PrNMI
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
1541244-33-0 |
|---|---|
Molecular Formula |
C29H31NO |
Molecular Weight |
409.6 g/mol |
IUPAC Name |
4-[2-[(3E)-3-[(4-propylnaphthalen-1-yl)methylidene]inden-1-yl]ethyl]morpholine |
InChI |
InChI=1S/C29H31NO/c1-2-7-22-12-13-23(27-9-4-3-8-26(22)27)20-25-21-24(28-10-5-6-11-29(25)28)14-15-30-16-18-31-19-17-30/h3-6,8-13,20-21H,2,7,14-19H2,1H3/b25-20+ |
InChI Key |
LNMJOKWZPNIBKY-LKUDQCMESA-N |
Isomeric SMILES |
CCCC1=CC=C(C2=CC=CC=C12)/C=C/3\C=C(C4=CC=CC=C43)CCN5CCOCC5 |
Canonical SMILES |
CCCC1=CC=C(C2=CC=CC=C12)C=C3C=C(C4=CC=CC=C43)CCN5CCOCC5 |
Origin of Product |
United States |
Foundational & Exploratory
The Peripherally Restricted Cannabinoid Agonist PrNMI: A Technical Guide to its Mechanism of Action in Neuropathic Pain
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and experimental protocols related to PrNMI (4-{2-[-(1E)-1[(4-propylnaphthalen-1-yl)methylidene]-1H-inden-3-yl]ethyl}morpholine), a novel, peripherally restricted cannabinoid 1 (CB1) receptor agonist, in the context of neuropathic pain. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of nociception, cannabinoid pharmacology, and analgesic drug discovery.
Executive Summary
Neuropathic pain remains a significant clinical challenge with a substantial unmet need for effective and safe analgesics. Current therapeutic options are often limited by inadequate efficacy and dose-limiting central nervous system (CNS) side effects. This compound represents a promising therapeutic strategy by selectively targeting peripheral CB1 receptors, thereby harnessing the analgesic potential of cannabinoid signaling while minimizing the psychoactive and other CNS-related adverse effects associated with global cannabinoid receptor activation. Preclinical studies have demonstrated the potent anti-allodynic effects of this compound in rodent models of chemotherapy-induced peripheral neuropathy (CIPN), a common and debilitating side effect of cancer treatment. This guide will detail the molecular mechanism, summarize the key quantitative preclinical data, and provide an overview of the experimental methodologies used to characterize the analgesic profile of this compound.
Core Mechanism of Action: Peripheral CB1 Receptor Agonism
Contrary to any association with the N-methyl-D-aspartate (NMDA) receptor, the primary mechanism of action of this compound in neuropathic pain is the activation of cannabinoid receptor 1 (CB1R) located on the peripheral terminals of primary sensory neurons.[1][2][3] CB1 receptors are G-protein coupled receptors (GPCRs) and their activation in the periphery leads to a cascade of intracellular events that ultimately dampen neuronal excitability and reduce the transmission of nociceptive signals.
Signaling Pathway of Peripheral CB1 Receptor Activation
The activation of peripheral CB1 receptors by this compound initiates a signaling cascade that leads to the attenuation of neuropathic pain. This process involves the modulation of key ion channels and intracellular signaling molecules within the sensory neuron.
References
PrNMI: A Peripherally Restricted Cannabinoid Receptor 1 Agonist for Pain Management
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
4-{2-[−(1E)-1[(4-propylnaphthalen-1-yl)methylidene]-1H-inden-3-yl]ethyl} morpholine (PrNMI) is a potent and selective agonist for the cannabinoid receptor 1 (CB1R) with a defining characteristic: it is peripherally restricted. This attribute allows for the therapeutic targeting of peripheral CB1 receptors, primarily for analgesia, while minimizing the centrally-mediated psychoactive side effects commonly associated with cannabinoid compounds. This technical guide provides a comprehensive overview of this compound, consolidating available data on its receptor pharmacology, pharmacokinetics, and preclinical efficacy. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development.
Core Data Presentation
The following tables summarize the quantitative data available for this compound, providing a clear comparison of its pharmacological and pharmacokinetic properties.
Table 1: In Vitro Receptor Pharmacology of this compound
| Parameter | CB1 Receptor | CB2 Receptor | Reference |
| Binding Affinity (Ki) | Full Agonist (Specific value not publicly available) | Partial Agonist (Specific value not publicly available) | [1] |
| cAMP Functional Assay (EC50) | Data not publicly available | Data not publicly available | |
| cAMP Functional Assay (Emax) | Data not publicly available | Data not publicly available | |
| β-Arrestin Recruitment (EC50) | Data not publicly available | Data not publicly available | |
| β-Arrestin Recruitment (Emax) | Data not publicly available | Data not publicly available |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Chemotherapy-Induced Peripheral Neuropathy (CIPN)
| Parameter | Value (mg/kg) | Administration Route | Reference |
| Mechanical Allodynia Suppression (ED50) | 0.49 ± 0.06 | Intraperitoneal | [1] |
| Cold Allodynia Suppression (ED50) | 0.15 ± 0.07 | Intraperitoneal | [1] |
| Mechanical Allodynia Suppression (ED50) - Male Rats | 0.59 | Oral | [1] |
| Cold Allodynia Suppression (ED50) - Male Rats | 0.47 | Oral | [1] |
| Mechanical Allodynia Suppression (ED50) - Female Rats | 0.60 | Oral | [1] |
| Cold Allodynia Suppression (ED50) - Female Rats | 0.47 | Oral | [1] |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Administration Route | Reference |
| Plasma Half-life (t1/2) | 7.2 hours | Intraperitoneal | [1] |
| Cerebrospinal Fluid (CSF):Plasma Ratio | ~0.001 | Not specified | [2] |
Mechanism of Action and Peripheral Restriction
This compound exerts its analgesic effects primarily through the activation of CB1 receptors located on peripheral nociceptors.[3] The activation of these receptors inhibits nociceptive signaling, thereby reducing the perception of pain.[3] Its peripheral restriction is a key feature, attributed to its physicochemical properties that limit its ability to cross the blood-brain barrier (BBB). This is quantitatively supported by a very low cerebrospinal fluid to plasma concentration ratio of approximately 0.001.[2] This minimal central nervous system (CNS) penetration is responsible for the observed lack of significant centrally-mediated side effects, such as catalepsy and hypothermia, at therapeutic doses.[3][4]
Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathway
The following diagram illustrates the canonical G-protein dependent signaling pathway activated by a CB1R agonist like this compound, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. It also depicts the β-arrestin recruitment pathway, which is involved in receptor desensitization and internalization.
Experimental Workflow: In Vitro cAMP Assay
This diagram outlines the typical workflow for a competitive cAMP assay used to determine the functional agonistic activity of a compound like this compound at the CB1 receptor.
Logical Relationship: Peripheral Restriction of this compound
The following diagram illustrates the logical relationship that defines this compound as a peripherally restricted CB1R agonist.
Experimental Protocols
Radioligand Binding Assay for CB1 Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the human CB1 receptor.
Materials:
-
Membrane preparations from cells expressing human CB1 receptors (e.g., CHO-hCB1 cells).
-
Radioligand (e.g., [3H]CP55,940).
-
Non-specific binding control (e.g., a high concentration of a non-labeled CB1R agonist like WIN 55,212-2).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
96-well plates.
-
Filter mats (e.g., GF/C).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, membrane preparation, and either this compound, vehicle (for total binding), or non-specific binding control.
-
Add the radioligand to all wells to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter mats using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound as a CB1R agonist.
Materials:
-
Cells expressing human CB1 receptors (e.g., CHO-hCB1 cells).
-
This compound at various concentrations.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and reagents.
-
384-well assay plates.
Procedure:
-
Seed the CB1R-expressing cells into 384-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound.
-
Aspirate the culture medium and add the this compound dilutions to the cells.
-
Incubate for a short period to allow for receptor binding.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Plot the cAMP levels against the log concentration of this compound to generate a dose-response curve.
-
Determine the EC50 (concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) and Emax (maximal inhibition) from the curve.
β-Arrestin Recruitment Assay
Objective: To assess the ability of this compound to induce β-arrestin recruitment to the CB1 receptor.
Materials:
-
Cells co-expressing a tagged human CB1 receptor and a tagged β-arrestin (e.g., using PathHunter® or Tango™ assay technology).
-
This compound at various concentrations.
-
Assay-specific detection reagents.
-
Assay plates.
Procedure:
-
Plate the engineered cells in the appropriate assay plates.
-
Add serial dilutions of this compound to the cells.
-
Incubate for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagents according to the assay kit protocol.
-
Measure the signal (e.g., chemiluminescence or fluorescence) using a plate reader.
-
Plot the signal against the log concentration of this compound to generate a dose-response curve.
-
Determine the EC50 and Emax for β-arrestin recruitment.
Conclusion
This compound represents a promising peripherally restricted CB1R agonist with demonstrated analgesic efficacy in preclinical models of chronic pain. Its minimal brain penetration mitigates the risk of centrally-mediated side effects, offering a significant advantage over non-selective cannabinoid agonists. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound and the development of next-generation peripherally acting cannabinoid analgesics. Further research is warranted to fully elucidate its in vitro pharmacological profile and to translate these promising preclinical findings into clinical applications.
References
- 1. Peripherally Selective Cannabinoid 1 Receptor (CB1R) Agonists for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Peripherally Restricted Cannabinoid Receptor 1, Cannabinoid Receptor 2, and Endocannabinoid-Degrading Enzymes for the Treatment of Neuropathic Pain Including Neuropathic Orofacial Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Peripherally restricted cannabinoid 1 receptor agonist as a novel analgesic in cancer-induced bone pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Analgesic Effects of PrNMI: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pre-clinical data and mechanistic understanding of 4-{2-[−(1E)-1[(4-propylnaphthalen-1-yl)methylidene]-1H-inden-3-yl]ethyl} morpholine (PrNMI), a peripherally restricted cannabinoid 1 receptor (CB1R) agonist. This compound has demonstrated significant potential as a novel analgesic for chronic pain conditions, offering a promising therapeutic strategy that circumvents the dose-limiting central nervous system (CNS) side effects associated with traditional cannabinoid-based therapies.
Core Mechanism of Action: Peripheral CB1R Activation
This compound exerts its analgesic effects primarily by activating CB1 receptors located on the peripheral terminals of primary afferent nociceptors.[1] This localized action inhibits the transmission of pain signals from the periphery to the central nervous system. Crucially, its chemical structure restricts its ability to cross the blood-brain barrier, thus minimizing centrally-mediated psychotropic effects.[1]
Studies have confirmed this mechanism:
-
The analgesic effect of this compound is reversed by a systemic administration of SR141716, a selective CB1R antagonist.[1][2]
-
The effect is not blocked by the selective CB2R antagonist SR144528.[3]
-
Spinal (intrathecal) injection of the CB1R antagonist SR141716 fails to block this compound-induced analgesia, confirming that the primary site of action is peripheral, not within the spinal cord.[1][2]
Caption: this compound's peripheral mechanism of action.
Data Presentation: Analgesic Efficacy in Preclinical Models
This compound has shown robust analgesic efficacy in multiple, well-established rodent models of chronic pain, including cancer-induced bone pain (CIBP) and chemotherapy-induced peripheral neuropathy (CIPN).
Table 1: Efficacy in Cancer-Induced Bone Pain (CIBP)
| Parameter | Model Details | Administration | Dosage | Outcome | Citation |
| Spontaneous Pain | Syngeneic murine model | Acute & Sustained (i.p.) | 0.6 mg/kg (sustained) | Significantly alleviated flinching and guarding behaviors. | [1][2] |
| Bone Integrity | Syngeneic murine model | Sustained (i.p.) | 0.6 mg/kg (daily, 7 days) | Did not exacerbate cancer-induced bone loss. | [1][2] |
Table 2: Efficacy in Chemotherapy-Induced Peripheral Neuropathy (CIPN)
| Parameter | Model Details | Administration | Dosage (ED₅₀) | Outcome | Citation |
| Mechanical Allodynia | Cisplatin-induced rat model | Intraperitoneal (i.p.) | 0.49 mg/kg | Dose-dependently suppressed mechanical hypersensitivity. | [3] |
| Cold Allodynia | Cisplatin-induced rat model | Intraperitoneal (i.p.) | 0.15 mg/kg | Dose-dependently suppressed cold hypersensitivity. | [3] |
| Allodynia (Local) | Cisplatin-induced rat model | Intraplantar | 0.25 mg/kg | Completely suppressed ipsilateral mechanical and cold allodynia. | [3] |
| Allodynia (Oral) | Cisplatin-induced rat model | Oral (i.g.) | 1.0 - 3.0 mg/kg | Dose-dependently suppressed symptoms in both male and female rats. | [3] |
| Tolerance | Cisplatin-induced rat model | Daily i.p. (2 weeks) | Not specified | Lack of appreciable tolerance to anti-allodynic effects. | [3] |
Table 3: Central Nervous System (CNS) Side Effect Profile
| Test | Doses Tested (i.p.) | Observation at Analgesic Doses | Observation at Supra-therapeutic Doses | Citation |
| Motor Function (Rotarod) | 0.3, 0.6, 1 mg/kg | No impairment of motor coordination. | - | [1] |
| Hypothermia | 0.3, 0.6, 1 mg/kg | Not observed. | Induced at 1 mg/kg (approx. 10x analgesic ED₅₀). | [1] |
| Catalepsy (Ring Immobility) | 0.3, 0.6, 1 mg/kg | No catalepsy at 0.3 mg/kg. | Moderately induced at 0.6 mg/kg and 1 mg/kg. | [1] |
| General Behavior | Not specified | Mild sedation; no anxiety or decrease in limb movement. | - | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Cancer-Induced Bone Pain (CIBP) Model
-
Animals: Adult male C3H/HeJ mice are typically used for syngeneic models with NCTC 2472 fibrosarcoma cells.[4][5]
-
Tumor Inoculation: Mice are anesthetized, and the femur is exposed. A small hole is drilled into the distal femur, through which cancer cells (e.g., 10⁵ cells) are injected into the intramedullary space. The injection site is then sealed with dental amalgam or bone wax to confine the tumor.[4][6]
-
Drug Administration: For sustained treatment studies, this compound (e.g., 0.6 mg/kg) or vehicle (10% DMSO, 10% Tween-80, 80% saline) is administered intraperitoneally (i.p.) once daily, starting 7 days post-inoculation and continuing for a specified period (e.g., to day 14).[1]
-
Behavioral Assessment: Spontaneous pain behaviors (flinching, guarding) of the affected limb are counted over a set time period (e.g., 2 minutes) at baseline and various time points post-drug administration.[1]
-
Radiographic Analysis: X-rays of the tumor-bearing and contralateral femurs are taken at the beginning and end of the study to assess the extent of bone degradation.[1][5]
Caption: Experimental workflow for the CIBP model.
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model
-
Animals: Adult male and female Sprague-Dawley rats are commonly used.[3][7]
-
Induction of Neuropathy: A cumulative dose of a chemotherapeutic agent like cisplatin is administered. A typical protocol involves multiple intraperitoneal (i.p.) injections.[3][8]
-
Drug Administration: this compound or vehicle is administered via intraperitoneal, oral gavage (i.g.), or intraplantar routes after the establishment of neuropathy. For oral administration, this compound can be dissolved in DMSO and diluted in 20% sweet condensed milk.[3]
-
Mechanical Allodynia: Paw withdrawal thresholds are measured using von Frey filaments. An increasing force is applied to the plantar surface of the hind paw until a withdrawal response is elicited.[9]
-
Cold Allodynia: The latency to paw withdrawal is measured after placing the hind paw on a cold plate or immersing it in a cold water bath (e.g., 4°C).[9]
Signaling Pathways
Activation of the CB1 receptor by this compound initiates a cascade of intracellular events characteristic of G-protein coupled receptors (GPCRs).
The CB1 receptor is coupled to inhibitory G-proteins (Gαi/o).[10] Its activation leads to:
-
Inhibition of Adenylyl Cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).[10][11]
-
Modulation of Ion Channels: It inhibits voltage-gated Ca²⁺ channels and activates inwardly rectifying K⁺ channels. This combined action leads to hyperpolarization and reduced neuronal excitability, thus dampening nociceptive signaling.[10]
-
Activation of MAPK Pathways: CB1R activation can stimulate p42/p44 mitogen-activated protein kinase (MAPK) pathways, which are involved in regulating nuclear transcription factors.[10]
-
IP₃ Signaling and NMDA Receptor Inhibition: Some evidence suggests CB1R activation can trigger the inositol triphosphate (IP₃) signaling pathway, leading to the release of Ca²⁺ from intracellular stores. This transient increase in cytosolic Ca²⁺ may, through a yet-to-be-fully-determined process, inhibit N-methyl-D-aspartic acid (NMDA) receptor-mediated Ca²⁺ influx, a key process in central sensitization and excitotoxicity.[12][13]
Caption: Postulated downstream signaling from CB1R activation.
References
- 1. A peripherally restricted cannabinoid 1 receptor agonist as a novel analgesic in cancer-induced bone pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peripherally restricted cannabinoid 1 receptor agonist as a novel analgesic in cancer-induced bone pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic peripherally-restricted cannabinoid suppresses chemotherapy-induced peripheral neuropathy pain symptoms by CB1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Animal Models in Understanding Cancer-induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mice with cancer-induced bone pain show a marked decline in day/night activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Mouse Model of Cancer Induced Bone Pain: From Pain to Movement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling Pathways from Cannabinoid Receptor-1 Activation to Inhibition of N-Methyl-d-Aspartic Acid Mediated Calcium Influx and Neurotoxicity in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signaling pathways from cannabinoid receptor-1 activation to inhibition of N-methyl-D-aspartic acid mediated calcium influx and neurotoxicity in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of PrNMI: A Peripherally Restricted Cannabinoid Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PrNMI, or 4-{2-[-(1E)-1[(4-propylnaphthalen-1-yl)methylidene]-1H-inden-3-yl]ethyl}morpholine, is a novel, synthetic, peripherally restricted cannabinoid receptor agonist with demonstrated efficacy in preclinical models of chronic pain. Its primary mechanism of action is through the activation of the cannabinoid type 1 (CB1) receptor, with a lesser effect on the cannabinoid type 2 (CB2) receptor. By limiting its action to the peripheral nervous system, this compound offers the potential for effective analgesia without the centrally-mediated side effects commonly associated with cannabinoid-based therapies. This document provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding and functional activity, preclinical efficacy in pain models, and available pharmacokinetic data. Detailed experimental protocols for key in vivo studies are also provided to facilitate further research and development.
Introduction
The therapeutic potential of cannabinoids for the management of chronic pain is well-established. However, the clinical utility of many cannabinoid agonists is hampered by their psychoactive side effects, which are mediated by the activation of CB1 receptors in the central nervous system (CNS). To overcome this limitation, research has focused on the development of peripherally restricted cannabinoid agonists that do not readily cross the blood-brain barrier. This compound is a promising compound from this class, demonstrating potent anti-allodynic and anti-hyperalgesic effects in rodent models of neuropathic and cancer-induced bone pain.
Receptor Pharmacology
This compound's primary pharmacological activity is mediated through its interaction with cannabinoid receptors. In vitro studies have characterized its binding affinity and functional activity at both CB1 and CB2 receptors.
Receptor Binding and Functional Activity
Based on preclinical research, this compound is characterized as a full agonist at the CB1 receptor and a partial agonist at the CB2 receptor.[1][2] While the precise binding affinities (Ki) and functional potencies (EC50) from the primary literature (Seltzman et al., 2016) were not publicly available for direct inclusion in this guide, the qualitative description of its activity is consistently reported.
Table 1: Summary of this compound Cannabinoid Receptor Activity
| Receptor | Agonist Activity | Reference |
| CB1 | Full Agonist | [1][2] |
| CB2 | Partial Agonist | [1][2] |
Preclinical Efficacy in Pain Models
The analgesic potential of this compound has been evaluated in two key preclinical models of chronic pain: chemotherapy-induced peripheral neuropathy (CIPN) and cancer-induced bone pain (CIBP).
Chemotherapy-Induced Peripheral Neuropathy (CIPN)
In a rat model of cisplatin-induced peripheral neuropathy, this compound demonstrated dose-dependent suppression of both mechanical and cold allodynia.[1]
Table 2: In Vivo Efficacy of this compound in a Rat Model of Cisplatin-Induced Peripheral Neuropathy
| Administration Route | Endpoint | ED50 (mg/kg) | Reference |
| Intraperitoneal | Mechanical Allodynia | 0.49 ± 0.06 | [1] |
| Intraperitoneal | Cold Allodynia | 0.15 ± 0.07 | [1] |
Cancer-Induced Bone Pain (CIBP)
In a murine model of cancer-induced bone pain, both single and repeated administration of this compound significantly alleviated spontaneous pain behaviors, including flinching and guarding.[3] The analgesic effects were reversed by a CB1 receptor antagonist but not a CB2 receptor antagonist, confirming the primary role of peripheral CB1 receptor activation.[3]
Pharmacokinetics
Limited pharmacokinetic data for this compound is available from preclinical studies in rats.
Table 3: Pharmacokinetic Parameter of this compound in Rats
| Parameter | Value | Administration Route | Reference |
| Plasma Half-life (t½) | 7.2 hours | Intraperitoneal | [2] |
Signaling Pathway and Mechanism of Action
The analgesic effects of this compound are primarily mediated through the activation of peripheral CB1 receptors located on nociceptive neurons. This activation leads to the modulation of downstream signaling cascades, ultimately reducing neuronal excitability and pain transmission.
Figure 1: Proposed signaling pathway for this compound-mediated analgesia.
Experimental Protocols
Cisplatin-Induced Peripheral Neuropathy (CIPN) in Rats
This protocol describes the induction of CIPN and the subsequent assessment of mechanical allodynia using von Frey filaments.
Figure 2: Experimental workflow for the CIPN model and behavioral testing.
Detailed Methodology:
-
Animals: Adult male Sprague-Dawley rats are typically used.[4][5]
-
CIPN Induction: Cisplatin is administered intraperitoneally (i.p.). A common dosing regimen is 2 mg/kg/day for four consecutive days.[4][5] The development of mechanical allodynia is typically observed within 14-21 days.
-
Assessment of Mechanical Allodynia (von Frey Test):
-
Rats are placed in individual plexiglass chambers on a raised wire mesh floor and allowed to acclimate for at least 30 minutes.[4]
-
A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.[4] A positive response is defined as a brisk withdrawal of the paw.
-
-
Drug Administration: this compound or vehicle is administered via the desired route (e.g., i.p., oral) at specified time points before behavioral testing.
Cancer-Induced Bone Pain (CIBP) in Mice
This protocol outlines the establishment of a CIBP model and the assessment of spontaneous pain using the flinching test.
Figure 3: Experimental workflow for the CIBP model and behavioral testing.
Detailed Methodology:
-
Animals: Adult male C57BL/6 mice are commonly used.[6]
-
CIBP Induction:
-
Mice are anesthetized.
-
An arthrotomy is performed to expose the distal end of the femur.
-
A hole is drilled into the femur, and murine mammary tumor cells (e.g., 66.1 cells, 1 x 10^6 cells in 10 µl) are injected into the intramedullary space.[6]
-
The injection site is sealed with bone wax to prevent tumor leakage, and the incision is closed.
-
-
Assessment of Spontaneous Pain (Flinching Test):
-
Mice are placed in a clear observation chamber and allowed to acclimate.
-
The number of spontaneous flinches of the tumor-bearing limb is counted over a defined period (e.g., 2 minutes).
-
-
Drug Administration: this compound or vehicle is administered at specified time points before the behavioral observation.
Conclusion
This compound is a peripherally restricted cannabinoid agonist with a compelling pharmacological profile for the treatment of chronic pain. Its potent activation of peripheral CB1 receptors, coupled with a lack of significant CNS side effects in preclinical models, highlights its potential as a safer alternative to centrally acting cannabinoids and other analgesics. The data presented in this guide provide a solid foundation for further investigation into the therapeutic utility of this compound. Future research should focus on obtaining a more complete pharmacokinetic and ADME profile and exploring its efficacy in a broader range of pain indications.
References
- 1. Synthetic peripherally-restricted cannabinoid suppresses chemotherapy-induced peripheral neuropathy pain symptoms by CB1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Orally Applied Cannabinoids and Medical Marijuana Extracts in Mouse Nervous Tissue and Plasma: Relevance for Pain Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peripherally Selective Cannabinoid 1 Receptor (CB1R) Agonists for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
Early-Stage Research on PrNMI for Pain Relief: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the early-stage research on PrNMI, a peripherally restricted cannabinoid 1 (CB1) receptor agonist, for the treatment of pain. By selectively targeting peripheral CB1 receptors, this compound aims to provide effective analgesia without the central nervous system (CNS) side effects commonly associated with traditional cannabinoid therapies. This document summarizes key preclinical findings, details experimental methodologies, and visualizes the proposed mechanism of action to support further research and development in this promising area of pain management.
Core Mechanism of Action
This compound exerts its analgesic effects by acting as an agonist at cannabinoid 1 (CB1) receptors located on the peripheral terminals of nociceptive (pain-sensing) neurons. Activation of these receptors is believed to inhibit the transmission of pain signals to the central nervous system. Studies have consistently shown that the pain-relieving effects of this compound are blocked by the CB1 receptor antagonist SR141716, but not by antagonists of the CB2 receptor, confirming the primary role of peripheral CB1 receptors in its mechanism of action[1]. The peripheral restriction of this compound is a key characteristic, minimizing its access to the brain and thereby reducing the likelihood of psychoactive side effects[1].
Quantitative Data Summary
The analgesic efficacy of this compound has been quantified in preclinical models of neuropathic and cancer-induced bone pain. The following tables summarize the available dose-response data.
Table 1: Efficacy of this compound in a Cisplatin-Induced Neuropathy Model in Rats (Intraperitoneal Administration)
| Endpoint | ED50 (mg/kg) | Confidence Interval |
| Mechanical Allodynia Suppression | 0.49 ± 0.06 | Not Reported |
| Cold Allodynia Suppression | 0.15 ± 0.07 | Not Reported |
Data sourced from Mulpuri et al., 2018.[2]
Table 2: Efficacy of this compound in a Cancer-Induced Bone Pain Model in Mice (Acute Intraperitoneal Administration)
| Dose (mg/kg) | Mean Reduction in Flinching Behavior (%) |
| 0.1 | Significant reduction (specific % not provided) |
| 0.3 | Significant reduction (specific % not provided) |
| 0.6 | Significant reduction (specific % not provided) |
Note: While the study by Zhang et al. (2018) demonstrated a significant, dose-dependent reduction in flinching behavior, specific ED50 values were not reported. The study notes a significant suppression of flinching starting 1-hour post-injection and lasting for at least 5 hours.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
Cisplatin-Induced Peripheral Neuropathy (CIPN) Model in Rats
Objective: To induce a state of chronic neuropathic pain mimicking that experienced by patients undergoing chemotherapy.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are typically used.
-
Induction of Neuropathy: Cisplatin is administered intraperitoneally (i.p.) at a cumulative dose known to induce neuropathy. A common regimen is repeated injections over several days.
-
Pain Behavior Assessment:
-
Mechanical Allodynia: The von Frey test is used to measure the paw withdrawal threshold to a non-noxious mechanical stimulus. Rats are placed on an elevated mesh floor, and calibrated von Frey filaments of increasing force are applied to the plantar surface of the hind paw. The force at which the rat withdraws its paw is recorded.
-
Cold Allodynia: A drop of acetone is applied to the plantar surface of the hind paw, and the duration of paw withdrawal or licking is measured.
-
-
Drug Administration: this compound or vehicle is administered, typically via intraperitoneal or oral routes, at various doses to assess its effect on the established pain behaviors.
Cancer-Induced Bone Pain (CIBP) Model in Mice
Objective: To model the persistent, debilitating pain associated with metastatic bone cancer.
Methodology:
-
Animal Model: Immunocompetent mice, such as BALB/c, are often used to allow for the growth of syngeneic tumor cells.
-
Induction of Bone Cancer: Murine breast cancer cells (e.g., 66.1) are injected into the intramedullary cavity of the femur.
-
Pain Behavior Assessment:
-
Spontaneous Pain (Flinching and Guarding): Mice are placed in a clear observation chamber, and the number of flinches (abrupt lifting of the affected limb) and the time spent guarding (holding the limb in an abnormal, non-weight-bearing posture) are counted over a set observation period (e.g., 2 minutes).
-
Evoked Pain (Mechanical Allodynia): The von Frey test, as described above, can also be used to assess mechanical sensitivity in the affected limb.
-
-
Drug Administration: this compound or vehicle is administered (e.g., i.p.), and pain behaviors are assessed at various time points post-administration to determine the onset and duration of analgesia.
Visualizations
Signaling Pathway of this compound in a Peripheral Nociceptor
Caption: Proposed signaling pathway of this compound at a peripheral nociceptor terminal.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: General experimental workflow for evaluating the analgesic effects of this compound.
Conclusion
The early-stage research on this compound presents a compelling case for its further development as a novel analgesic. The peripherally restricted mechanism of action, coupled with demonstrated efficacy in preclinical models of chronic pain, positions this compound as a promising candidate for providing pain relief with an improved safety profile over existing cannabinoid-based and opioid therapies. Future research should focus on obtaining more detailed pharmacokinetic and pharmacodynamic data, exploring its efficacy in a broader range of pain models, and ultimately, translating these promising preclinical findings into clinical evaluation.
References
- 1. A peripherally restricted cannabinoid 1 receptor agonist as a novel analgesic in cancer-induced bone pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic peripherally-restricted cannabinoid suppresses chemotherapy-induced peripheral neuropathy pain symptoms by CB1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
PrNMI: A Technical Guide to its Cannabinoid Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the cannabinoid receptor selectivity profile of 4-{2-[-(1E)-1[(4-propylnaphthalen-1-yl)methylidene]-1H-inden-3-yl]ethyl}morpholine (PrNMI). This compound is a synthetic, peripherally restricted cannabinoid agonist designed for therapeutic applications targeting peripheral pain pathways while minimizing central nervous system (CNS) side effects. This document collates and presents key quantitative data on the binding affinities and functional potencies of this compound at human cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). Detailed experimental methodologies for the cited assays are provided to enable replication and further investigation. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this compound's pharmacological profile.
Introduction
The therapeutic potential of cannabinoid receptor agonists is often limited by the psychoactive effects associated with the activation of CB1 receptors in the CNS. This compound was developed as a peripherally selective CB1 receptor agonist to circumvent these limitations. Its chemical structure is designed to limit its ability to cross the blood-brain barrier. In preclinical models of cancer-induced bone pain and chemotherapy-induced peripheral neuropathy, this compound has demonstrated significant analgesic effects.[1] These effects are shown to be mediated through the CB1 receptor, as they are reversed by the selective CB1 antagonist/inverse agonist SR141716 (Rimonabant). This guide focuses on the in vitro data that quantitatively defines the selectivity of this compound for the CB1 receptor over the CB2 receptor.
Quantitative Pharmacological Data
The selectivity of this compound for cannabinoid receptors has been determined through radioligand binding assays and functional assays. The following tables summarize the key quantitative data from these studies.
Table 1: Radioligand Displacement Binding Affinities of this compound
| Receptor | Radioligand | Ki (nM) |
| Human CB1 | [3H]CP55,940 | 1.8 ± 0.3 |
| Human CB2 | [3H]CP55,940 | 180 ± 20 |
Data presented as mean ± SEM.
Table 2: Functional Potency and Efficacy of this compound in [35S]GTPγS Binding Assay
| Receptor | EC50 (nM) | Emax (% of CP55,940) | Classification |
| Human CB1 | 2.9 ± 0.5 | 100 | Full Agonist |
| Human CB2 | >10,000 | 40 | Partial Agonist |
Data presented as mean ± SEM.
Experimental Protocols
The following sections detail the methodologies used to generate the quantitative data presented above.
Radioligand Displacement Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing either the human CB1 or CB2 receptor.
-
Assay Buffer: The binding buffer consisted of 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% bovine serum albumin (BSA), pH 7.4.
-
Competition Assay: A fixed concentration of the high-affinity radioligand [3H]CP55,940 was incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction mixtures were incubated at 30°C for 60 minutes to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand. The filters were then washed with ice-cold binding buffer.
-
Quantification: The amount of radioactivity trapped on the filters was quantified by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki value was then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Functional Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at human CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Membranes from CHO-K1 cells stably expressing either the human CB1 or CB2 receptor were used.
-
Assay Buffer: The assay buffer contained 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, and 1 mg/mL BSA, pH 7.4.
-
Assay Procedure: Membranes were incubated with increasing concentrations of this compound in the presence of GDP and [35S]GTPγS.
-
Incubation: The reaction was carried out at 30°C for 60 minutes.
-
Separation: The reaction was terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of [35S]GTPγS bound to the G-proteins, indicative of receptor activation, was measured by liquid scintillation counting.
-
Data Analysis: Dose-response curves were generated, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) values were determined using non-linear regression. The Emax of this compound was expressed as a percentage of the maximal response produced by the full agonist CP55,940.
Visualizations
Cannabinoid Receptor Signaling Pathway
Caption: Simplified signaling pathway of this compound at the CB1 receptor.
Radioligand Displacement Assay Workflow
Caption: Workflow for the radioligand displacement binding assay.
Logical Relationship of this compound's Selectivity
Caption: this compound's preferential interaction with the CB1 receptor.
Conclusion
The in vitro pharmacological data clearly demonstrate that this compound is a potent and efficacious agonist at the human CB1 receptor. In contrast, it exhibits significantly lower binding affinity and only partial agonist activity at the human CB2 receptor. This profile underscores its classification as a selective CB1 receptor agonist. This selectivity, combined with its peripheral restriction, makes this compound a promising candidate for therapeutic interventions where peripheral CB1 receptor activation is desired without the induction of CNS-mediated side effects. Further research into the clinical applications of this compound is warranted based on this strong preclinical pharmacological profile.
References
The Peripheral Action of PrNMI: A Technical Guide for Drug Development Professionals
An In-depth Examination of a Peripherally Restricted Cannabinoid Agonist for Pain Management
Abstract
PrNMI, a synthetic, peripherally restricted cannabinoid 1 (CB1) receptor agonist, has emerged as a promising therapeutic candidate for the management of chronic pain. Preclinical studies have demonstrated its potent analgesic effects in various models of neuropathic and inflammatory pain, including chemotherapy-induced peripheral neuropathy (CIPN) and cancer-induced bone pain. A key feature of this compound is its limited ability to cross the blood-brain barrier, thereby mitigating the centrally-mediated side effects, such as psychoactivity and motor impairment, that are commonly associated with cannabinoid-based therapies. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, efficacy, and safety profile. Detailed experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathways are presented to support further research and development of this novel analgesic agent.
Introduction
Chronic pain remains a significant global health challenge, with a substantial unmet need for effective and safe treatment options. The endocannabinoid system, particularly the CB1 receptor, has long been recognized as a key modulator of nociceptive signaling. However, the therapeutic potential of direct CB1 receptor agonists has been hampered by their psychotropic side effects. This compound represents a novel strategy to overcome this limitation by selectively targeting peripheral CB1 receptors, which are expressed on nociceptive sensory neurons.[1] Activation of these receptors can effectively dampen pain signals at their source without engaging central pathways responsible for the undesirable side effects of cannabinoids. This document serves as a technical resource for researchers and drug development professionals, consolidating the current understanding of the peripheral action of this compound.
Mechanism of Action: Peripheral CB1 Receptor Agonism
This compound exerts its analgesic effects through potent and selective agonism of the CB1 receptor located on the peripheral terminals of primary afferent neurons.[2][3] Unlike traditional cannabinoids, this compound is structurally designed to limit its penetration into the central nervous system (CNS).[4] This peripheral restriction is the cornerstone of its improved safety profile.
Signaling Pathway
The binding of this compound to the peripheral CB1 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that collectively reduce neuronal excitability and inhibit the transmission of pain signals.[5][6][7]
The key steps in the signaling pathway are as follows:
-
G-protein Activation: Upon agonist binding, the CB1 receptor activates the heterotrimeric Gi/o protein, causing the dissociation of the Gαi/o and Gβγ subunits.[6]
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6]
-
Modulation of Protein Kinase A (PKA): The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).[6]
-
Ion Channel Modulation:
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit directly interacts with and inhibits N-type and P/Q-type voltage-gated calcium channels.[5][8][9] This reduces calcium influx into the presynaptic terminal, a critical step for neurotransmitter release.
-
Activation of Potassium Channels: The Gβγ subunit also activates G-protein-coupled inwardly rectifying potassium (GIRK) channels and A-type potassium channels.[6][10] This leads to an efflux of potassium ions, hyperpolarizing the neuron and making it less likely to fire an action potential. Studies have also implicated the involvement of large-conductance calcium-activated potassium (BK) channels in the analgesic effects of cannabinoids.[11]
-
-
Reduced Neurotransmitter Release: The combined effect of VGCC inhibition and potassium channel activation is a significant reduction in the release of pro-nociceptive neurotransmitters, such as glutamate and substance P, from the sensory neuron terminal.[5]
Preclinical Efficacy
The analgesic efficacy of this compound has been demonstrated in multiple rodent models of chronic pain.
Chemotherapy-Induced Peripheral Neuropathy (CIPN)
In a rat model of cisplatin-induced peripheral neuropathy, this compound dose-dependently suppressed both mechanical and cold allodynia.[2] The effects were observed after both intraperitoneal and oral administration.
Table 1: Efficacy of this compound in a Rat Model of CIPN [2]
| Administration Route | Endpoint | ED₅₀ (mg/kg) |
| Intraperitoneal | Mechanical Allodynia | 0.49 ± 0.06 |
| Cold Allodynia | 0.15 ± 0.07 | |
| Oral (Male Rats) | Mechanical Allodynia | 0.59 |
| Cold Allodynia | 0.47 | |
| Oral (Female Rats) | Mechanical Allodynia | 0.60 |
| Cold Allodynia | 0.47 |
Cancer-Induced Bone Pain (CIBP)
In a murine model of CIBP, both acute and sustained administration of this compound significantly alleviated spontaneous pain behaviors, including flinching and guarding.[3][12] The analgesic effect was reversed by a systemically administered CB1 antagonist but not by a spinally injected antagonist, confirming the peripheral site of action.[3]
Neuropathic Pain
In a rat model of sciatic nerve entrapment, intraperitoneal and oral administration of this compound produced a reversible suppression of mechanical allodynia.[4]
Safety and Tolerability
A key advantage of this compound is its favorable safety profile, characterized by a lack of significant CNS-mediated side effects.
-
Catalepsy and Hypothermia: Common cannabinoid-induced side effects such as catalepsy and hypothermia were only observed at supra-therapeutic doses.[3][12]
-
Tolerance: Daily administration of this compound for two weeks in a CIPN rat model did not lead to the development of appreciable tolerance to its anti-allodynic effects.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Animal Models
-
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model:
-
Adult male Sprague-Dawley rats are used.
-
Cisplatin (3 mg/kg) is administered intraperitoneally once weekly for a specified duration to induce peripheral neuropathy.[2]
-
The development of mechanical and cold allodynia is monitored weekly.
-
-
Cancer-Induced Bone Pain (CIBP) Model:
-
Female BALB/c mice are used.
-
66.1 murine breast cancer cells are inoculated into the right femur.[3]
-
Spontaneous pain behaviors (flinching and guarding) are assessed at specified time points post-inoculation.
-
Behavioral Assays
-
Mechanical Allodynia (von Frey Test):
-
Animals are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 30 minutes.[13][14]
-
Calibrated von Frey filaments are applied to the plantar surface of the hind paw with increasing force.[14]
-
The paw withdrawal threshold is determined using the up-down method.[14]
-
-
Cold Allodynia (Acetone Test):
-
A drop of acetone is applied to the plantar surface of the hind paw.
-
The frequency and duration of paw withdrawal, licking, or shaking are recorded over a specified time period.
-
-
Motor Coordination (Rotarod Test):
References
- 1. Cannabinoids mediate analgesia largely via peripheral type 1 cannabinoid receptors in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic peripherally-restricted cannabinoid suppresses chemotherapy-induced peripheral neuropathy pain symptoms by CB1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A peripherally restricted cannabinoid 1 receptor agonist as a novel analgesic in cancer-induced bone pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peripherally Selective Cannabinoid 1 Receptor (CB1R) Agonists for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of cannabinoid 1 receptor expression in the perikarya, and peripheral and spinal processes of primary sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PathWhiz [pathbank.org]
- 8. Receptor-Dependent and Independent Regulation of Voltage-Gated Ca2+ Channels and Ca2+-Permeable Channels by Endocannabinoids in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual modulation of CNS voltage-gated calcium channels by cannabinoids: Focus on CB1 receptor-independent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potassium channels as molecular targets of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cannabinoids-induced peripheral analgesia depends on activation of BK channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peripherally restricted cannabinoid 1 receptor agonist as a novel analgesic in cancer-induced bone pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain [frontiersin.org]
- 14. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rotarod-Test for Mice [protocols.io]
- 16. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
PrNMI: A Peripherally Restricted CB1 Agonist for Non-Opioid Pain Management
An In-depth Technical Guide on Potential Therapeutic Applications
Executive Summary
The management of chronic and severe pain, particularly in conditions like cancer-induced bone pain (CIBP) and chemotherapy-induced peripheral neuropathy (CIPN), remains a significant clinical challenge. While opioids are standard care, their efficacy is often limited by severe central nervous system (CNS) side effects and the risk of tolerance and dependence.[1] This has spurred the development of novel analgesics that can provide effective pain relief without these debilitating drawbacks. PrNMI (4-{2-[−(1E)-1[(4-propylnaphthalen-1-yl)methylidene]-1H-inden-3-yl]ethyl} morpholine) is a potent, peripherally restricted cannabinoid 1 receptor (CB1R) agonist that shows considerable promise in preclinical models as a powerful, non-opioid analgesic.[2][3] By selectively activating CB1 receptors in the peripheral nervous system, this compound effectively mitigates pain signals at their source while avoiding the psychoactive and other CNS-mediated side effects associated with centrally-acting cannabinoids.[2][4] This guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, safety profile, and experimental protocols related to this compound, offering a technical resource for researchers and drug development professionals.
Introduction: The Rationale for Peripheral CB1R Agonism
The endocannabinoid system is a key modulator of pain signaling, with CB1 receptors widely distributed throughout both the central and peripheral nervous systems.[5][6] While activation of central CB1 receptors produces analgesia, it is also responsible for the undesirable psychotropic effects that have historically limited the therapeutic use of cannabinoids.[2][7] However, a substantial body of evidence now indicates that a significant component of cannabinoid-induced analgesia is mediated by CB1 receptors located on the peripheral terminals of nociceptive (pain-sensing) neurons.[2][4][8]
Targeting these peripheral receptors offers a strategic advantage: the potential to decouple the analgesic benefits of CB1R activation from the CNS side effects.[4][9] this compound was developed as a peripherally restricted cannabinoid (PRCB) designed to have low permeability across the blood-brain barrier.[2] Preclinical studies have demonstrated that this compound effectively suppresses pain in multiple robust animal models, including CIBP and CIPN, validating the therapeutic potential of this approach.[1][3][10]
Mechanism of Action
This compound functions as a potent agonist of the CB1 receptor.[2] Its primary mechanism of analgesic action involves binding to and activating CB1 receptors expressed on the peripheral terminals of primary afferent nociceptors.[2][4] This activation initiates a signaling cascade that ultimately reduces neuronal excitability and inhibits the release of pro-nociceptive neurotransmitters.
dot
Caption: this compound's peripheral mechanism of action, avoiding CNS side effects.
The key to this compound's favorable safety profile is its inability to efficiently cross the blood-brain barrier.[2] This peripheral restriction prevents significant engagement with CB1 receptors in the brain, thereby circumventing the CNS side effects—such as catalepsy, hypothermia, and psychoactivity—that are characteristic of centrally-acting cannabinoids.[1][2] This selective action has been pharmacologically confirmed in animal models, where the analgesic effects of systemically administered this compound are blocked by a peripherally acting CB1R antagonist but not by a spinally administered antagonist.[2]
Therapeutic Applications: Preclinical Evidence
This compound has demonstrated significant analgesic efficacy in validated rodent models of severe, difficult-to-treat pain states.
Cancer-Induced Bone Pain (CIBP)
Chemotherapy-Induced Peripheral Neuropathy (CIPN)
CIPN is a common, dose-limiting side effect of many chemotherapeutic agents, for which there are currently no effective treatments.[3][10] In a rat model of cisplatin-induced neuropathy, this compound dose-dependently suppressed both mechanical and cold allodynia.[3][12] The compound was effective following local, systemic (intraperitoneal), and oral administration.[3] Notably, daily treatment with this compound for two weeks did not lead to the development of appreciable tolerance to its anti-allodynic effects.[3]
Data Presentation: Quantitative Summary
The preclinical efficacy and safety of this compound have been quantified in several studies. The data below are summarized for easy comparison.
Table 1: Efficacy of this compound in Preclinical Pain Models
| Indication | Species | Administration Route | Effective Dose / ED₅₀ | Measured Outcome | Citation(s) |
| CIPN | Rat | Intraperitoneal (i.p.) | ED₅₀: 0.49 mg/kg | Suppression of Mechanical Allodynia | [3] |
| ED₅₀: 0.15 mg/kg | Suppression of Cold Allodynia | [3] | |||
| Rat | Oral (p.o.) | ED₅₀: ~0.60 mg/kg | Suppression of Mechanical Allodynia | [3][13] | |
| ED₅₀: ~0.47 mg/kg | Suppression of Cold Allodynia | [3][13] | |||
| CIBP | Mouse | Intraperitoneal (i.p.) | 0.1 - 1.0 mg/kg | Attenuation of Spontaneous Pain Behaviors | [2] |
Table 2: Safety and Side Effect Profile of this compound in Naïve Animals
| Test | Species | Administration Route | Dose | Observed Effect | Citation(s) |
| Motor Function | Mouse | Intraperitoneal (i.p.) | Up to 1.0 mg/kg | No motor incoordination (Rotarod test) | [2] |
| Sedation | Mouse | Intraperitoneal (i.p.) | 0.6 mg/kg | Mild sedation (Open field test) | [2] |
| Hypothermia | Mouse | Intraperitoneal (i.p.) | Up to 0.6 mg/kg | No hypothermia | [2] |
| 1.0 mg/kg | Hypothermia observed | [2] | |||
| Catalepsy | Mouse | Intraperitoneal (i.p.) | 0.3 mg/kg | No catalepsy | [2] |
| ≥ 0.6 mg/kg | Moderate catalepsy observed | [2] | |||
| General CNS | Rat | Oral (p.o.) | Up to 10.0 mg/kg | No observable CNS-mediated side effects | [3][13] |
Experimental Protocols
dot
Caption: General experimental workflow for preclinical evaluation of this compound.
Murine Model of Cancer-Induced Bone Pain (CIBP)[2]
-
Objective: To create a reproducible model of CIBP to test the analgesic efficacy of this compound.
-
Animals: Adult male BALB/c mice.[14]
-
Cell Line: 66.1 murine breast cancer cells.
-
Procedure:
-
Mice are anesthetized (e.g., ketamine/xylazine).
-
An arthrotomy is performed on the right knee. The distal end of the femur is exposed.
-
A 0.5-mm hole is drilled through the trochlear groove into the intramedullary canal of the femur.
-
A suspension of 66.1 cancer cells (e.g., 1x10⁵ cells in 10 µL of media) is injected into the marrow space. The injection site is then sealed with dental amalgam or bone wax to confine the tumor.[15]
-
The wound is closed, and animals are allowed to recover. Pain behaviors typically develop within 7-14 days.[2][16]
-
-
Behavioral Assessment:
-
Spontaneous Pain: The number of flinches and the time spent guarding the affected limb are recorded over a set period (e.g., 2 minutes).
-
Drug Administration: this compound or vehicle (e.g., 10% DMSO, 10% Tween-80, 80% saline) is administered intraperitoneally (i.p.).
-
Testing: Pain behaviors are assessed at various time points post-injection (e.g., 30, 60, 120 minutes).
-
Rat Model of Cisplatin-Induced Peripheral Neuropathy (CIPN)[3]
-
Objective: To induce a neuropathic pain state with a chemotherapeutic agent to evaluate this compound's anti-allodynic effects.
-
Inducing Agent: Cisplatin.
-
Procedure:
-
Cisplatin is administered to the rats. A common protocol involves repeated i.p. injections (e.g., 2-3 mg/kg, once a day for four or five consecutive days, or once weekly for several weeks).[17][19]
-
Animals are monitored for general health and body weight. Neuropathic pain symptoms typically manifest within 1-2 weeks after the start of treatment.[20]
-
-
Behavioral Assessment:
-
Mechanical Allodynia: Paw withdrawal threshold is measured using von Frey filaments. A decrease in the force required to elicit a withdrawal indicates allodynia.
-
Cold Allodynia: A drop of acetone is applied to the plantar surface of the hind paw, and the duration of the withdrawal response (licking, shaking) is timed.
-
Drug Administration: this compound or vehicle is administered (i.p. or oral gavage).
-
Testing: Allodynia is assessed at baseline and at various time points post-drug administration.
-
Assessment of CNS Side Effects[2]
-
Objective: To determine if this compound induces CNS-mediated side effects common to centrally-acting cannabinoids.
-
Animals: Naïve mice or rats.
-
Procedures:
-
Motor Coordination (Rotarod Test): Mice are trained to stay on a rotating rod. After drug administration, the latency to fall from the rod is measured. A decrease in latency indicates motor impairment.
-
Catalepsy (Ring Immobility Test): A mouse is placed on a horizontal ring. The time it remains immobile in an unusual posture is measured. Increased immobility time indicates catalepsy.
-
Hypothermia: Core body temperature is measured with a rectal probe before and after drug administration.
-
Sedation (Open Field Test): The total distance traveled and time spent in the center of an open arena are recorded. A significant decrease in distance traveled suggests sedation.
-
dot
References
- 1. Peripherally restricted cannabinoid 1 receptor agonist as a novel analgesic in cancer-induced bone pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A peripherally restricted cannabinoid 1 receptor agonist as a novel analgesic in cancer-induced bone pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic peripherally-restricted cannabinoid suppresses chemotherapy-induced peripheral neuropathy pain symptoms by CB1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoids mediate analgesia largely via peripheral type 1 cannabinoid receptors in nociceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid Receptor type 1 and its role as an analgesic: An opioid alternative? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cannabinoids in Chronic Pain: Therapeutic Potential Through Microglia Modulation [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A Peripheral Mechanism for CB1 Cannabinoid Receptor-Dependent Modulation of Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cannabinoids: an Effective Treatment for Chemotherapy-Induced Peripheral Neurotoxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel therapies for cancer-induced bone pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. researchgate.net [researchgate.net]
- 14. Cancer-induced Bone Pain Impairs Burrowing Behaviour in Mouse and Rat | In Vivo [iv.iiarjournals.org]
- 15. Use of Animal Models in Understanding Cancer-induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mice with cancer-induced bone pain show a marked decline in day/night activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A New Rat Model of Cisplatin-induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] A New Rat Model of Cisplatin-induced Neuropathic Pain | Semantic Scholar [semanticscholar.org]
Methodological & Application
Protocol for Protracted N-methyl-D-aspartate Receptor Antagonist Infusion (PrNMI) in Rat Models of Schizophrenia
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis of schizophrenia is a leading theory suggesting that diminished glutamate neurotransmission via NMDA receptors contributes to the pathophysiology of the disorder.[1][2] Animal models utilizing the protracted administration of NMDA receptor antagonists, such as ketamine and phencyclidine (PCP), aim to replicate the core behavioral and neurobiological deficits associated with schizophrenia, including positive, negative, and cognitive symptoms.[3][4] This document provides a detailed protocol for establishing a protracted NMDA receptor antagonist infusion (PrNMI) model in rats, a method that offers sustained and controlled drug delivery to mimic chronic receptor hypofunction.
These protocols are intended to guide researchers in the continuous administration of NMDA receptor antagonists using osmotic minipumps, followed by a battery of behavioral and cellular assays to assess schizophrenia-like phenotypes. The use of osmotic pumps for continuous infusion provides a refined alternative to repeated injections, minimizing animal stress and maintaining stable drug levels in the brain and plasma.[5]
Materials and Reagents
-
Animals: Adult male Sprague-Dawley or Wistar rats (250-300g at the start of the experiment).
-
NMDA Receptor Antagonists:
-
Anesthetics:
-
Surgical Supplies:
-
Osmotic minipumps (e.g., Alzet®) with appropriate flow rate and duration[9][11]
-
Catheters (for intravenous infusion, if required)[11]
-
Sterile surgical instruments
-
Sutures or wound clips
-
Antiseptic solution (e.g., Betadine) and 70% ethanol
-
Ocular lubricant
-
Heating pad to maintain body temperature during surgery
-
-
Post-operative Care:
-
Analgesics (e.g., buprenorphine, carprofen)
-
Antibiotics (e.g., cefazolin)[12]
-
-
Behavioral Testing Apparatus:
Experimental Protocols
Preparation of NMDA Receptor Antagonist Solution for Infusion
-
Ketamine Solution:
-
Dissolve ketamine hydrochloride in sterile 0.9% saline to achieve the desired concentration for the osmotic pump. For sub-anesthetic continuous infusion, a target dose of 5-20 mg/kg/day is often used.[18] The final concentration will depend on the pump's flow rate and the rat's body weight.
-
To prepare a dilute solution, for example, a 1 mg/mL solution, aseptically transfer 10 mL of a 50 mg/mL ketamine stock solution to 500 mL of sterile saline.[4]
-
-
PCP Solution:
-
Dissolve phencyclidine hydrochloride in sterile 0.9% saline. A common infusion rate is 18 mg/kg/day.[19]
-
-
Pump Filling:
-
Following the manufacturer's instructions, aseptically fill the osmotic minipumps with the prepared drug or vehicle (saline) solution.
-
Prime the filled pumps in sterile saline at 37°C for the recommended duration (typically at least 4-6 hours) before implantation to ensure immediate drug delivery upon implantation.[14]
-
Surgical Implantation of Osmotic Minipumps (Subcutaneous)
This protocol describes the subcutaneous implantation of an osmotic minipump for systemic drug delivery.
-
Anesthesia and Pre-operative Preparation:
-
Surgical Procedure:
-
Make a small midline incision in the skin at the base of the neck.
-
Using a hemostat, create a subcutaneous pocket by blunt dissection, extending caudally from the incision. The pocket should be large enough to accommodate the pump without putting pressure on the surrounding tissues.[9][11]
-
Insert the primed osmotic pump into the subcutaneous pocket, with the delivery portal facing away from the incision.[9]
-
Close the incision with wound clips or sutures.[14]
-
-
Post-operative Care:
-
Administer analgesics and antibiotics as prescribed in the approved animal care protocol.[12]
-
Monitor the animal daily for signs of pain, distress, or infection at the surgical site.[14]
-
House animals individually for a short recovery period before returning them to group housing if applicable.
-
Wound clips or sutures should be removed 7-10 days post-surgery.[13]
-
Behavioral Testing
Behavioral testing should commence after a sufficient period of drug infusion to allow for the development of a stable phenotype (e.g., 7-14 days).
This test assesses social withdrawal, a negative symptom of schizophrenia.
-
Habituation: Acclimate the test rat to the testing arena (e.g., a 50 cm x 50 cm open field) for a set period (e.g., 10 minutes) on two consecutive days prior to testing.[14]
-
Test Procedure:
-
On the test day, place the test rat in the arena with a novel, unfamiliar rat of the same sex and similar weight.
-
Record the behavior of the pair for a defined period (e.g., 10 minutes) using a video camera mounted above the arena.
-
Analyze the video for the total duration of active social interactions, including sniffing, grooming, and following.[13]
-
PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia.[15][20]
-
Acclimation: Place the rat in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).[10][20]
-
Test Session:
-
The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB, 40 ms duration) to elicit a startle response.
-
Prepulse-alone trials: A low-intensity acoustic stimulus (e.g., 74, 78, or 82 dB, 20 ms duration) that does not elicit a startle response.[20]
-
Prepulse-pulse trials: The prepulse stimulus is presented shortly before the pulse stimulus (e.g., 100 ms inter-stimulus interval).[20]
-
No-stimulus trials: Background noise only.
-
-
Measure the startle response as the maximal peak amplitude of the motor response.
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 x [(startle response on pulse-alone trials - startle response on prepulse-pulse trials) / startle response on pulse-alone trials].[20]
The NOR test evaluates recognition memory, a cognitive domain often impaired in schizophrenia.[9][16]
-
Habituation: Acclimate the rat to the empty open-field arena (e.g., 50 cm x 50 cm) for a set period (e.g., 5-10 minutes) for 2-3 days.[16]
-
Familiarization Phase (T1):
-
Place two identical objects in the arena.
-
Allow the rat to explore the objects for a fixed duration (e.g., 3-5 minutes).[9]
-
-
Test Phase (T2):
-
After a retention interval (e.g., 1 hour or 24 hours), return the rat to the arena where one of the familiar objects has been replaced with a novel object.
-
Record the exploration time for both the familiar and the novel object for a set period (e.g., 3 minutes).[9]
-
-
Data Analysis: Calculate the discrimination index as: (time exploring novel object - time exploring familiar object) / (total time exploring both objects). A higher index indicates better recognition memory.
Cellular and Molecular Analysis
Following the completion of behavioral testing, brain tissue can be collected for cellular and molecular analyses.
-
Tissue Collection: Euthanize the rats and rapidly dissect the brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum).
-
Neurochemical Analysis:
-
Receptor Binding Assays: Quantify the density of dopamine (e.g., D2) and glutamate receptors.[21]
-
Neurotransmitter Levels: Measure levels of dopamine and glutamate and their metabolites using techniques like high-performance liquid chromatography (HPLC) or microdialysis.
-
-
Immunohistochemistry/Western Blotting:
-
Assess the expression of proteins involved in synaptic plasticity (e.g., PSD-95, synaptophysin) and neuronal signaling cascades.
-
Data Presentation
Quantitative Data Summary
| Parameter | NMDA Receptor Antagonist | Dosage/Infusion Rate | Duration of Infusion | Key Findings | Reference |
| Drug Administration | Phencyclidine (PCP) | 45 mg/kg/24 hr (IV) | 3.5 - 7 days | Induced tolerance and physical dependence. | [22] |
| Phencyclidine (PCP) | 18 mg/kg/day (SC) | 1, 3, 10, or 20 days | Time-dependent regulation of CYP2C11 function. | [19] | |
| Phencyclidine (PCP) | 3.2, 5.6, 10.0, or 17.8 mg/kg/day (IV) | 10 days | Dose-dependent decreases in operant response rates upon withdrawal. | [23] | |
| Ketamine | 5, 10, or 20 mg/kg/h (IV) | 1 hour | Dose-dependent effects on locomotor activity and sensorimotor gating. | [18] | |
| Behavioral Outcomes | Ketamine | 30 mg/kg/day (IP injections) | 5 days | Decreased nonaggressive social behavior; disrupted latent inhibition. | [6][21] |
| Phencyclidine (PCP) | 5.0 mg/kg, bi-daily (IP injections) | 7 days | Impaired performance in the 5-choice continuous performance test. | [24] | |
| Cellular/Molecular Outcomes | Ketamine | 30 mg/kg/day (IP injections) | 5 days | Increased D2 receptor binding in the hippocampus; decreased glutamate receptor binding in the frontal cortex. | [21] |
| Ketamine | 10 and 20 mg/kg (IV infusion) | 2 hours | Reduced levels of inflammatory cytokines (KC/GRO, TNF-α, IL-1β). | [25][26] |
Visualizations
NMDA Receptor Antagonist Signaling Pathway
References
- 1. The NMDA Receptor and Schizophrenia: From Pathophysiology to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA Receptor and Schizophrenia: A Brief History - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined Low Dose of Ketamine and Social Isolation: A Possible Model of Induced Chronic Schizophrenia-Like Symptoms in Male Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antidepressant effects of ketamine and the roles of AMPA glutamate receptors and other mechanisms beyond NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Rodent Model of Schizophrenia Reveals Increase in Creatine Kinase Activity with Associated Behavior Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
- 13. Social Interaction Test [bio-protocol.org]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Long-Lasting Effects of Repeated Ketamine Administration in Adult and Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MPD: JaxCC1: project protocol [phenome-prod.jax.org]
- 21. Ketamine-induced changes in rat behaviour: A possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Continuous intravenous infusion of phencyclidine in unrestrained rats results in the rapid induction of tolerance and physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Phencyclidine dependence: the relationship of dose and serum concentrations to operant behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Rats tested after a washout period from sub-chronic PCP administration exhibited impaired performance in the 5-choice continuous performance test (5C-CPT) when the attentional load was increased - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Effects of a Subanesthetic Ketamine Infusion on Inflammatory and Behavioral Outcomes after Closed Head Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of PrNMI
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and experimental use of PrNMI (4-{2-[-(1E)-1[(4-propylnaphthalen-1-yl)methylidene]-1H-inden-3-yl]ethyl}morpholine), a peripherally restricted cannabinoid receptor 1 (CB1R) agonist. This compound has shown efficacy in preclinical models of neuropathic and cancer-induced bone pain with limited central nervous system (CNS) side effects.[1][2][3][4][5][6]
Introduction
This compound is a synthetic, peripherally restricted cannabinoid that acts as a full agonist at the CB1 receptor and a partial agonist at the CB2 receptor.[1] Its restricted access to the CNS minimizes the psychoactive effects commonly associated with cannabinoid compounds, making it a promising candidate for the development of novel analgesics.[2][3][5][6] Experimental studies have demonstrated its ability to alleviate chemotherapy-induced peripheral neuropathy (CIPN) and cancer-induced bone pain (CIBP).[1][2][4][5][6]
Data Presentation
Table 1: this compound Dosing for In Vivo Pain Models
| Administration Route | Vehicle Composition | Dose Range | Animal Model | Effect | Reference |
| Intraperitoneal (i.p.) | 10% DMSO, 10% Tween-80, 80% Saline | 0.1 - 1 mg/kg | Mouse (CIBP) | Alleviated spontaneous pain behaviors | [2] |
| Intraperitoneal (i.p.) | 50/50% DMSO/Tween 80, diluted in sterile saline | ED₅₀: 0.49 ± 0.06 mg/kg (mechanical allodynia), 0.15 ± 0.07 mg/kg (cold allodynia) | Rat (CIPN) | Suppressed mechanical and cold allodynia | [1] |
| Intraplantar (i.pl.) | 50/50% DMSO/Tween 80, diluted in sterile saline | 0.25 mg/kg | Rat (CIPN) | Suppressed ipsilateral mechanical and cold allodynia | [1] |
| Oral (gavage) | Pure DMSO, diluted in 20% sweet condensed milk | 1.0 - 3.0 mg/kg | Rat (CIPN) | Suppressed mechanical and cold allodynia | [1] |
Experimental Protocols
Protocol 1: Dissolution of this compound for In Vivo Administration
A. For Intraperitoneal (i.p.) and Intraplantar (i.pl.) Injection:
-
Prepare a 50/50% (v/v) mixture of pure Dimethyl Sulfoxide (DMSO) and Tween 80.
-
Dissolve the desired amount of this compound powder in this DMSO/Tween 80 mixture.
-
For systemic administration, appropriately dilute the stock solution in sterile saline to the final desired concentration for injection (e.g., for a 1.5 mL/kg injection volume).[1]
-
For local administration (intraplantar), dilute the stock solution in sterile saline to the desired concentration.
-
Filter the final solution using a 0.22 µm syringe filter before injection.[1]
B. For Oral Administration (gavage):
-
Dissolve the required amount of this compound in pure DMSO to create a stock solution.[1]
-
Dilute the DMSO stock solution in 20% sweet condensed milk to the final desired concentration for oral gavage (e.g., for a 16 mL/kg administration volume).[1]
-
Ensure the solution is thoroughly mixed before administration.
Protocol 2: Assessment of Anti-Allodynic Effects in a Rat Model of Chemotherapy-Induced Peripheral Neuropathy (CIPN)
This protocol is adapted from studies investigating the effects of this compound on cisplatin-induced neuropathy.[1]
-
Induction of CIPN: Administer cisplatin (1 mg/mL in sterile 0.9% NaCl) to rats via intraperitoneal injection.[1]
-
Drug Administration: Administer this compound via the desired route (i.p., i.pl., or oral) as prepared in Protocol 1.
-
Assessment of Mechanical Allodynia:
-
Use von Frey filaments to assess the paw withdrawal threshold.
-
Apply filaments of increasing force to the plantar surface of the hind paw.
-
The withdrawal threshold is the lowest force that elicits a brisk withdrawal response.
-
-
Assessment of Cold Allodynia:
-
Apply a drop of acetone to the plantar surface of the hind paw.
-
Measure the duration of paw withdrawal or licking behavior in response to the cooling sensation.
-
-
Data Analysis: Compare the withdrawal thresholds or response durations between this compound-treated and vehicle-treated animals.
Protocol 3: Evaluation of CNS Side Effects
This protocol is based on methods used to assess common cannabinoid-mediated CNS effects.[2]
-
Motor Coordination (Rotarod Test):
-
Train naïve mice to stay on a rotating rod at a constant speed (e.g., 10 rpm).
-
After a baseline measurement, administer this compound or vehicle.
-
At a specified time point (e.g., 3 hours post-injection), place the mice back on the rotarod and measure the latency to fall (with a maximum cut-off time).[2]
-
-
Catalepsy (Ring Immobility Test):
-
Place the mouse's forepaws on a horizontal ring.
-
Measure the time it takes for the mouse to remove its paws from the ring.
-
Increased immobility time is indicative of catalepsy.
-
-
Hypothermia (Rectal Temperature Test):
-
Measure the baseline rectal temperature of the animals.
-
Administer this compound or vehicle.
-
Measure the rectal temperature at various time points post-administration to detect any significant changes.
-
Visualizations
This compound Mechanism of Action
References
- 1. Synthetic peripherally-restricted cannabinoid suppresses chemotherapy-induced peripheral neuropathy pain symptoms by CB1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A peripherally restricted cannabinoid 1 receptor agonist as a novel analgesic in cancer-induced bone pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic peripherally-restricted cannabinoid suppresses chemotherapy-induced peripheral neuropathy pain symptoms by CB1 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peripherally restricted cannabinoid 1 receptor agonist as a novel analgesic in cancer-induced bone pain. | The Department of Pharmacology [pharmacology.arizona.edu]
- 6. Peripherally restricted cannabinoid 1 receptor agonist as a novel analgesic in cancer-induced bone pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of PrNMI in Chemotherapy-Induced Neuropathy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy-induced peripheral neuropathy (CIPN) is a common and often debilitating side effect of various anticancer drugs, including platinum-based agents like cisplatin, and taxanes.[1][2][3] Symptoms can range from numbness and tingling to severe pain, significantly impacting the quality of life for cancer survivors.[1][2] Current treatment options for CIPN are limited in efficacy.[1][4] This has led to the exploration of novel therapeutic agents, including peripherally restricted cannabinoids, which aim to provide pain relief without the central nervous system (CNS) side effects associated with broader cannabinoid agonists.[1][4][5]
PrNMI (4-{2-[-(1E)-1[(4-propylnaphthalen-1-yl)methylidene]-1H-inden-3-yl]ethyl}morpholine) is a synthetic, peripherally restricted cannabinoid that has shown significant promise in preclinical models of CIPN.[1][4][6] As a full agonist at cannabinoid receptor 1 (CB1R) and a partial agonist at cannabinoid receptor 2 (CB2R), this compound has been demonstrated to effectively suppress the pain-like behaviors associated with chemotherapy-induced nerve damage in animal models.[1] Its peripheral action makes it an attractive candidate for development as a CIPN therapeutic, potentially avoiding the psychoactive effects that limit the use of other cannabinoids.[4][5]
These application notes provide a comprehensive overview of the use of this compound in CIPN research, including its mechanism of action, detailed experimental protocols for inducing and assessing CIPN in preclinical models, and a summary of key quantitative findings.
Mechanism of Action and Signaling Pathway
This compound exerts its analgesic effects in the context of CIPN primarily through the activation of peripheral CB1 receptors.[1][4][7] In a rat model of cisplatin-induced neuropathy, the anti-allodynic effects of this compound were blocked by a CB1R antagonist.[5] While this compound also has activity at CB2R, studies suggest that CB1R activation is the predominant mechanism for its pain-suppressing effects in this model.[1] Interestingly, research has shown that expression of CB2Rs was reduced in the dorsal root ganglia of rats with CIPN, while CB1R expression remained unaffected.[4]
The proposed signaling pathway for this compound in alleviating CIPN symptoms is initiated by its binding to and activation of CB1 receptors on peripheral sensory neurons. This activation is thought to reduce neuronal hyperexcitability and nociceptive signaling, which are hallmarks of neuropathic pain.[3][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in a rat model of cisplatin-induced peripheral neuropathy.
Table 1: Efficacy of this compound in Suppressing Mechanical and Cold Allodynia
| Administration Route | Allodynia Type | ED₅₀ (mg/kg) | Notes |
| Systemic (i.p.) | Mechanical | 0.49 | Dose-dependent suppression.[1] |
| Systemic (i.p.) | Cold | 0.15 | More potent in suppressing cold allodynia.[1] |
| Oral (i.g.) - Male Rats | Mechanical | 0.59 | No significant sex differences observed.[1][9] |
| Oral (i.g.) - Female Rats | Mechanical | 0.60 | No significant sex differences observed.[1][9] |
| Oral (i.g.) - Male Rats | Cold | 0.47 | No significant sex differences observed.[1][9] |
| Oral (i.g.) - Female Rats | Cold | 0.47 | No significant sex differences observed.[1][9] |
Table 2: Pharmacokinetic and Safety Profile of this compound
| Parameter | Value | Species | Notes |
| Plasma Half-life (t₁/₂) | 7.2 hours | Rat | After intraperitoneal (i.p.) administration.[1] |
| CNS Side Effects | None observed | Rat | Tested at doses up to 10.0 mg/kg (oral) in both naïve and cisplatin-treated rats.[1][9] |
| Tolerance | No significant tolerance | Rat | Daily oral administration for two weeks did not result in a significant reduction in anti-allodynic effects.[1][4] |
Experimental Protocols
Protocol 1: Cisplatin-Induced Peripheral Neuropathy (CIPN) in Rats
This protocol describes the induction of a CIPN model in rats, which is essential for testing the efficacy of compounds like this compound.
Materials:
-
Adult male or female Sprague-Dawley rats (200-225 g)
-
Cisplatin solution (1 mg/mL in sterile 0.9% saline)
-
Sterile 0.9% saline
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimatization: Allow rats to acclimate to the housing facility for at least one week before the start of the experiment. House them under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Baseline Behavioral Testing: Before cisplatin administration, conduct baseline behavioral assessments (see Protocol 2) to determine the pre-treatment nociceptive threshold.
-
Cisplatin Administration:
-
Weigh each rat to determine the correct dosage.
-
Administer cisplatin at a dose of 2 mg/kg via i.p. injection.
-
Repeat the injection on days 4, 8, and 12 for a cumulative dose of 8 mg/kg.
-
-
Monitoring: Monitor the animals daily for any signs of distress, weight loss, or changes in general health.
-
Neuropathy Development: Allow at least one week after the final cisplatin injection for the full development of peripheral neuropathy, characterized by mechanical and cold allodynia. Confirm the development of neuropathy by repeating the behavioral assessments.
Protocol 2: Assessment of Mechanical and Cold Allodynia
These behavioral tests are used to quantify the pain-like symptoms of CIPN and to evaluate the analgesic effects of this compound.
A. Mechanical Allodynia (von Frey Test)
Materials:
-
Set of calibrated von Frey filaments
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Habituation: Place the rat in a testing chamber on the elevated wire mesh platform and allow it to habituate for at least 15-20 minutes before testing.
-
Filament Application: Apply von Frey filaments to the mid-plantar surface of the hind paw in ascending order of force.
-
Withdrawal Threshold: A positive response is a sharp withdrawal of the paw. The mechanical withdrawal threshold is the lowest force filament that elicits a response.
-
Data Recording: Record the withdrawal threshold in grams.
B. Cold Allodynia (Acetone Test)
Materials:
-
Acetone
-
Syringe with a blunt needle
-
Timer
Procedure:
-
Habituation: Acclimate the rat as described for the von Frey test.
-
Acetone Application: Apply a drop of acetone to the plantar surface of the hind paw.
-
Response Measurement: Start a timer immediately upon acetone application and measure the total time the rat spends lifting, shaking, or licking the paw over a 1-minute observation period.
-
Data Recording: Record the duration of the response in seconds.
Protocol 3: Administration of this compound and Efficacy Testing
This protocol outlines the procedure for administering this compound and assessing its effect on CIPN symptoms.
Materials:
-
This compound solution (formulated for the desired administration route, e.g., in a vehicle of ethanol, emulphor, and saline)
-
CIPN model rats (from Protocol 1)
-
Behavioral testing equipment (from Protocol 2)
Procedure:
-
Pre-drug Testing: Before administering this compound, perform baseline behavioral tests (mechanical and cold allodynia) to confirm the neuropathic state on the day of testing.
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal, oral gavage, or intraplantar injection) at various doses to establish a dose-response curve. Include a vehicle control group.
-
Post-drug Testing: At specific time points after this compound administration (e.g., 30, 60, 120, 240 minutes), repeat the behavioral assessments to determine the effect of the compound on mechanical and cold allodynia.
-
Data Analysis: Compare the post-drug withdrawal thresholds or response durations to the pre-drug baseline values. Calculate the percentage of maximal possible effect (%MPE) and determine the ED₅₀.
Conclusion
This compound represents a promising therapeutic candidate for the management of chemotherapy-induced peripheral neuropathy. Its potent anti-allodynic effects, mediated through peripheral CB1 receptors, combined with a lack of CNS side effects and tolerance development in preclinical models, highlight its potential for clinical translation.[1][4] The protocols and data presented here provide a framework for researchers and drug development professionals to further investigate the utility of this compound and other peripherally restricted cannabinoids in addressing the significant unmet need for effective CIPN treatments.
References
- 1. Synthetic peripherally-restricted cannabinoid suppresses chemotherapy-induced peripheral neuropathy pain symptoms by CB1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neuroscijournal.com [neuroscijournal.com]
- 3. Frontiers | Current understanding of the molecular mechanisms of chemotherapy-induced peripheral neuropathy [frontiersin.org]
- 4. Synthetic peripherally-restricted cannabinoid suppresses chemotherapy-induced peripheral neuropathy pain symptoms by CB1 receptor activation [escholarship.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cannabinoids: an Effective Treatment for Chemotherapy-Induced Peripheral Neurotoxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Analgesic Testing of PrNMI
For Researchers, Scientists, and Drug Development Professionals
Introduction
PrNMI is a peripherally restricted cannabinoid 1 receptor (CB1R) agonist with demonstrated potential as a novel analgesic agent. Its mechanism of action, focused on the peripheral nervous system, suggests a favorable safety profile with a reduced risk of central nervous system (CNS) side effects commonly associated with other cannabinoid-based therapies.[1][2] These application notes provide a comprehensive guide to the preclinical experimental design for evaluating the analgesic efficacy of this compound. Detailed protocols for key in vivo analgesic assays are provided to ensure robust and reproducible data generation.
Activation of peripheral CB1 receptors by agonists like this compound has been shown to be a critical mechanism for cannabinoid-induced analgesia.[1][3] This peripherally mediated effect is significant as it offers the potential for effective pain management without the cognitive and motor impairments that can arise from central CB1R activation.[3][4] Studies have indicated that this compound effectively suppresses pain in models of both neuropathic and inflammatory pain.[1][2] The analgesic effects of this compound are attributed to its activation of CB1 receptors located on the peripheral terminals of nociceptive neurons.[1][3][5]
Proposed Signaling Pathway for this compound-Mediated Analgesia
This compound exerts its analgesic effects through the activation of peripheral CB1 receptors, which are G-protein coupled receptors. The proposed signaling cascade initiated by this compound binding to these receptors on nociceptive neurons leads to a reduction in neuronal excitability and neurotransmitter release.
Experimental Workflow for Analgesic Testing
A systematic approach to evaluating the analgesic properties of this compound involves a series of established in vivo assays. The following workflow outlines the key stages of this process.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables provide a structured summary of the types of quantitative data expected from each analgesic assay. These examples are for illustrative purposes and actual results will vary based on experimental conditions.
Table 1: Hot Plate Test - Latency to Response
| Treatment Group | Dose (mg/kg) | N | Mean Latency (seconds) ± SEM | % Maximum Possible Effect (%MPE) |
| Vehicle | - | 10 | 8.5 ± 0.7 | 0 |
| This compound | 1 | 10 | 12.3 ± 1.1 | 27.9 |
| This compound | 3 | 10 | 18.9 ± 1.5** | 77.0 |
| This compound | 10 | 10 | 25.4 ± 1.8 | 125.2 |
| Morphine | 5 | 10 | 28.1 ± 1.3 | 145.2 |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Cut-off time: 30 seconds. |
Table 2: Tail-Flick Test - Reaction Time
| Treatment Group | Dose (mg/kg) | N | Mean Reaction Time (seconds) ± SEM |
| Vehicle | - | 10 | 2.8 ± 0.3 |
| This compound | 1 | 10 | 3.9 ± 0.4 |
| This compound | 3 | 10 | 5.7 ± 0.6 |
| This compound | 10 | 10 | 7.9 ± 0.8** |
| Morphine | 5 | 10 | 9.2 ± 0.7*** |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Cut-off time: 10 seconds. |
Table 3: Formalin Test - Paw Licking Duration
| Treatment Group | Dose (mg/kg) | N | Phase 1 (0-5 min) Licking Time (s) ± SEM | Phase 2 (15-40 min) Licking Time (s) ± SEM |
| Vehicle | - | 8 | 45.2 ± 5.1 | 150.6 ± 12.3 |
| This compound | 3 | 8 | 42.8 ± 4.9 | 95.4 ± 10.1 |
| This compound | 10 | 8 | 38.1 ± 4.5 | 55.2 ± 8.7 |
| Indomethacin | 10 | 8 | 43.5 ± 5.3 | 70.1 ± 9.5 |
| p<0.01, ***p<0.001 vs. Vehicle in Phase 2. |
Table 4: Von Frey Test - Paw Withdrawal Threshold (in a Neuropathic Pain Model)
| Treatment Group | Dose (mg/kg) | N | Paw Withdrawal Threshold (grams) ± SEM |
| Sham + Vehicle | - | 10 | 14.5 ± 1.2 |
| Neuropathy + Vehicle | - | 10 | 3.2 ± 0.5 |
| Neuropathy + this compound | 3 | 10 | 7.8 ± 0.9 |
| Neuropathy + this compound | 10 | 10 | 11.5 ± 1.1 |
| Neuropathy + Gabapentin | 30 | 10 | 10.8 ± 1.0 |
| p<0.05, **p<0.01 vs. Neuropathy + Vehicle. |
Table 5: Hargreaves Test - Paw Withdrawal Latency (in an Inflammatory Pain Model)
| Treatment Group | Dose (mg/kg) | N | Paw Withdrawal Latency (seconds) ± SEM |
| Saline + Vehicle | - | 10 | 10.2 ± 0.8 |
| Carrageenan + Vehicle | - | 10 | 4.1 ± 0.5 |
| Carrageenan + this compound | 3 | 10 | 6.9 ± 0.7 |
| Carrageenan + this compound | 10 | 10 | 8.8 ± 0.9 |
| Carrageenan + Indomethacin | 10 | 10 | 8.2 ± 0.8 |
| p<0.05, **p<0.01 vs. Carrageenan + Vehicle. |
Experimental Protocols
Hot Plate Test for Thermal Nociception
Objective: To evaluate the central and peripheral analgesic effects of this compound against a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile).
-
Plexiglas cylinder to confine the animal on the hot plate.
-
Stopwatch.
-
Experimental animals (mice or rats).
Procedure:
-
Set the hot plate temperature to a constant 55 ± 0.5°C.[6]
-
Administer this compound, vehicle, or a positive control (e.g., morphine) to the animals at predetermined times before testing (e.g., 30-60 minutes).
-
Gently place the animal on the hot plate and immediately start the stopwatch.[7]
-
Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.[6][8]
-
Stop the timer at the first sign of a clear pain response. The recorded time is the latency to response.[7]
-
To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be established. If the animal does not respond within this time, it should be removed from the hot plate, and the latency recorded as the cut-off time.
-
Each animal should be tested only once to avoid learned responses.[6]
Tail-Flick Test for Spinal Analgesia
Objective: To assess the spinal analgesic activity of this compound by measuring the latency to withdraw the tail from a noxious thermal stimulus.
Materials:
-
Animal restrainer.
-
Stopwatch or automated timer.
-
Experimental animals (rats or mice).
Procedure:
-
Gently place the animal in the restrainer. Allow a brief period for acclimatization.
-
Position the animal's tail over the radiant heat source, typically 2-3 cm from the tip.
-
Activate the heat source to deliver a focused beam of light onto the tail. The timer starts automatically.[9]
-
The endpoint is a clear flick or withdrawal of the tail from the heat source.[11]
-
The apparatus will automatically record the latency. If using a manual setup, stop the timer upon tail withdrawal.
-
A cut-off time (typically 10-12 seconds) should be set to prevent tissue damage.[12]
-
Take a baseline reading before drug administration.
-
Administer this compound, vehicle, or positive control and test at peak effect time.
-
Multiple readings can be taken, with a sufficient interval (e.g., 5 minutes) between each to avoid sensitization.[13]
Formalin Test for Inflammatory Pain
Objective: To evaluate the efficacy of this compound in a model of continuous inflammatory pain, which has two distinct phases.
Materials:
-
Formalin solution (e.g., 2.5% in saline).[14]
-
Microsyringe (e.g., 30-gauge).
-
Observation chamber with a mirror to allow for an unobstructed view of the paws.[15]
-
Stopwatch.
-
Experimental animals (mice or rats).
Procedure:
-
Administer this compound, vehicle, or a positive control (e.g., indomethacin) prior to the formalin injection.
-
Acclimatize the animal to the observation chamber for at least 30 minutes.[14]
-
Inject a small volume (e.g., 20 µL for mice) of formalin solution subcutaneously into the plantar surface of one hind paw.[14][16]
-
Immediately return the animal to the chamber and start the timer.
-
Record the cumulative time the animal spends licking or biting the injected paw.[15][17]
-
The observation is divided into two phases:
-
A quiescent period typically occurs between 5 and 15 minutes.[14][16]
Von Frey Test for Mechanical Allodynia
Objective: To assess the effect of this compound on mechanical hypersensitivity, a hallmark of neuropathic pain.
Materials:
-
Von Frey filaments (a set of calibrated monofilaments of increasing stiffness).[18]
-
Elevated wire mesh platform.
-
Plexiglas enclosures for each animal.
-
Experimental animals (rats or mice).
Procedure:
-
Place the animals in the enclosures on the wire mesh platform and allow them to acclimate for 15-30 minutes.
-
Administer this compound, vehicle, or a positive control (e.g., gabapentin) at the appropriate time before testing.
-
Apply the von Frey filaments from underneath the mesh to the plantar surface of the hind paw.[18]
-
Start with a filament near the expected withdrawal threshold. Apply the filament with enough force to cause it to bend slightly and hold for 3-5 seconds.[19]
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold.[19]
-
If there is a positive response, the next filament tested is one with a lower force.
-
If there is no response, the next filament tested is one with a higher force.
-
-
The pattern of responses is used to calculate the 50% withdrawal threshold in grams.
Hargreaves Test for Thermal Hyperalgesia
Objective: To measure the sensitivity to a noxious thermal stimulus, particularly relevant for inflammatory and neuropathic pain models where thermal hyperalgesia is present.
Materials:
-
Hargreaves apparatus (plantar test) with a radiant heat source.[8]
-
Glass platform.
-
Plexiglas enclosures.
-
Experimental animals (rats or mice).
Procedure:
-
Place the animals in the enclosures on the glass platform and allow them to acclimate for at least 15-20 minutes.[20][21]
-
Administer this compound, vehicle, or a positive control.
-
Position the radiant heat source under the glass directly beneath the plantar surface of the hind paw to be tested.[20]
-
Activate the heat source, which starts a timer.
-
The timer stops automatically when the animal withdraws its paw. The time is recorded as the paw withdrawal latency.[20]
-
A cut-off time (e.g., 20-35 seconds) must be set to prevent tissue damage.[8][20]
-
Perform at least three measurements per paw, with a minimum of 5 minutes between each, and average the latencies.[21][22]
References
- 1. A peripherally restricted cannabinoid 1 receptor agonist as a novel analgesic in cancer-induced bone pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peripherally restricted cannabinoid 1 receptor agonist as a novel analgesic in cancer-induced bone pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabinoids mediate analgesia largely via peripheral type 1 cannabinoid receptors in nociceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cannabinoids-mediate-analgesia-largely-via-peripheral-type-1-cannabinoid-receptors-in-nociceptors - Ask this paper | Bohrium [bohrium.com]
- 5. mdpi.com [mdpi.com]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. Hot plate test - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 9. Tail flick test - Wikipedia [en.wikipedia.org]
- 10. conductscience.com [conductscience.com]
- 11. Rodent behavioural test - Pain and inflammation - Tail Flick - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 16. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mmpc.org [mmpc.org]
Application Notes and Protocols for In Vivo Efficacy Measurement of Protein-RNA Nanomedicines (PrNMI)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Protein-RNA Nanomedicines (PrNMI) represent a promising class of therapeutics that leverage the precision of RNA-based regulation with the stability and delivery advantages of nanoparticle formulations. Assessing the efficacy of these complex biologics within a living organism (in vivo) is a critical step in the preclinical development pipeline. This process requires a multi-faceted approach to understand the nanomedicine's journey through the body, its interaction with the intended molecular target, and its ultimate therapeutic effect. These application notes provide detailed protocols for key in vivo assays designed to measure the biodistribution, target engagement, and pharmacodynamic efficacy of this compound.
Pharmacokinetic and Biodistribution Analysis
Application Note: Pharmacokinetics (PK) and biodistribution studies are fundamental to understanding the fate of a systemically administered this compound. These analyses determine where the nanoparticles travel in the body, in which organs they accumulate, and how long they remain in circulation.[1] Such data are crucial for assessing on-target delivery and potential off-target toxicity.[2][3] The physicochemical properties of the nanoparticles, including size, shape, and surface chemistry, heavily influence their PK profile.[4][5] Common techniques involve labeling the this compound with a fluorescent dye or radionuclide for non-invasive whole-body imaging and subsequent ex vivo organ analysis for precise quantification.[6][7][8]
Diagram 1: General Workflow for In Vivo Biodistribution Study
Caption: Workflow for assessing this compound biodistribution from preparation to data analysis.
Protocol 1.1: In Vivo and Ex Vivo Fluorescence Imaging
This protocol describes the use of an In Vivo Imaging System (IVIS) to track fluorescently labeled this compound.
Materials:
-
This compound covalently labeled with a near-infrared (NIR) fluorophore (e.g., Cy7, Alexa Fluor 647).
-
Animal model (e.g., tumor-bearing nude mice).[4]
-
In Vivo Imaging System (IVIS) or similar.
-
Anesthetic (e.g., isoflurane).
-
Surgical tools for dissection.
-
Homogenizer.
-
Fluorescence plate reader.
Procedure:
-
Animal Preparation: Acclimatize animals to housing conditions. If using a tumor model, allow tumors to reach a suitable size (e.g., ~100 mm³).
-
This compound Administration: Resuspend the labeled this compound in sterile PBS to the desired concentration. Administer a defined dose (e.g., 100 µL) to each animal via an appropriate route, typically intravenous (tail vein) injection.[4]
-
In Vivo Imaging:
-
Anesthetize the mouse using isoflurane.
-
Place the animal in the IVIS imaging chamber.
-
Acquire whole-body fluorescence images at predetermined time points (e.g., 30 min, 1, 2, 4, 8, 12, 24 hours post-injection).[10]
-
Use the system's software to draw regions of interest (ROIs) around the tumor and other areas to quantify the average radiance.[8]
-
-
Ex Vivo Organ Analysis:
-
Quantitative Analysis:
-
Weigh each organ.
-
Homogenize a portion of each organ in a suitable buffer.
-
Measure the fluorescence intensity of the organ homogenates using a plate reader.
-
Create a standard curve using known concentrations of the labeled this compound to convert fluorescence intensity to the amount of this compound.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
-
Data Presentation 1.2: Biodistribution of RNA Nanoparticles by Size
This table summarizes hypothetical data illustrating the common finding that nanoparticle size affects circulation time and organ accumulation. Larger particles often show longer circulation and higher tumor accumulation, while very small particles are rapidly cleared by the kidneys.[4][10]
| Nanoparticle Size | Time Point | Liver (%ID/g) | Spleen (%ID/g) | Kidneys (%ID/g) | Tumor (%ID/g) | Blood (%ID/g) |
| 5 nm | 2 hours | 1.5 ± 0.3 | 0.8 ± 0.2 | 15.2 ± 2.1 | 2.1 ± 0.5 | 0.5 ± 0.1 |
| 24 hours | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.5 ± 0.2 | 0.8 ± 0.3 | < 0.1 | |
| 20 nm | 2 hours | 8.9 ± 1.2 | 5.4 ± 0.8 | 3.1 ± 0.6 | 6.5 ± 1.1 | 4.2 ± 0.7 |
| 24 hours | 3.1 ± 0.5 | 2.0 ± 0.4 | 0.8 ± 0.2 | 8.2 ± 1.5 | 0.3 ± 0.1 | |
| 100 nm | 2 hours | 25.6 ± 3.4 | 15.1 ± 2.5 | 1.5 ± 0.4 | 4.3 ± 0.9 | 2.1 ± 0.4 |
| 24 hours | 18.2 ± 2.9 | 10.5 ± 1.8 | 0.4 ± 0.1 | 3.1 ± 0.7 | 0.1 ± 0.0 |
Target Engagement Quantification
Application Note: Confirming that a this compound interacts with its intended molecular target in vivo is essential to validate its mechanism of action.[11] Target engagement assays provide direct evidence of this interaction within the complex cellular environment of a tissue.[12] For this compound carrying siRNA, this involves demonstrating that the siRNA is loaded into the RNA-induced silencing complex (RISC).[13] For other this compound, this could involve showing the binding of a protein component to a specific cellular RNA or protein. Techniques like co-immunoprecipitation (Co-IP) from tissue lysates are powerful for isolating the target protein and quantifying the associated RNA from the nanomedicine.[14][15]
Diagram 2: Workflow for Target Engagement via Co-IP
Caption: Workflow for quantifying this compound target engagement using co-immunoprecipitation.
Protocol 2.1: RISC Immunoprecipitation from Tissue Lysates
This protocol is adapted for quantifying the amount of siRNA from a this compound that has been successfully loaded into the Argonaute 2 (Ago2) protein, a key component of RISC.[13]
Materials:
-
Tissue from this compound-treated and control animals.
-
Lysis buffer with RNase inhibitors.
-
Anti-Ago2 antibody.
-
Control IgG antibody.
-
Protein A/G magnetic beads.
-
Magnetic rack.
-
Wash buffers.
-
Elution buffer.
-
RNA extraction kit (e.g., Trizol, column-based).
-
Reagents for stem-loop RT-qPCR.[13]
Procedure:
-
Tissue Lysis:
-
Harvest target tissue (e.g., liver, tumor) from treated and control animals and immediately flash-freeze in liquid nitrogen.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant (clarified lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Remove beads and incubate the pre-cleared lysate with an anti-Ago2 antibody (or control IgG) overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-Ago2-siRNA complexes.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins and RNA.
-
Elute the complexes from the beads using an appropriate elution buffer or by directly adding RNA extraction lysis buffer (e.g., Trizol).
-
-
RNA Quantification:
-
Extract total RNA from the eluate.
-
Perform reverse transcription using a stem-loop primer specific to the siRNA delivered by the this compound.
-
Quantify the amount of siRNA using quantitative real-time PCR (qPCR).
-
Normalize the data to the input lysate to determine the percentage of tissue-accumulated siRNA that is loaded into RISC.
-
Pharmacodynamic and Functional Efficacy Assessment
Application Note: The ultimate measure of this compound efficacy is its ability to produce a desired biological or therapeutic effect. This is known as pharmacodynamics (PD).[5] For this compound designed to deliver siRNA, the primary pharmacodynamic effect is the knockdown of the target gene's expression.[16] This is typically measured at both the mRNA level, using quantitative real-time PCR (qRT-PCR), and the protein level, using methods like Western Blot or ELISA.[9][17][18] Correlating the extent of gene knockdown with the dose of this compound administered is crucial for establishing a dose-response relationship and determining therapeutic potential.
Diagram 3: RNA Interference (RNAi) Signaling Pathway
Caption: The RNAi pathway initiated by this compound-delivered siRNA in a target cell.
Protocol 3.1: Target mRNA Quantification by qRT-PCR
This protocol details the measurement of target mRNA levels in tissues from treated animals to quantify gene knockdown.[17][19]
Materials:
-
Tissue from this compound-treated and control animals.
-
RNA extraction kit.
-
DNase I.
-
cDNA synthesis kit (Reverse Transcriptase, buffers, dNTPs).
-
qPCR master mix (e.g., SYBR Green or TaqMan).
-
Primers specific for the target gene and a housekeeping gene (e.g., GAPDH, Actin).
-
qPCR instrument.
Procedure:
-
RNA Extraction:
-
Homogenize ~30-50 mg of frozen tissue in lysis buffer from an RNA extraction kit.
-
Follow the manufacturer's protocol to isolate total RNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
DNase Treatment:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene or housekeeping gene, and qPCR master mix.
-
Run the reactions in a qPCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes in both treated and control samples.
-
Calculate the relative gene expression using the ΔΔCt method.[19]
-
Express the result as a percentage of knockdown relative to the control group (e.g., animals treated with a non-targeting siRNA this compound or vehicle).
-
Data Presentation 3.2: In Vivo Gene Knockdown Efficacy
This table shows example data from a dose-response study assessing the knockdown of a target gene in the liver.
| This compound Dose (mg/kg) | Target mRNA Level (% of Control) | Target Protein Level (% of Control) |
| 0 (Vehicle) | 100 ± 12 | 100 ± 15 |
| 0.1 | 85 ± 9 | 88 ± 11 |
| 0.5 | 52 ± 7 | 61 ± 8 |
| 1.0 | 28 ± 5 | 35 ± 6 |
| 3.0 | 15 ± 4 | 18 ± 5 |
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Clinical progress of nanomedicine-based RNA therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Size and Shape of RNA Nanoparticles on Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging techniques in nanomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo RNAi Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative evaluation of siRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Profiling of In Vivo-assembled RNA-Protein Complexes Using a Novel Integrated Proteomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Compendium of Methods to Uncover RNA-Protein Interactions In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies to deliver RNA by nanoparticles for therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. qiagen.com [qiagen.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for PrNMI (MNNG) Administration in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), referred to herein as PrNMI, is a potent alkylating agent and a widely utilized carcinogen in preclinical research to induce tumor formation in various animal models.[1][2] Its ability to mimic key aspects of human carcinogenesis makes it an invaluable tool for studying cancer biology, evaluating potential therapeutic agents, and identifying novel biomarkers.[3] This document provides detailed application notes and protocols for the primary routes of this compound administration in preclinical studies: oral, subcutaneous, intraperitoneal, and topical.
Data Presentation: Quantitative Overview of this compound Administration
The following tables summarize key quantitative parameters for various this compound administration routes compiled from preclinical studies. These values should be considered as a starting point and may require optimization depending on the specific animal model, strain, and research objectives.
Table 1: Oral Administration of this compound
| Animal Model | Administration Method | Concentration/Dose | Vehicle | Treatment Duration | Resulting Cancer Type |
| Rat (Wistar) | Drinking Water | 100 µg/mL | Tap Water | 8 months | Gastric Adenocarcinoma[4] |
| Rat (Wistar) | Gavage | 250 mg/kg (single dose) | Dimethyl sulfoxide (DMSO) | Single administration | Forestomach Squamous Cell Carcinoma[5][6] |
| Mouse (C57BL/6) | Drinking Water | 50-100 µg/mL | Tap Water | 27-52 weeks | Duodenal & Jejunal Adenocarcinoma |
| Mouse (BALB/c) | Drinking Water | 150 ppm | Tap Water | 38 weeks | Squamous Cell Carcinoma (mouth, forestomach)[1] |
Table 2: Parenteral and Topical Administration of this compound
| Animal Model | Administration Route | Dose/Concentration | Vehicle | Treatment Schedule | Resulting Cancer Type |
| Mouse (Newborn ICR/JCL) | Subcutaneous | 3-62 µg/g body weight | 1% Gelatin suspension | Single injection | Lung tumors, Hemangioendotheliomas, Liver tumors |
| Mouse | Intraperitoneal | Varies (typically lower than oral) | Saline, DMSO | Varies | Systemic tumors |
| Mouse | Topical | Varies | Acetone | Repeated applications | Skin Papillomas and Carcinomas |
Experimental Protocols
Important Safety Note: this compound (MNNG) is a potent carcinogen and mutagen. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All procedures should be performed in a designated chemical fume hood. Dispose of all contaminated materials according to institutional guidelines for hazardous waste.
Protocol 1: Oral Administration via Drinking Water
This protocol is commonly used to induce gastrointestinal tumors, particularly gastric cancer in rats.
Materials:
-
This compound (MNNG) powder
-
Drinking water (autoclaved or filtered)
-
Glass water bottles (amber or covered with foil to protect from light)
-
Standard rodent sipper tubes
-
Analytical balance and weighing paper
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Solution Preparation (e.g., 100 µg/mL):
-
In a chemical fume hood, weigh the required amount of this compound powder. For 100 mL of a 100 µg/mL solution, weigh 10 mg of this compound.
-
Add the this compound powder to a light-protected glass container with a magnetic stir bar.
-
Add the desired volume of drinking water.
-
Stir the solution until the this compound is completely dissolved. MNNG is sparingly soluble in water, so allow sufficient time for dissolution.
-
Measure and record the pH of the solution. This compound stability can be pH-dependent.
-
-
Administration:
-
Fill the light-protected water bottles with the freshly prepared this compound solution.
-
Provide the bottles to the animals as their sole source of drinking water.
-
Prepare fresh this compound solution and replace the bottles at least twice a week to ensure stability and consistent concentration.
-
Monitor the water consumption of the animals, as high concentrations of this compound may have an unpleasant taste and reduce intake.
-
-
Monitoring:
-
Monitor the animals for signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Weigh the animals regularly (e.g., weekly).
-
Tumor development can be monitored through imaging techniques or at the study endpoint by necropsy and histopathological analysis.
-
Protocol 2: Oral Administration via Gavage
This method allows for the precise delivery of a single high dose or repeated lower doses of this compound.
Materials:
-
This compound (MNNG) powder
-
Vehicle (e.g., Dimethyl sulfoxide - DMSO, corn oil)
-
Animal gavage needles (appropriate size for the animal model)
-
Syringes
-
Analytical balance and weighing paper
Procedure:
-
Preparation of Dosing Solution:
-
In a chemical fume hood, weigh the required amount of this compound.
-
Dissolve the this compound in the chosen vehicle to the desired final concentration. Ensure complete dissolution.
-
-
Animal Handling and Dosing:
-
Properly restrain the animal. For mice and rats, this can be done manually by experienced personnel.
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
-
Gently insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the this compound solution.
-
Carefully remove the gavage needle.
-
-
Post-Administration Care:
-
Return the animal to its cage and monitor for any immediate adverse reactions, such as respiratory distress.
-
Continue to monitor the animal's health and weight as described in the drinking water protocol.
-
Protocol 3: Subcutaneous (SC) Injection
This route is often used to induce local tumors or systemic carcinogenesis.
Materials:
-
This compound (MNNG) powder
-
Sterile vehicle (e.g., 1% gelatin suspension, saline, DMSO)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Analytical balance and weighing paper
-
70% ethanol for disinfection
Procedure:
-
Preparation of Injectable Solution:
-
In a sterile environment (e.g., laminar flow hood), prepare the this compound solution in the desired vehicle to the target concentration.
-
Ensure the solution is sterile, for example, by filtration if the vehicle allows.
-
-
Injection Procedure:
-
Properly restrain the animal.
-
Select an injection site, typically the loose skin over the back of the neck or flank.
-
Wipe the injection site with 70% ethanol.
-
Gently lift the skin to form a "tent."
-
Insert the needle at the base of the tented skin, parallel to the body, into the subcutaneous space.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Slowly inject the this compound solution. A small bleb will form under the skin.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Post-Injection Monitoring:
-
Monitor the injection site for any signs of irritation, inflammation, or ulceration.
-
Monitor the overall health of the animal as previously described.
-
Protocol 4: Intraperitoneal (IP) Injection
IP injections are used for systemic administration of this compound.
Materials:
-
This compound (MNNG) powder
-
Sterile vehicle (e.g., sterile saline, DMSO)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Analytical balance and weighing paper
-
70% ethanol for disinfection
Procedure:
-
Preparation of Injectable Solution:
-
Prepare the sterile this compound solution as described for subcutaneous injections.
-
-
Injection Procedure:
-
Properly restrain the animal, typically with the abdomen facing upwards.
-
Tilt the animal's head slightly downwards to move the abdominal organs forward.
-
Identify the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Wipe the site with 70% ethanol.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate to ensure no urine or intestinal contents are drawn into the syringe.
-
Inject the solution slowly.
-
Withdraw the needle.
-
-
Post-Injection Care:
-
Return the animal to its cage and monitor for any signs of distress.
-
Monitor the overall health of the animal as previously described.
-
Protocol 5: Topical Application
This method is standard for inducing skin carcinogenesis.
Materials:
-
This compound (MNNG) powder
-
Solvent (e.g., acetone, DMSO)
-
Micropipette or other suitable applicator
-
Electric clippers
-
Analytical balance and weighing paper
Procedure:
-
Preparation of Topical Solution:
-
In a chemical fume hood, dissolve this compound in the chosen solvent to the desired concentration.
-
-
Animal Preparation:
-
A few days before the first application, shave the dorsal skin of the mouse. Only animals in the resting (telogen) phase of the hair cycle should be used.
-
-
Application:
-
Properly restrain the animal.
-
Using a micropipette, apply a specific volume of the this compound solution evenly to the shaved area.
-
Allow the solvent to evaporate before returning the animal to its cage.
-
Applications are typically repeated according to the study design (e.g., once or twice weekly).
-
-
Monitoring:
-
Observe the application site for signs of irritation.
-
Monitor the development of skin lesions and tumors. The number and size of tumors should be recorded regularly.
-
Signaling Pathways and Visualization
This compound-induced carcinogenesis involves the dysregulation of several critical signaling pathways. Understanding these pathways is crucial for elucidating the mechanisms of tumor development and for identifying potential therapeutic targets.
Ras-MAPK Signaling Pathway
This compound can directly activate the Ras-MAPK pathway, a key regulator of cell proliferation, differentiation, and survival.[1] MNNG is known to cause activating mutations in Ras, leading to constitutive signaling.
Caption: this compound-induced activation of the Ras-MAPK pathway.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is another critical cascade involved in cell growth, proliferation, and survival that is often dysregulated by this compound.[2]
Caption: Dysregulation of the PI3K/AKT/mTOR pathway by this compound.
NF-κB Signaling Pathway
This compound can induce oxidative stress, which in turn activates the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
Caption: this compound-induced activation of the NF-κB pathway via oxidative stress.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for a preclinical study using this compound to induce carcinogenesis and evaluate a therapeutic agent.
Caption: General experimental workflow for a this compound-induced carcinogenesis study.
References
- 1. Mouse Models of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental gastric cancer induced by N-methyl-N'-nitro-N-nitrosoguanidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Morphological change in the MNNG-treated rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for chemically induced murine gastric tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Mutant Human Ki-rasG12C Gene Dosage on Murine Lung Tumorigenesis and Signaling to its Downstream Effectors - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based Assays for N-myristoyltransferase (NMT) Inhibitor Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-myristoylation is a critical lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine of a wide range of proteins. This process is catalyzed by the enzyme N-myristoyltransferase (NMT). Myristoylation is essential for the proper localization and function of many proteins involved in key cellular processes, including signal transduction, oncogenesis, and apoptosis.[1] The dysregulation of NMT activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[2][3]
This document provides detailed application notes and protocols for cell-based assays to evaluate the activity of NMT inhibitors. The featured protocols will enable researchers to assess the cytotoxic effects of inhibitors, quantify the inhibition of protein myristoylation, and investigate the impact on downstream signaling pathways.
Two compounds are highlighted as examples:
-
PrNMI: A peripherally restricted cannabinoid 1 (CB1) receptor agonist. While investigated for its analgesic properties in cancer-related pain, its direct cytotoxic effects on cancer cells via NMT inhibition are not well-established.[4][5][6] Available data suggests it does not significantly alter the viability of certain breast cancer cell lines in vitro.[4]
-
PCLX-001 (Zelenirstat): A potent, orally bioavailable small-molecule inhibitor of both NMT1 and NMT2.[1][7] It has demonstrated significant cytotoxic effects across a broad range of cancer cell lines, particularly those of hematological origin.[1][2]
Data Presentation: NMT Inhibitor Activity in Cancer Cell Lines
The following tables summarize the reported 50% inhibitory concentration (IC50) values for the NMT inhibitor PCLX-001 in various cancer cell lines. This data provides a reference for the expected potency of NMT inhibition in different cancer contexts.
Table 1: IC50 Values of PCLX-001 in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BL2 | Burkitt's Lymphoma | ~166 | [2] |
| DOHH2 | Diffuse Large B-cell Lymphoma | <1000 | [1] |
| Ramos | Burkitt's Lymphoma | <1000 | [1] |
| BJAB | Burkitt's Lymphoma | <1000 | [1] |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | <1000 | [1] |
| SU-DHL-10 | Diffuse Large B-cell Lymphoma | <1000 | [1] |
| MV-4-11 | Acute Myeloid Leukemia | Potent activity reported | [8] |
Table 2: IC50 Values of PCLX-001 in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Hs 578T | Breast Cancer | 100-200 | |
| BT-549 | Breast Ductal Carcinoma | 75-200 (GI50) | |
| BT-20 | Breast Carcinoma | >28,000 | |
| Lung Cancer Cell Lines | Non-Small Cell & Small Cell | Generally higher than hematological lines | [2] |
| Pancreatic Cancer Cell Lines | Pancreatic Carcinoma | High sensitivity reported | [9] |
| Colon Cancer Cell Lines | Colon Carcinoma | High sensitivity reported | [9] |
| Bladder Cancer Cell Lines | Bladder Carcinoma | High sensitivity reported | [9] |
| Melanoma Cell Lines | Melanoma | High sensitivity reported | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of NMT inhibitors on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
NMT inhibitor (e.g., PCLX-001) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the NMT inhibitor in complete culture medium. It is recommended to perform a wide range of concentrations to determine the IC50 value accurately.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor, e.g., DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Pipette up and down to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration of the inhibitor compared to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.
-
MTT Assay Workflow for Cell Viability.
Metabolic Labeling of N-myristoylated Proteins
This protocol allows for the direct visualization and quantification of protein N-myristoylation within cells. Two main approaches are described: a traditional radioactive method and a more modern, non-radioactive click chemistry-based method.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
NMT inhibitor
-
[³H]-Myristic acid
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Scintillation fluid and counter
-
Phosphorimager or X-ray film
Protocol:
-
Cell Treatment and Labeling:
-
Plate cells and treat with the NMT inhibitor as described in the MTT assay protocol.
-
During the last 4-6 hours of the inhibitor treatment, replace the medium with a fresh medium containing [³H]-myristic acid (typically 10-50 µCi/mL).
-
Incubate the cells at 37°C to allow for the incorporation of the radioactive myristate into newly synthesized proteins.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Autoradiography:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Dry the membrane and expose it to a phosphorimager screen or X-ray film to visualize the radiolabeled (myristoylated) proteins.
-
-
Quantification:
-
Quantify the intensity of the bands corresponding to myristoylated proteins using densitometry software. A decrease in signal intensity in inhibitor-treated samples compared to the control indicates inhibition of N-myristoylation.
-
This method utilizes a myristic acid analog containing a "clickable" functional group (e.g., an alkyne). This allows for the subsequent attachment of a reporter molecule (e.g., a fluorescent dye or biotin) for detection.[8][10][11][12]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
NMT inhibitor
-
Myristic acid analog with a terminal alkyne (e.g., 13-tetradecynoic acid, 13-TDYA)
-
Click chemistry reaction components:
-
Azide-functionalized reporter molecule (e.g., Azide-PEG3-Biotin or a fluorescent azide)
-
Copper (II) sulfate (CuSO4)
-
Copper ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
-
Lysis buffer
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Streptavidin-HRP conjugate (if using biotin) and chemiluminescent substrate, or a fluorescence imager.
Protocol:
-
Cell Labeling:
-
Plate cells and treat with the NMT inhibitor.
-
During the last 4-6 hours of treatment, add the alkynyl myristic acid analog to the culture medium (e.g., 25-50 µM).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and quantify the protein concentration as described in the radioactive labeling protocol.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine a normalized amount of protein lysate with the click chemistry reaction cocktail (azide reporter, CuSO4, ligand, and reducing agent).
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Protein Precipitation (Optional but Recommended):
-
Precipitate the proteins to remove excess click chemistry reagents. A methanol/chloroform precipitation is effective.
-
-
Detection:
-
Resuspend the protein pellet in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
If a biotinylated reporter was used, block the membrane and probe with a streptavidin-HRP conjugate, followed by detection with a chemiluminescent substrate.
-
If a fluorescent reporter was used, visualize the labeled proteins directly on the membrane using an appropriate fluorescence imager.
-
Click Chemistry Workflow for N-Myristoylation.
Western Blot Analysis of N-myristoylated Protein Substrates
This protocol focuses on analyzing the effect of NMT inhibition on the myristoylation status and localization of a specific protein substrate, such as the proto-oncogene Src. Inhibition of N-myristoylation can lead to the mislocalization of Src from the membrane to the cytosol and affect its stability and activity.
Materials:
-
Cancer cell lines
-
NMT inhibitor
-
Cell fractionation kit or buffers for separating membrane and cytosolic fractions
-
Lysis buffer
-
Primary antibodies against the protein of interest (e.g., anti-Src) and a loading control (e.g., anti-GAPDH for cytosol, anti-Na+/K+ ATPase for membrane)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment and Fractionation:
-
Treat cells with the NMT inhibitor for the desired time.
-
Harvest the cells and perform subcellular fractionation to separate the membrane and cytosolic fractions according to the manufacturer's protocol or a standard biochemical procedure.
-
-
Protein Extraction and Quantification:
-
Lyse the separated fractions and determine the protein concentration.
-
-
Western Blotting:
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane as previously described.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (e.g., anti-Src) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Probe the same membrane with antibodies against loading controls for the respective fractions to ensure equal loading.
-
-
Data Analysis:
-
Analyze the band intensities to determine the relative amount of the target protein in the membrane versus the cytosolic fraction. An increase in the cytosolic-to-membrane ratio of the protein in inhibitor-treated cells indicates a reduction in myristoylation-dependent membrane localization.
-
Signaling Pathways Affected by NMT Inhibition
NMT inhibition disrupts the function of numerous myristoylated proteins, leading to the perturbation of multiple signaling pathways critical for cancer cell survival and proliferation.
Inhibition of Src Family Kinases and Downstream Signaling
N-myristoylation is essential for the membrane localization and activation of Src family kinases (SFKs), which are key regulators of cell growth, proliferation, and survival.[13] NMT inhibition prevents Src myristoylation, leading to its mislocalization to the cytosol and a reduction in its kinase activity. This, in turn, can inhibit downstream pathways such as the mTOR pathway.[14]
NMT Inhibition Disrupts Src and mTOR Signaling.
Induction of ER Stress and Apoptosis
Inhibition of N-myristoylation can lead to the accumulation of non-myristoylated proteins, which may be misfolded. This can trigger the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[3][15] Prolonged ER stress can subsequently activate apoptotic pathways, leading to programmed cell death.[16][17]
NMT Inhibition Induces ER Stress and Apoptosis.
Cell Cycle Arrest
NMT inhibition has been shown to cause cell cycle arrest, often at the G1/S checkpoint.[15][18] This is likely due to the inhibition of myristoylated proteins that are required for cell cycle progression.
NMT Inhibition Leads to Cell Cycle Arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. Pacylex - PCLX-001 has robust efficacy in leukemia and lymphoma. [pacylex.reportablenews.com]
- 3. NMT1 inhibition modulates breast cancer progression through stress-triggered JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new, robust, and nonradioactive approach for exploring N-myristoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A peripherally restricted cannabinoid 1 receptor agonist as a novel analgesic in cancer-induced bone pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peripherally restricted cannabinoid 1 receptor agonist as a novel analgesic in cancer-induced bone pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Myristoylation of Src kinase mediates Src-induced and high-fat diet–accelerated prostate tumor progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 13. Blocking myristoylation of Src inhibits its kinase activity and suppresses prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Signaling pathways involved in endoplasmic reticulum stress-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: PrNMI in Combination with Other Analgesics
For Researchers, Scientists, and Drug Development Professionals
Introduction
PrNMI (4-{2-[-(1E)-1[(4-propylnaphthalen-1-yl)methylidene]-1H-inden-3-yl]ethyl}morpholine) is a peripherally restricted cannabinoid receptor 1 (CB1R) agonist that has demonstrated significant analgesic effects in preclinical models of chronic pain, including cancer-induced bone pain and chemotherapy-induced peripheral neuropathy. Its peripheral action minimizes the central nervous system (CNS) side effects typically associated with cannabinoid-based therapies, such as sedation and catalepsy, making it a promising candidate for pain management. The multifaceted nature of chronic pain often necessitates a multi-modal therapeutic approach. Combining analgesics with different mechanisms of action can lead to synergistic effects, providing enhanced pain relief at lower doses and potentially reducing the side effect profile of individual agents. These application notes provide an overview of the rationale and experimental protocols for investigating the use of this compound in combination with other classes of analgesics, including opioids, CB2 receptor agonists, and non-steroidal anti-inflammatory drugs (NSAIDs).
Rationale for Combination Therapy
The primary rationale for combining this compound with other analgesics is to achieve synergistic or additive pain relief while minimizing dose-limiting side effects. By targeting different pathways involved in nociceptive signaling, combination therapy can be more effective than monotherapy, particularly in complex pain states. For instance, while this compound acts on peripheral CB1 receptors to reduce neurotransmitter release, other analgesics can modulate different targets, such as opioid receptors or the production of inflammatory mediators.
This compound in Combination with Peripherally Restricted Opioids
Rationale: Opioids are potent analgesics, but their use is often limited by severe side effects, including respiratory depression, constipation, and addiction. Co-administration of a peripherally restricted CB1R agonist like this compound with a peripherally restricted µ-opioid receptor (MOR) agonist could provide synergistic analgesia in the peripheral nervous system without the central side effects of either drug class. Studies have shown that CB1Rs and MORs are co-localized in primary sensory neurons, suggesting a basis for interaction at the cellular level.
Quantitative Data Summary:
The following table summarizes data from a study investigating the synergistic effects of a peripherally restricted CB1/CB2 agonist (CB-13) and a peripherally restricted MOR agonist (DALDA) in a mouse model of neuropathic pain. While not specific to this compound, this data provides a strong rationale and a template for similar studies with this compound.
| Drug Combination | Pain Model | Endpoint | Individual ED50 (mg/kg, i.p.) | Combination ED50 (mg/kg, i.p.) | Interaction |
| CB-13 + DALDA | Neuropathic Pain (Mouse) | Mechanical Hypersensitivity | CB-13: 2.8; DALDA: 4.5 | CB-13: 0.93 + DALDA: 1.65 | Synergistic |
Experimental Protocol: Assessment of Analgesic Synergy in a Neuropathic Pain Model
-
Animal Model: Induce neuropathic pain in mice or rats using a model such as the spared nerve injury (SNI) or chronic constriction injury (CCI) model.
-
Drug Administration:
-
Administer this compound and a peripherally restricted MOR agonist (e.g., DALDA) intraperitoneally (i.p.) or via other appropriate routes.
-
Determine the dose-response curves for each drug individually to calculate their respective ED50 values (the dose required to produce 50% of the maximum possible effect).
-
-
Behavioral Testing (Mechanical Allodynia):
-
Use the von Frey filament test to assess mechanical sensitivity.
-
Acclimate the animals to the testing environment.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw and record the paw withdrawal threshold.
-
Conduct baseline measurements before drug administration and at multiple time points after administration.
-
-
Isobolographic Analysis:
-
To determine the nature of the interaction (synergistic, additive, or antagonistic), perform an isobolographic analysis.
-
Administer the drugs in combination at a fixed ratio of their ED50 values (e.g., 1:1, 1:3, 3:1).
-
Determine the experimental ED50 of the drug combination.
-
The theoretical additive ED50 is calculated based on the individual ED50 values.
-
If the experimental ED50 is significantly lower than the theoretical additive ED50, the interaction is synergistic.
-
-
Assessment of Side Effects:
-
Monitor for CNS side effects using tests such as the rotarod test for motor coordination and the open field test for locomotor activity.
-
This compound in Combination with CB2 Receptor Agonists
Rationale: While CB1 receptors are primarily expressed in the nervous system, CB2 receptors are predominantly found on immune cells. Activation of CB2 receptors can modulate inflammatory responses and has been shown to produce analgesia, particularly in inflammatory and neuropathic pain states, without the psychoactive effects of CB1 activation. Combining a peripheral CB1R agonist like this compound with a CB2R agonist could target both neuronal and immune components of pain, leading to enhanced analgesic efficacy.
Quantitative Data Summary:
The following table presents data from a study on the combination of a selective CB1R agonist (ACPA) and a selective CB2R agonist (AM1241) in a murine model of tumor pain.
| Drug Combination | Pain Model | Endpoint | Individual ED50 (µg, i.pl.) | Combination ED50 (µg, i.pl.) | Interaction |
| ACPA + AM1241 | Tumor Pain (Mouse) | Mechanical Hyperalgesia | ACPA: 18.4; AM1241: 19.5 | Not explicitly stated, but synergy was demonstrated | Synergistic |
Experimental Protocol: Evaluation of Combined Efficacy in an Inflammatory Pain Model
-
Animal Model: Induce inflammatory pain using models such as intraplantar injection of complete Freund's adjuvant (CFA) or carrageenan.
-
Drug Administration:
-
Administer this compound and a selective CB2R agonist (e.g., JWH015 or AM1241) systemically (i.p.) or locally (intraplantar).
-
Establish individual dose-response curves and ED50 values.
-
-
Behavioral Testing (Thermal Hyperalgesia):
-
Use the Hargreaves test to measure thermal sensitivity.
-
Place the animal in a chamber with a glass floor and apply a radiant heat source to the plantar surface of the hind paw.
-
Record the latency to paw withdrawal.
-
Perform baseline and post-drug administration measurements.
-
-
Isobolographic Analysis:
-
Conduct isobolographic analysis as described in the previous section to determine the nature of the drug interaction.
-
-
Assessment of Inflammatory Markers:
-
Collect tissue samples from the inflamed paw to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) to assess the anti-inflammatory effects of the drug combination.
-
This compound in Combination with NSAIDs
Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used analgesics that primarily act by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain. Combining this compound with an NSAID could offer a dual approach to pain relief by targeting both cannabinoid receptor-mediated neuronal inhibition and the inflammatory cascade. This combination is particularly promising for pain states with a significant inflammatory component. Although specific studies on this compound with NSAIDs are not yet available, the distinct mechanisms of action provide a strong basis for investigating this combination.
Proposed Experimental Protocol: Investigating Synergy in a Post-Surgical Pain Model
-
Animal Model: Utilize a post-surgical pain model, such as the plantar incision model, which has both inflammatory and neuropathic components.
-
Drug Administration:
-
Administer this compound and an NSAID (e.g., ibuprofen, diclofenac) systemically (oral or i.p.).
-
Determine individual dose-response curves and ED50 values for both drugs.
-
-
Behavioral Testing:
-
Assess both mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test) at baseline and various time points post-surgery and post-drug administration.
-
-
Isobolographic Analysis:
-
Perform isobolographic analysis to determine if the combination of this compound and the NSAID produces synergistic, additive, or antagonistic effects.
-
-
Gastrointestinal Safety Assessment:
-
Given the known gastrointestinal side effects of NSAIDs, assess the gastrointestinal safety of the combination by examining the stomach and intestines for signs of ulceration or bleeding, especially after repeated dosing.
-
Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathway
Caption: CB1 Receptor Signaling Pathway for Analgesia.
Experimental Workflow for Assessing Analgesic Synergy
Troubleshooting & Optimization
Technical Support Center: Overcoming PrNMI Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with PrNMI in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a peripherally restricted cannabinoid receptor 1 (CB1) agonist. Its chemical structure lends itself to high hydrophobicity, meaning it has poor solubility in aqueous solutions like cell culture media and buffers. This can lead to precipitation, inaccurate dosing, and unreliable experimental outcomes.
Q2: What are the key chemical properties of this compound I should be aware of?
Understanding the physicochemical properties of this compound is crucial for developing an effective solubilization strategy. Here are some key parameters:
| Property | Value | Implication for Solubility |
| Molecular Weight | 409.6 g/mol | - |
| XLogP3 | 6.4 | Indicates high hydrophobicity and poor water solubility. |
| Chemical Formula | C₂₉H₃₁NO | The large carbon backbone contributes to its nonpolar nature. |
Q3: Can I dissolve this compound directly in my aqueous experimental buffer?
Directly dissolving this compound in aqueous buffers or cell culture media is not recommended and will likely result in precipitation. Due to its hydrophobic nature, a carefully selected organic solvent is required to first create a concentrated stock solution.
Q4: What is the recommended solvent for creating a this compound stock solution for in vitro cell culture experiments?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound for in vitro studies.[1][2] It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[3][4][5]
Q5: What is the maximum concentration of DMSO my cells can tolerate?
Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[1] However, this can be cell-line dependent, with primary cells often being more sensitive. It is best practice to perform a dose-response curve to determine the maximum tolerable DMSO concentration for your specific cell line. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
Issue: this compound precipitates when I add my stock solution to the cell culture media.
-
Cause 1: High final concentration of this compound. The concentration of this compound in the final culture media may be exceeding its solubility limit, even with the presence of a small amount of DMSO.
-
Solution: Perform a serial dilution of your this compound stock solution to determine the highest concentration that remains in solution in your final experimental setup.
-
-
Cause 2: "Shock" precipitation upon dilution. Rapidly diluting a concentrated DMSO stock into an aqueous medium can cause the hydrophobic compound to crash out of solution.
-
Solution: Follow the detailed "Protocol for Solubilizing this compound for In Vitro Cell-Based Assays" below, which involves a stepwise dilution into pre-warmed fetal bovine serum (FBS) to mitigate this effect.[2]
-
-
Cause 3: Low temperature of the media. Colder temperatures can decrease the solubility of hydrophobic compounds.
-
Solution: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound solution.
-
Issue: I am observing unexpected or inconsistent results in my experiments.
-
Cause: this compound degradation or instability in the solution.
-
Solution: Prepare fresh dilutions of this compound from your DMSO stock for each experiment. While DMSO stocks are generally stable when stored properly (at -20°C or -80°C in small aliquots), the stability of this compound in aqueous media over long incubation periods should be empirically determined if necessary.[6][7] You can assess stability by preparing your final this compound solution, incubating it under your experimental conditions for the longest time point, and then centrifuging to check for any precipitate.
-
Experimental Protocols
Protocol for Solubilizing this compound for In Vitro Cell-Based Assays
This protocol is designed to minimize precipitation of the highly hydrophobic this compound when preparing solutions for cell culture experiments.[2]
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Cell culture medium (e.g., RPMI-1640)[8]
-
Sterile microcentrifuge tubes
-
Water bath or incubator at 37°C and 50°C
Workflow Diagram:
Caption: Workflow for preparing this compound working solutions for in vitro experiments.
Detailed Steps:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the this compound in 100% sterile DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store this stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Intermediate Dilution in Fetal Bovine Serum (FBS):
-
Pre-warm an aliquot of FBS to approximately 50°C in a water bath.
-
In a sterile tube, dilute the 10 mM this compound stock solution 1:10 with the pre-warmed FBS to achieve a 1 mM intermediate solution.
-
Vortex the tube immediately and vigorously to ensure proper mixing and prevent precipitation.
-
Keep this intermediate solution warm (e.g., on a heat block at ~40°C) until the next step.
-
-
Final Dilution in Cell Culture Media:
-
Pre-warm your cell culture medium (containing a low percentage of FBS, e.g., 1%) to 37°C.
-
Perform the final serial dilutions of the 1 mM this compound/FBS intermediate solution into the pre-warmed cell culture medium to achieve your desired final experimental concentrations.
-
Gently mix the final solution before adding it to your cells.
-
This compound Signaling Pathway
This compound exerts its effects by acting as an agonist at the CB1 receptor, a G-protein coupled receptor (GPCR). Activation of the CB1 receptor initiates a cascade of intracellular signaling events.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. gchemglobal.com [gchemglobal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atlantisbioscience.com [atlantisbioscience.com]
- 8. Roswell Park Memorial Institute (RPMI) 1640 Medium | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Optimizing PrNMI Dosage
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of PrNMI to achieve desired therapeutic effects while minimizing potential side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a peripherally restricted cannabinoid 1 (CB1) receptor agonist.[1][2][3] It selectively activates CB1 receptors located outside of the central nervous system (CNS) to produce its analgesic effects. This peripheral restriction is designed to minimize the psychoactive side effects associated with centrally acting cannabinoid agonists.
Q2: What are the potential side effects of this compound?
A2: At therapeutic doses, this compound is designed to have minimal CNS-mediated side effects.[1][4] However, at supra-therapeutic (higher than necessary for therapeutic effect) doses, potential side effects can include hypothermia (a decrease in body temperature), catalepsy (a state of immobility), and mild sedation.[3][5]
Q3: How can I determine the optimal therapeutic dose of this compound for my experiment?
A3: The optimal dose will depend on the specific animal model, the pain or disease state being studied, and the route of administration. A dose-response study is essential to determine the minimal effective dose for analgesia and to identify the threshold at which side effects may occur. The troubleshooting guide and experimental protocols below provide a framework for conducting such studies.
Q4: Is this compound effective for all types of pain?
A4: Preclinical studies have demonstrated the efficacy of this compound in models of chemotherapy-induced peripheral neuropathy and cancer-induced bone pain.[1][3][5] Its effectiveness in other pain models is an area of ongoing research.
Q5: Does tolerance develop with repeated this compound administration?
A5: Studies in a rat model of chemotherapy-induced peripheral neuropathy have shown a lack of appreciable tolerance to the anti-allodynic effects of this compound after daily treatment for two weeks.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable analgesic effect. | Dose is too low. | Incrementally increase the dose of this compound. Refer to the dose-response data in Table 1 for guidance on effective dose ranges in preclinical models. |
| Inefficient drug delivery. | Verify the administration route and technique. For oral gavage, ensure proper placement. For intraperitoneal injections, ensure the injection is into the peritoneal cavity and not subcutaneous tissue or an organ. | |
| Timing of assessment. | Ensure that behavioral assessments are conducted at the expected time of peak drug effect. The plasma half-life of this compound after intraperitoneal administration in rats is approximately 7.2 hours.[1] | |
| Inconsistent results between animals. | Biological variability. | Increase the number of animals per group to improve statistical power. Ensure animals are of a similar age and weight. |
| Improper drug formulation. | Ensure this compound is properly dissolved and the vehicle is appropriate for the route of administration. A common vehicle is a solution of 10% dimethyl sulfoxide, 10% Tween-80, and 80% saline.[5] | |
| Animal exhibits signs of sedation or catalepsy. | Dose is too high. | Reduce the dose of this compound. Refer to Table 1 to identify doses at which CNS side effects have been observed. |
| Unexpected CNS penetration. | While designed to be peripherally restricted, individual animal physiology could vary. If CNS effects are observed at unexpectedly low doses, consider assessing brain-to-plasma concentration ratios. | |
| Observed hypothermia. | Dose is in the supra-therapeutic range. | A decrease in core body temperature is a known side effect of CB1 receptor activation at higher doses.[3][5] Reduce the dose to a level that provides analgesia without this side effect. |
Data Presentation
Table 1: Dose-Response Data for this compound in Rodent Models
| Species | Pain Model | Route of Administration | Analgesic ED₅₀ | Dose Inducing CNS Side Effects | Side Effect Observed | Reference |
| Rat (Male) | Cisplatin-Induced Peripheral Neuropathy (Mechanical Allodynia) | Intraperitoneal | 0.49 ± 0.06 mg/kg | Not observed at analgesic doses | - | [1][6] |
| Rat (Male) | Cisplatin-Induced Peripheral Neuropathy (Cold Allodynia) | Intraperitoneal | 0.15 ± 0.07 mg/kg | Not observed at analgesic doses | - | [1][6] |
| Rat (Male & Female) | Cisplatin-Induced Peripheral Neuropathy | Oral | ~0.5-0.6 mg/kg | No CNS side effects up to 10.0 mg/kg | - | [1] |
| Mouse | Cancer-Induced Bone Pain | Intraperitoneal | ~0.1 mg/kg (approx. ED₅₀) | 0.6 mg/kg | Moderate Catalepsy | [5] |
| Mouse | Cancer-Induced Bone Pain | Intraperitoneal | ~0.1 mg/kg (approx. ED₅₀) | 1.0 mg/kg | Hypothermia, Catalepsy | [5] |
Experimental Protocols
Protocol 1: Determining the Analgesic Efficacy of this compound
Objective: To determine the dose-dependent analgesic effect of this compound in a rodent model of pain.
Methodology:
-
Animal Model: Utilize an established and validated model of pain (e.g., chemotherapy-induced peripheral neuropathy, cancer-induced bone pain).
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., 10% DMSO, 10% Tween-80, 80% saline). Prepare a range of doses based on published data (see Table 1).
-
Acclimation: Acclimate animals to the behavioral testing apparatus and procedures for several days prior to the experiment.
-
Baseline Measurement: Measure baseline pain responses (e.g., mechanical withdrawal threshold, thermal latency) before drug administration.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage).
-
Post-Dose Measurement: Measure pain responses at multiple time points after administration (e.g., 30, 60, 120, 240 minutes) to determine the time of peak effect.
-
Data Analysis: Plot the dose-response curve and calculate the ED₅₀ (the dose that produces 50% of the maximal effect).
Protocol 2: Assessing CNS Side Effects (The "Tetrad Test")
Objective: To evaluate the potential for this compound to induce CNS-mediated side effects.
Methodology:
-
Animals: Use naive animals (not subjected to a pain model) to avoid confounding factors.
-
Drug Administration: Administer a range of this compound doses, including those found to be analgesic and higher, supra-therapeutic doses.
-
Assessment Battery (perform at the time of expected peak effect):
-
Locomotor Activity: Place the animal in an open field arena and record the distance traveled for a set period (e.g., 5-10 minutes). A significant decrease in locomotion compared to vehicle-treated animals may indicate sedation.
-
Core Body Temperature: Measure rectal temperature using a digital thermometer. A significant decrease indicates hypothermia.
-
Catalepsy: Place the animal's forepaws on a raised bar (e.g., a horizontal wooden dowel). Measure the time the animal remains in this position. An extended period of immobility is indicative of catalepsy.
-
Analgesia (Nociception): Use a hot plate or tail-flick test to measure the animal's response latency to a thermal stimulus. An increased latency indicates an analgesic effect.
-
-
Data Analysis: Compare the results for each dose of this compound to the vehicle control group. Determine the lowest dose at which each side effect is observed.
Mandatory Visualizations
References
- 1. Peripherally restricted cannabinoid 1 receptor agonist as a novel analgesic in cancer-induced bone pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. How we can study cannabinoid-induced effects in mice? | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]
- 4. Single and combined effects of plant‐derived and synthetic cannabinoids on cognition and cannabinoid‐associated withdrawal signs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A peripherally restricted cannabinoid 1 receptor agonist as a novel analgesic in cancer-induced bone pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Cannabidiol in the Mouse Drug Discrimination Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
PrNMI Solutions Technical Support Center
Welcome to the technical support center for PrNMI (4-{2-[−(1E)-1[(4-propylnaphthalen-1-yl)methylidene]-1H-inden-3-yl]ethyl} morpholine). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the stability of this compound in solution. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the integrity and efficacy of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: Based on established experimental use, this compound is typically first dissolved in a non-aqueous solvent system before further dilution. A common practice is to use a 1:1 mixture of pure DMSO and Tween 80.[1] This creates a stock solution that can then be diluted in aqueous buffers like sterile saline for experimental administration.
Q2: How should I store this compound stock solutions?
A2: While specific long-term stability data for this compound is not extensively published, general best practices for similar compounds suggest that stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation.[2] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles, which can affect compound stability.[2][3]
Q3: What are the primary factors that can affect this compound stability in aqueous solutions?
A3: The stability of small molecules like this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and oxidation.[4][5] As a cannabinoid-like compound, this compound may be susceptible to degradation under acidic conditions or when exposed to light and oxygen.[6]
Q4: For how long can I consider a diluted aqueous solution of this compound to be stable?
A4: Aqueous dilutions of this compound are typically prepared fresh for immediate use in experiments.[1] Due to the potential for precipitation and degradation in aqueous media, it is not recommended to store diluted solutions for extended periods. For any new formulation, a short-term stability study is advised to determine the viable usage window.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound solutions.
Problem 1: My this compound solution becomes cloudy or shows precipitation after dilution in an aqueous buffer.
-
Possible Cause 1: Low Aqueous Solubility. this compound is a lipophilic molecule with limited solubility in water. When the concentration of the organic co-solvent (like DMSO) is significantly reduced upon dilution, this compound can fall out of solution.
-
Solution:
-
Increase the percentage of co-solvent/surfactant: Ensure your final solution contains a sufficient concentration of a solubilizing agent like Tween 80 or DMSO. Note that co-solvent concentrations must be compatible with your experimental system (e.g., non-toxic to cells).
-
Lower the final this compound concentration: You may be exceeding the solubility limit of this compound in your chosen vehicle. Try working with a lower final concentration.
-
Use a filtration step: For in vivo injections, it is critical to ensure the solution is free of particulates. Passing the final diluted solution through a 0.22 μm filter can remove precipitates.[1]
-
-
Possible Cause 2: Temperature Effects. Changes in temperature during dilution can affect solubility.
-
Solution:
-
Maintain a constant temperature: Ensure all components (stock solution, aqueous buffer) are at a consistent temperature (e.g., room temperature) before mixing.
-
Gentle warming: In some cases, gentle warming (e.g., to 37°C) may help dissolve the compound, but this should be tested cautiously as heat can also accelerate degradation.[7]
-
-
Possible Cause 3: pH of the Aqueous Buffer. The net charge of a molecule can change with pH, affecting its solubility.[8]
-
Solution:
-
Evaluate different pH levels: Test the solubility of this compound in a range of physiologically relevant buffers (e.g., pH 6.5, 7.4, 8.0) to find the optimal condition for your experiment.
-
Troubleshooting Workflow: this compound Precipitation
Caption: A logical workflow to diagnose and resolve this compound precipitation issues.
Problem 2: I observe a loss of biological activity in my this compound solution over time.
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Possible Cause 1: Chemical Degradation. this compound may be degrading due to factors like pH, oxidation, or light exposure.[4][6]
-
Solution:
-
Prepare fresh solutions: The most reliable way to ensure activity is to prepare aqueous dilutions of this compound immediately before each experiment.
-
Protect from light: Store stock solutions and handle experimental dilutions in amber vials or protect them from direct light.
-
Control storage temperature: Store stock solutions at -80°C and avoid leaving diluted solutions at room temperature for extended periods.[2]
-
-
Possible Cause 2: Adsorption to container surfaces. Lipophilic compounds can sometimes adsorb to plastic surfaces, reducing the effective concentration in the solution.
-
Solution:
-
Use appropriate containers: Preferentially use low-adhesion polypropylene tubes or glass vials for storage and preparation.
-
Include a surfactant: The presence of Tween 80 in the formulation not only aids solubility but can also help prevent surface adsorption.
-
Data & Stability Summary
The following tables provide an example summary of stability and solubility data that should be determined empirically for this compound in your specific experimental buffer.
Table 1: Example Solubility of this compound in a PBS-Based Vehicle
| pH of Buffer | Maximum Solubility (µM) at 25°C | Visual Observation |
| 6.5 | 15 | Clear Solution |
| 7.4 | 10 | Clear Solution |
| 8.0 | 8 | Slight Haze |
Note: Data is hypothetical and for illustrative purposes. Actual solubility must be determined experimentally.
Table 2: Example Short-Term Stability of this compound (10 µM) in Aqueous Solution at pH 7.4
| Storage Condition | Time (Hours) | Remaining this compound (%) |
| 4°C, Protected from Light | 0 | 100 |
| 2 | 99.1 | |
| 8 | 97.5 | |
| 24 | 92.3 | |
| 25°C (Room Temp), Exposed to Light | 0 | 100 |
| 2 | 96.2 | |
| 8 | 88.4 | |
| 24 | 75.1 |
Note: Data is hypothetical and for illustrative purposes. Stability should be assessed using a validated analytical method like HPLC.
Experimental Protocols
Protocol 1: Shake-Flask Method for Determining this compound Equilibrium Solubility
This protocol provides a standardized method for measuring the equilibrium solubility of this compound in a specific aqueous buffer.
-
Objective: To determine the saturation concentration of this compound in a given vehicle at a constant temperature.
-
Materials:
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This compound (solid)
-
Test buffer/vehicle (e.g., PBS with 1% DMSO, pH 7.4)
-
Low-adhesion microcentrifuge tubes or glass vials
-
Orbital shaker with temperature control
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Centrifuge capable of high speed
-
HPLC system with a validated method for this compound quantification
-
-
Methodology:
-
Add an excess amount of solid this compound to a vial (e.g., 1 mg). The amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Add a defined volume of the test buffer (e.g., 1 mL) to the vial.
-
Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the suspension for 24 to 48 hours to ensure equilibrium is reached.[9]
-
After incubation, visually confirm that excess solid this compound is still present.
-
Separate the solid and liquid phases by centrifuging the sample at high speed (e.g., 14,000 x g for 15 minutes).
-
Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilute the supernatant with an appropriate solvent (e.g., acetonitrile) and quantify the concentration of this compound using a calibrated HPLC method.
-
Workflow for this compound Stability Assessment
Caption: A flowchart outlining the key steps for an experimental stability study of this compound.
Protocol 2: Signaling Pathway Activation Assay (General)
Since this compound is a CB1 receptor agonist, its activity can be confirmed by measuring the downstream effects of CB1 activation.[1] This protocol provides a general workflow to test the biological activity of a this compound solution.
-
Objective: To verify that a this compound solution is biologically active by measuring its ability to modulate a known downstream signaling pathway.
-
Materials:
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Cell line expressing CB1 receptors (e.g., HEK293-CB1 or a neuronal cell line)
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Cell culture medium and reagents
-
This compound solution to be tested
-
Forskolin (or other adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
-
Methodology:
-
Cell Plating: Plate CB1-expressing cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.
-
Pre-treatment: Treat the cells with different concentrations of your this compound solution for a short period (e.g., 15-30 minutes). Include a vehicle-only control.
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin to increase intracellular cAMP levels. CB1 activation by an agonist like this compound is expected to inhibit this process.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit, following the manufacturer’s instructions.
-
Data Analysis: Plot the cAMP levels against the this compound concentration. An active this compound solution should produce a dose-dependent decrease in forskolin-stimulated cAMP levels.
-
Simplified this compound-CB1 Signaling Pathway
References
- 1. Synthetic peripherally-restricted cannabinoid suppresses chemotherapy-induced peripheral neuropathy pain symptoms by CB1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Factors affecting stability of plasma... [experts.mcmaster.ca]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Therapeutic Protein Aggregation: Mechanisms, Design, and Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refining PrNMI Delivery for Targeted Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PrNMI, a peripherally restricted cannabinoid 1 receptor (CB1R) agonist. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (4-{2-[-(1E)-1[(4-propylnaphthalen-1-yl)methylidene]-1H-inden-3-yl]ethyl}morpholine) is a synthetic, peripherally restricted cannabinoid receptor agonist. Its analgesic effects are primarily mediated through the activation of cannabinoid 1 receptors (CB1Rs) located on peripheral neurons.[1] This peripheral restriction is a key feature, as it aims to provide pain relief without the central nervous system (CNS) side effects typically associated with cannabinoid compounds that cross the blood-brain barrier.
Q2: What are the recommended vehicles for this compound administration?
The vehicle for this compound depends on the route of administration:
-
Oral (i.g.): this compound can be dissolved in pure DMSO and then diluted in 20% sweet condensed milk.
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Intraperitoneal (i.p.) & Intraplantar (i.pl.): this compound is first dissolved in a 50/50 mixture of pure DMSO and Tween 80, and then diluted in sterile saline.
Q3: What are the typical effective doses of this compound in rodent models?
Effective doses vary depending on the administration route and the pain model. The following tables summarize key quantitative data from studies on chemotherapy-induced peripheral neuropathy (CIPN) and cancer-induced bone pain.
Data Presentation: this compound Efficacy in Rodent Pain Models
Table 1: this compound Efficacy in a Rat Model of Cisplatin-Induced Peripheral Neuropathy [1][2]
| Administration Route | Endpoint | Sex | ED₅₀ (mg/kg) |
| Intraperitoneal (i.p.) | Mechanical Allodynia | Male | 0.49 ± 0.06 |
| Intraperitoneal (i.p.) | Cold Allodynia | Male | 0.15 ± 0.07 |
| Oral (i.g.) | Mechanical Allodynia | Male | 0.59 |
| Oral (i.g.) | Cold Allodynia | Male | 0.47 |
| Oral (i.g.) | Mechanical Allodynia | Female | 0.60 |
| Oral (i.g.) | Cold Allodynia | Female | 0.47 |
Table 2: this compound Efficacy in a Mouse Model of Cancer-Induced Bone Pain
| Administration Route | Dose (mg/kg) | Effect |
| Intraperitoneal (i.p.) | 0.1, 0.3, 0.6 | Significant reduction in spontaneous flinching |
| Intraperitoneal (i.p.) | 0.6 (daily for 7 days) | Sustained alleviation of spontaneous pain behaviors |
Q4: How should this compound solutions be stored?
While specific stability studies for this compound are not widely published, general guidelines for synthetic cannabinoids suggest storing solutions at -20°C for long-term stability.[3][4] For short-term storage (up to a few weeks), refrigeration at 4°C may be adequate.[5] Due to the lipophilic nature of cannabinoids, there is a risk of adsorption to plastic container surfaces, which can reduce the effective concentration.[6] Using glass vials for storage is recommended to minimize this issue.[6][7] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of some synthetic cannabinoids.[3]
Troubleshooting Guides
Issue 1: Lack of Efficacy or High Variability in Analgesic Response
| Potential Cause | Troubleshooting Step |
| Improper Vehicle Preparation or Drug Solubility | Ensure this compound is fully dissolved in the initial solvent (e.g., DMSO) before dilution. Inadequate dissolution can lead to inaccurate dosing. For oral administration in milk, ensure thorough mixing to create a uniform suspension. Prepare fresh solutions for each experiment to avoid degradation. |
| Incorrect Administration Technique | For oral gavage, ensure the gavage needle is correctly placed in the esophagus and stomach to avoid accidental administration into the lungs. For i.p. injections, aspirate before injecting to prevent accidental injection into the bladder or intestines. Alternate injection sites for repeated dosing. |
| Animal Stress | High stress levels can impact pain perception and behavioral responses. Acclimate animals to the testing environment and handling procedures for several days before the experiment. Perform tests in a quiet, low-light environment. |
| Timing of Behavioral Assessment | The peak effect of this compound may vary with the route of administration. Conduct a time-course study to determine the optimal time for behavioral testing post-administration. For i.p. administration, peak effects have been observed around 2 hours.[1][2] |
| Low CB1R Expression in the Model | In some neuropathic pain models, CB1R expression in peripheral neurons can be downregulated.[8][9] Consider quantifying CB1R expression in the dorsal root ganglia (DRG) of your model animals via Western blot or qPCR to confirm target presence. |
Issue 2: Suspected Central Nervous System (CNS) Side Effects
| Potential Cause | Troubleshooting Step |
| High Dose Leading to BBB Penetration | Although this compound is designed to be peripherally restricted, very high doses could potentially lead to some CNS exposure. If CNS side effects (e.g., catalepsy, hypothermia, motor impairment) are observed, reduce the dose. |
| Confirming Peripheral Restriction | To experimentally verify that the observed analgesic effects are peripherally mediated, co-administer this compound with a peripherally restricted CB1R antagonist. If the analgesic effect is blocked, it confirms a peripheral mechanism. Alternatively, compare the effects of systemic administration with local (e.g., intraplantar) administration. A more potent effect with local administration suggests a peripheral site of action. |
| Assessing CNS Side Effects | Use a battery of tests (the "cannabinoid tetrad") to systematically assess for CNS effects: catalepsy (bar test), hypothermia (rectal probe), sedation/hypoactivity (open field test), and motor coordination (rotarod test). This compound has been shown to not induce these effects at therapeutic doses.[1] |
Experimental Protocols
Rotarod Test for Motor Coordination
This protocol is used to assess whether this compound induces motor impairments, a common CNS side effect of centrally acting cannabinoids.
Methodology:
-
Apparatus: An automated rotarod unit for rats.
-
Acclimation: Acclimate rats to the testing room for at least 1 hour before the test. Handle the rats for several days prior to the experiment.
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Training:
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Place the rat on the stationary rod.
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Begin rotation at a low speed (e.g., 4 rpm) for a set period (e.g., 5 minutes).
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If the rat falls, place it back on the rod.
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Repeat training for 2-3 days leading up to the experiment.
-
-
Testing:
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Administer this compound or vehicle.
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At the desired time point post-administration, place the rat on the rotarod.
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Begin the test with an accelerating protocol (e.g., 4 to 40 rpm over 300 seconds).
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Record the latency to fall from the rod. A decrease in latency compared to vehicle-treated animals indicates motor impairment.
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Perform 3 trials with a 15-minute inter-trial interval.
-
Assessment of Mechanical Allodynia (von Frey Test)
This protocol measures sensitivity to a mechanical stimulus, a hallmark of neuropathic pain.
Methodology:
-
Apparatus: An electronic von Frey anesthesiometer with a plastic tip.
-
Acclimation: Place rats in individual Plexiglas chambers on an elevated wire mesh floor. Allow them to acclimate for at least 15-30 minutes before testing.
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Baseline Measurement: Before drug administration, determine the baseline paw withdrawal threshold.
-
Testing:
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Apply the von Frey filament to the plantar surface of the hind paw with gradually increasing pressure.
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The force (in grams) at which the rat withdraws its paw is recorded as the paw withdrawal threshold.
-
Administer this compound or vehicle.
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Measure the paw withdrawal threshold at various time points post-administration. An increase in the withdrawal threshold indicates an anti-allodynic effect.
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Take the average of 3-5 measurements per time point, with at least 5 minutes between measurements on the same paw.
-
Assessment of Cold Allodynia (Acetone Test)
This protocol assesses sensitivity to a cold, non-noxious stimulus.
Methodology:
-
Apparatus: A 1 mL syringe.
-
Acclimation: Place rats in individual Plexiglas chambers on an elevated wire mesh floor and allow them to acclimate for at least 15 minutes.
-
Testing:
-
Draw room temperature acetone into the syringe.
-
Apply a single drop of acetone to the plantar surface of the hind paw, taking care not to touch the paw with the syringe tip.
-
Observe the rat's response for 1 minute and record the total time spent shaking, licking, or lifting the paw.
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Administer this compound or vehicle and repeat the test at desired time points. A decrease in the response duration indicates an anti-allodynic effect.
-
Western Blot for CB1 Receptor Expression
This protocol can be used to quantify CB1R protein levels in tissues like the dorsal root ganglia (DRG).
Methodology:
-
Tissue Homogenization: Dissect DRG and homogenize in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by heating at 65°C for 10 minutes (Note: Boiling samples can cause CB1R aggregation). Load equal amounts of protein (e.g., 25 µg) onto a 4-15% polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against CB1R (e.g., anti-L15 CB1R, 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band density using software like ImageJ and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
References
- 1. Synthetic peripherally-restricted cannabinoid suppresses chemotherapy-induced peripheral neuropathy pain symptoms by CB1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Freeze-thaw stability and long-term stability of 84 synthetic cannabinoids in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shareok.org [shareok.org]
- 5. Long-term stability of cannabinoids in oral fluid after controlled cannabis administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Transcriptomic Profiling in Mice With CB1 receptor Deletion in Primary Sensory Neurons Suggests New Analgesic Targets for Neuropathic Pain [frontiersin.org]
- 9. Transcriptomic Profiling in Mice With CB1 receptor Deletion in Primary Sensory Neurons Suggests New Analgesic Targets for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
PrNMI Experimental Research: Technical Support Center
Welcome to the technical support center for researchers utilizing PrNMI (4-{2-[-(1E)-1[(4-propylnaphthalen-1-yl)methylidene]-1H-inden-3-yl]ethyl}morpholine) in preclinical studies. This resource provides troubleshooting guidance and frequently asked questions to facilitate the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a synthetic, peripherally restricted cannabinoid receptor agonist. It is a full agonist at the CB1 receptor and a partial agonist at the CB2 receptor. Its primary advantage in research is the ability to study the therapeutic effects of CB1 receptor activation, such as pain relief, without the central nervous system (CNS)-mediated side effects (e.g., sedation, catalepsy) typically associated with cannabinoids that cross the blood-brain barrier.[1][2][3]
Q2: How does this compound exert its analgesic effects?
A2: this compound's analgesic effects are primarily mediated through the activation of peripheral CB1 receptors.[1][4][5] Studies have shown that co-administration of a CB1 receptor antagonist (like SR141716) blocks the anti-allodynic effects of this compound, while a CB2 receptor antagonist does not.[1][2]
Q3: Is there a concern for developing tolerance to this compound with repeated administration?
A3: Studies involving daily administration of this compound for up to two weeks have shown a lack of appreciable tolerance to its anti-allodynic effects in rodent models of neuropathic pain.[1]
Q4: Are there observed sex differences in the efficacy of this compound?
A4: In studies of chemotherapy-induced peripheral neuropathy (CIPN), orally administered this compound was found to be similarly potent and effective in both male and female rats, with no significant difference in their ED₅₀ values.[1][6]
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound for administration.
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Solution: this compound is a lipophilic compound and requires a specific dissolution procedure. For intraperitoneal (i.p.) or intraplantar injections, first dissolve this compound in a 50/50 mixture of pure DMSO and Tween 80. Following initial dissolution, this stock can be appropriately diluted in sterile saline for the final injection volume.[1] For oral administration, dissolve this compound in pure DMSO and then dilute in a vehicle like 20% sweet condensed milk.[1]
Issue 2: Observing unexpected CNS side effects (e.g., sedation, hypothermia).
-
Solution: While this compound is designed to be peripherally restricted, supra-therapeutic doses can lead to mild CNS effects. Review your dosage calculations. In mice with cancer-induced bone pain, analgesic effects were observed at doses of 0.1-0.6 mg/kg, while mild sedation, hypothermia, and catalepsy were seen at higher doses (e.g., 1 mg/kg).[2][4] It is critical to establish a dose-response curve to identify the therapeutic window for your specific model and species.
Issue 3: Inconsistent or lack of analgesic effect.
-
Solution:
-
Verify Drug Preparation: Ensure the dissolution protocol was followed correctly. Improperly dissolved this compound will lead to inaccurate dosing.
-
Route of Administration: The route of administration can impact efficacy. Local administration (e.g., intraplantar) can produce a robust effect at the site of injection with some systemic spread.[1] Oral and i.p. routes have also been proven effective.[1][2] Ensure the chosen route is appropriate for your experimental question.
-
Timing of Behavioral Assessment: The timing of your assessment post-administration is crucial. For i.p. administration, effects are typically measured around the 2-hour mark, based on pharmacokinetic data.[1] For oral administration, significant effects have been observed lasting for over 24 hours.[1][6]
-
Data Presentation
Table 1: Efficacy of this compound in a Rat Model of Cisplatin-Induced Peripheral Neuropathy (CIPN)
| Administration Route | Allodynia Type | Estimated ED₅₀ (mg/kg) | Species |
| Intraperitoneal (i.p.) | Mechanical | 0.49 ± 0.06 | Male Rat |
| Intraperitoneal (i.p.) | Cold | 0.15 ± 0.07 | Male Rat |
| Oral (i.g.) | Mechanical | 0.59 | Male Rat |
| Oral (i.g.) | Cold | 0.47 | Male Rat |
| Oral (i.g.) | Mechanical | 0.60 | Female Rat |
| Oral (i.g.) | Cold | 0.47 | Female Rat |
Data sourced from Mulpuri et al., 2018.[1][6]
Table 2: Dosage and Effects of this compound in a Mouse Model of Cancer-Induced Bone Pain (CIBP)
| Dose (mg/kg, i.p.) | Analgesic Effect (Flinching) | Motor Function Impairment | Hypothermia | Catalepsy |
| 0.1 | Significant Reduction | No | No | No |
| 0.3 | Significant Reduction | No | No | No |
| 0.6 | Significant Reduction | No | No | Moderately Induced |
| 1.0 | Not Reported | No | Induced | Induced |
Data sourced from Zhang et al., 2018.[2][4]
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Intraperitoneal (i.p.) Injection in Rodents
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Stock Solution Preparation:
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Weigh the desired amount of this compound powder.
-
Prepare a vehicle consisting of a 1:1 ratio of pure Dimethyl Sulfoxide (DMSO) and Tween 80.
-
Dissolve the this compound powder in this vehicle to create a concentrated stock solution.
-
-
Final Dilution:
-
For injection, dilute the stock solution in sterile 0.9% saline to the final desired concentration. A common injection volume is 1.5 mL/kg for rats.[1]
-
-
Administration:
Protocol 2: Preparation and Administration of this compound for Oral Gavage (i.g.) in Rodents
-
Solution Preparation:
-
Dissolve the required amount of this compound in pure DMSO.
-
Dilute this solution in a vehicle of 20% sweet condensed milk to the final target concentration. A typical administration volume is 16 mL/kg.[1]
-
-
Administration:
-
Administer the solution intragastrically using a ball-tipped gavage needle.
-
Visualizations
Caption: Signaling pathway of this compound via peripheral CB1 receptors.
Caption: Workflow for assessing this compound efficacy in a pain model.
References
- 1. Synthetic peripherally-restricted cannabinoid suppresses chemotherapy-induced peripheral neuropathy pain symptoms by CB1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A peripherally restricted cannabinoid 1 receptor agonist as a novel analgesic in cancer-induced bone pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Peripherally restricted cannabinoid 1 receptor agonist as a novel analgesic in cancer-induced bone pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cannabinoids: an Effective Treatment for Chemotherapy-Induced Peripheral Neurotoxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: PrNMI & Tolerance Development
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of PrNMI, with a specific focus on understanding and mitigating the potential for tolerance development during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (4-{2-[-(1E)-1[(4-propylnaphthalen-1-yl)methylidene]-1H-inden-3-yl]ethyl}morpholine) is a synthetic, peripherally restricted cannabinoid.[1] It functions as a full agonist at the cannabinoid 1 receptor (CB1R) and a partial agonist at the cannabinoid 2 receptor (CB2R).[1] Its analgesic effects, particularly in models of neuropathic pain, are primarily mediated through the activation of peripheral CB1 receptors.[1][2][3] This peripheral restriction is a key design feature to minimize central nervous system (CNS)-mediated side effects commonly associated with cannabinoid use.[4][5]
Q2: Does this compound induce tolerance with repeated administration?
Current research suggests that this compound has a low propensity for inducing tolerance to its analgesic effects.[1][3] Studies in rat models of chemotherapy-induced peripheral neuropathy (CIPN) have shown a lack of appreciable tolerance to the anti-allodynic effects of this compound after daily administration for two weeks.[1][3] This is a significant advantage over many centrally acting cannabinoid agonists.
Q3: Why might this compound show a lack of tolerance compared to other cannabinoids?
The lack of significant tolerance development with this compound is thought to be linked to its peripheral site of action.[1] Tolerance to cannabinoids is often associated with adaptive changes in the central nervous system. By primarily targeting peripheral CB1 receptors, this compound may circumvent the mechanisms that lead to tolerance with centrally acting cannabinoids.[1]
Q4: Are there any experimental conditions that might favor the development of tolerance to this compound?
While existing data is promising, it is important to consider that the development of tolerance can be influenced by several factors, including the dose, frequency of administration, and the specific pain model being used. Continuous, high-dose administration schedules are generally more likely to induce adaptive changes in receptor systems. Researchers should be mindful of these parameters in their experimental design.
Q5: What are the typical CNS side effects observed with cannabinoids, and does this compound exhibit them?
Common CNS side effects of cannabinoids include catalepsy, motor incoordination, hypothermia, and psychoactive effects.[2][4] Studies have shown that this compound does not induce significant CNS side effects at therapeutic doses.[1][2][5] For instance, catalepsy and hypothermia were only observed at doses much higher than the effective analgesic dose.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Apparent decrease in this compound efficacy over time. | While unlikely based on current data, consider the possibility of subtle tolerance. | 1. Review Dosing Regimen: Assess if the dose or frequency of administration is excessively high. Consider if a washout period can be incorporated into your study design.2. Confirm Compound Integrity: Ensure the stability and proper storage of your this compound solution.3. Evaluate Animal Model: Changes in the underlying pathology of the animal model could be misinterpreted as tolerance. Monitor disease progression.4. Control for Behavioral Sensitization/Desensitization: Ensure that repeated behavioral testing is not influencing the results. |
| Variability in analgesic response between subjects. | Biological variability is inherent in animal studies. | 1. Increase Sample Size: A larger cohort can help to overcome individual variations.2. Control for Sex Differences: Although this compound has shown similar efficacy in male and female rats, it is good practice to balance sexes in experimental groups.[1]3. Standardize Procedures: Ensure consistent drug administration techniques and behavioral testing protocols. |
| Unexpected CNS side effects observed. | Potential for off-target effects at very high doses or incorrect compound. | 1. Verify Dose Calculation: Double-check all calculations for drug preparation and administration.2. Confirm Compound Identity and Purity: Use a validated source for this compound and consider analytical testing to confirm purity.3. Perform CNS Side Effect Assays: If CNS effects are suspected, specific tests like the ring immobility test for catalepsy or monitoring rectal temperature for hypothermia can be conducted.[2] |
Quantitative Data Summary
The following tables summarize key quantitative data from pre-clinical studies of this compound.
Table 1: In Vivo Efficacy of this compound in a Rat Model of CIPN [1][6]
| Parameter | Value | Experimental Conditions |
| ED₅₀ (Mechanical Allodynia) | 0.49 mg/kg | Intraperitoneal administration in male rats with cisplatin-induced peripheral neuropathy. |
| ED₅₀ (Cold Allodynia) | 0.15 mg/kg | Intraperitoneal administration in male rats with cisplatin-induced peripheral neuropathy. |
Table 2: this compound Administration in Tolerance Study [1]
| Parameter | Value | Experimental Conditions |
| Dose | 1 mg/kg | Daily oral gavage (i.g.) in rats with cisplatin-induced peripheral neuropathy. |
| Duration | Two weeks | Assessment of anti-allodynic effects compared to pre-treatment baseline. |
| Outcome | No appreciable tolerance observed. | The anti-allodynic effects of this compound were maintained throughout the two-week administration period. |
Experimental Protocols
1. Cisplatin-Induced Peripheral Neuropathy (CIPN) Rat Model [1]
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Subjects: Adult male and female Sprague-Dawley rats.
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Induction: Cisplatin (1 mg/mL in sterile 0.9% NaCl) is administered via intraperitoneal (i.p.) injection at a dose of 3 mg/kg once a week for 4 weeks.
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Nephrotoxicity Mitigation: To minimize kidney damage, rats are pre-injected subcutaneously with 2 mL of 4% NaHCO₃ in sterile saline.
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Control Group: Control rats receive equivalent volumes of saline.
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Behavioral Testing: Mechanical and cold allodynia are assessed before the first cisplatin injection and at regular intervals thereafter.
2. Assessment of Tolerance [1]
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Model: Rats with established CIPN.
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Administration: this compound is administered daily at a dose of 1 mg/kg via oral gavage (i.g.) for two consecutive weeks.
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Vehicle: this compound is dissolved in pure DMSO and then diluted in 20% sweet condensed milk for oral administration.
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Outcome Measures: Mechanical and cold allodynia are tested before the first dose and after the final dose to compare pre- and post-treatment responses. A lack of significant change in the analgesic effect of this compound indicates a lack of tolerance.
3. Catalepsy (Ring) Test for CNS Side Effects [1]
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Apparatus: A horizontal metal ring (12 cm diameter) is placed at a height that allows the rat's hind paws to touch the bench surface when their forepaws are on the ring.
-
Procedure: Rats are placed with their forepaws on the ring.
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Measurement: The time it takes for the rat to move off the ring is recorded, with a cutoff time of 100 seconds.
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Testing Schedule: Measurements are taken before drug administration and at various time points after administration (e.g., 2, 6, 24, and 48 hours).
Visualizations
Caption: Simplified signaling pathway of this compound at peripheral nociceptors.
Caption: Experimental workflow for assessing tolerance to this compound.
References
- 1. Synthetic peripherally-restricted cannabinoid suppresses chemotherapy-induced peripheral neuropathy pain symptoms by CB1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A peripherally restricted cannabinoid 1 receptor agonist as a novel analgesic in cancer-induced bone pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic peripherally-restricted cannabinoid suppresses chemotherapy-induced peripheral neuropathy pain symptoms by CB1 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Peripherally restricted cannabinoid 1 receptor agonist as a novel analgesic in cancer-induced bone pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Long-Term PrNMI Administration
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term administration of PrNMI in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (4-{2-[-(1E)-1[(4-propylnaphthalen-1-yl)methylidene]-1H-inden-3-yl]ethyl}morpholine) is a synthetic, peripherally restricted cannabinoid receptor agonist. Its primary mechanism of action is the activation of Cannabinoid Receptor 1 (CB1R) located on peripheral neurons.[1][2] This targeted peripheral action allows for potent analgesic effects in various pain models without inducing the central nervous system (CNS) side effects commonly associated with centrally-acting cannabinoid agonists.[1][2]
Q2: In which research models has long-term this compound administration been shown to be effective?
A2: Long-term daily administration of this compound has demonstrated significant efficacy in preclinical rodent models of chronic pain, including chemotherapy-induced peripheral neuropathy (CIPN) and cancer-induced bone pain (CIBP).[1][3] Studies have shown sustained relief from pain behaviors with repeated dosing.[3]
Q3: Does tolerance develop with long-term this compound administration?
A3: Current research suggests a lack of appreciable tolerance to the anti-allodynic effects of this compound, even with daily administration for periods of up to two weeks in a rat model of CIPN.[1][2] This suggests that the site of CB1R activation may play a role in the development of tolerance to cannabinoids.[1]
Q4: What are the known CNS side effects of this compound at therapeutic doses?
A4: this compound is designed to be peripherally restricted, and at effective analgesic doses, it does not typically produce CNS side effects such as motor incoordination, catalepsy, or hypothermia.[4][5] However, at supra-therapeutic doses (e.g., 10-fold higher than the analgesic ED50), mild sedation, catalepsy, and hypothermia have been observed.[4]
Q5: Is the analgesic efficacy of this compound sex-dependent?
A5: Studies in rat models of CIPN have shown that orally administered this compound is equally potent and effective in both male and female rats, with no significant differences in ED50 values for suppressing mechanical and cold allodynia.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Variability in Analgesic Response | Improper drug preparation/dosing, animal stress, incorrect behavioral assessment timing. | Ensure consistent and proper vehicle preparation and administration volume. Allow for adequate animal habituation to the testing environment. Conduct behavioral testing at the time of peak drug effect (approximately 2-3 hours post-administration).[4] |
| Unexpected CNS Side Effects (e.g., sedation, motor impairment) | Dose is too high, incorrect calculation of dose, potential for some central penetration at very high doses. | Re-verify dose calculations and ensure accurate administration. If CNS effects are observed, consider reducing the dose. The therapeutic window for analgesia without CNS effects is generally wide.[4] |
| Difficulty Dissolving this compound | This compound is lipophilic and has low aqueous solubility. | Prepare the vehicle by first dissolving this compound in a 50/50 mixture of pure DMSO and Tween 80. Subsequently, dilute this mixture in sterile saline for administration.[1] For oral gavage, a similar vehicle can be used. |
| Precipitation of this compound in Vehicle | Instability of the formulation over time. | Prepare the this compound solution fresh daily, especially for long-term studies, to ensure stability and consistent dosing. |
| Animal Distress During Oral Gavage | Improper gavage technique, incorrect needle size. | Ensure personnel are properly trained in oral gavage techniques for the specific rodent species. Use an appropriately sized, flexible gavage needle with a ball tip to minimize stress and risk of injury. |
Data Presentation
Table 1: Efficacy of this compound in a Rat Model of Cisplatin-Induced Peripheral Neuropathy (CIPN)
| Administration Route | Pain Modality | ED₅₀ (mg/kg) | Gender | Reference |
| Intraperitoneal | Mechanical Allodynia | 0.49 ± 0.06 | Male | [1] |
| Intraperitoneal | Cold Allodynia | 0.15 ± 0.07 | Male | [1] |
| Oral | Mechanical Allodynia | 0.59 | Male | [1] |
| Oral | Cold Allodynia | 0.47 | Male | [1] |
| Oral | Mechanical Allodynia | 0.60 | Female | [1] |
| Oral | Cold Allodynia | 0.47 | Female | [1] |
Table 2: Onset of CNS Side Effects of this compound in Mice
| CNS Effect | Dose Inducing Effect (mg/kg, i.p.) | Analgesic ED₅₀ (mg/kg, i.p.) | Therapeutic Ratio (CNS Dose / Analgesic Dose) | Reference |
| Hypothermia | 1.0 | ~0.1 | ~10 | [4] |
| Catalepsy | 0.6 | ~0.1 | ~6 | [4] |
Experimental Protocols
Protocol 1: Long-Term Oral Administration of this compound in a Rat Neuropathic Pain Model
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Animal Model: Establish a neuropathic pain model (e.g., cisplatin-induced peripheral neuropathy) in adult male or female Sprague-Dawley rats.
-
Drug Preparation (prepare fresh daily):
-
Dissolve this compound powder in a vehicle consisting of a 1:1 mixture of DMSO and Tween 80.
-
Vortex thoroughly to ensure complete dissolution.
-
Dilute this stock solution with sterile saline to the desired final concentration for oral gavage. The final vehicle composition should be consistent across all treatment groups.
-
-
Dosing Regimen:
-
Administer this compound or vehicle via oral gavage once daily for the duration of the study (e.g., 14 consecutive days).[1]
-
The volume of administration should be based on the animal's body weight (e.g., 1.5 mL/kg).
-
-
Behavioral Testing:
-
Conduct baseline behavioral assessments (e.g., von Frey for mechanical allodynia, cold plate for cold allodynia) before the first dose.
-
Perform subsequent behavioral tests at consistent time points after drug administration (e.g., 2 hours post-dose) on designated days throughout the study.
-
-
Monitoring for Adverse Effects:
-
Observe animals daily for any signs of distress or adverse effects.
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On selected days, perform a battery of tests to assess for CNS side effects (e.g., rotarod for motor coordination, ring immobility for catalepsy, rectal temperature for hypothermia).
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Protocol 2: Assessment of Mechanical Allodynia (von Frey Test)
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Apparatus: Use a set of calibrated von Frey filaments.
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Habituation: Place the rat in a Plexiglas chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes before testing.
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Procedure:
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Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
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Hold the filament in place for approximately 5 seconds.
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A positive response is a brisk withdrawal or flinching of the paw.
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Use the "up-down" method to determine the 50% paw withdrawal threshold.
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Protocol 3: Assessment of CNS Side Effects (Rotarod Test)
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Apparatus: An accelerating rotarod for rats.
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Training: Train the rats on the rotarod for at least three consecutive days prior to the experiment. The goal is for the animals to be able to stay on the accelerating rod for a predetermined cutoff time (e.g., 180 seconds).
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Procedure:
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Establish a baseline latency to fall before drug administration.
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At specified time points after this compound or vehicle administration (e.g., 2, 6, 24 hours), place the rat on the rotarod and record the latency to fall.[1]
-
Mandatory Visualizations
Caption: this compound signaling pathway in peripheral neurons.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Role of the Cannabinoid System in Pain Control and Therapeutic Implications for the Management of Acute and Chronic Pain Episodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Targeting of Peripheral Cannabinoid Receptors in Inflammatory and Neuropathic Pain States - Translational Pain Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. realmofcaring.org [realmofcaring.org]
Validation & Comparative
A Comparative Analysis of PrNMI and Other Cannabinoid Receptor 1 (CB1R) Agonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Signaling
The landscape of cannabinoid research is continually evolving, with a significant focus on developing therapeutic agents that can harness the analgesic and other beneficial effects of cannabinoid receptor 1 (CB1R) activation while minimizing undesirable central nervous system (CNS) side effects. A promising strategy in this endeavor is the development of peripherally restricted CB1R agonists. This guide provides a comparative overview of one such novel compound, PrNMI (4-{2-[-(1E)-1[(4-propylnaphthalen-1-yl)methylidene]-1H-inden-3-yl]ethyl} morpholine) , alongside other well-characterized CB1R agonists, supported by available experimental data.
Quantitative Comparison of CB1R Agonist Efficacy
The efficacy of a CB1R agonist is determined by its ability to bind to the receptor and elicit a functional response. Key parameters for this evaluation include binding affinity (Ki), the concentration required to occupy 50% of receptors, and functional potency (EC50) and maximal efficacy (Emax) in signaling assays. The following table summarizes these parameters for this compound and other prominent CB1R agonists.
| Compound | Type | Binding Affinity (Ki) for hCB1R (nM) | Functional Potency (EC50) (nM) | Maximal Efficacy (Emax) (% of CP-55,940) |
| This compound | Synthetic, Peripherally Restricted | 0.43 | 1.8 (GTPγS) | 100 (GTPγS) |
| WIN 55,212-2 | Synthetic Aminoalkylindole | 2.9 - 62.3 | 2.8 - 81.3 (GTPγS) | 100 |
| CP-55,940 | Synthetic Classical Cannabinoid | 0.58 - 1.2 | 0.9 - 20.9 (GTPγS) | 100 (Reference) |
| Δ⁹-THC | Phytocannabinoid | 23.9 - 171 | 35.7 - 291 (GTPγS) | 40 - 60 |
| Anandamide (AEA) | Endocannabinoid | 61.3 - 892 | 148 - 660 (GTPγS) | 100 |
| 2-Arachidonoylglycerol (2-AG) | Endocannabinoid | 472 - 1900 | 270 - 1400 (GTPγS) | 100 |
Note: The ranges in values reflect data from multiple studies using different experimental conditions and assay formats.
Signaling Pathways and Experimental Workflows
The activation of CB1R by an agonist initiates a cascade of intracellular signaling events. A generalized representation of this pathway and a typical experimental workflow for assessing agonist efficacy are depicted below.
A Comparative Analysis of PrNMI and Traditional Opioids for the Management of Bone Cancer Pain
For Immediate Release
This guide provides a detailed comparison of the peripherally restricted cannabinoid 1 (CB1) receptor agonist, PrNMI (4-{2-[−(1E)-1[(4-propylnaphthalen-1-yl)methylidene]-1H-inden-3-yl]ethyl} morpholine), and traditional opioids for the treatment of cancer-induced bone pain (CIBP). This document is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of their mechanisms of action, efficacy, and side effect profiles, supported by experimental data.
Executive Summary
Cancer-induced bone pain is a debilitating condition often managed with traditional opioids, which, despite their efficacy, are associated with significant side effects, including the exacerbation of bone degradation.[1][2] this compound, a peripherally restricted CB1 receptor agonist, has emerged as a promising alternative that provides analgesia without the central nervous system (CNS) side effects and detrimental effects on bone integrity associated with opioids.[1][2][3] This guide synthesizes the available preclinical data to facilitate a comprehensive comparison.
Mechanism of Action
This compound: Peripheral Cannabinoid Receptor Modulation
This compound exerts its analgesic effects by selectively activating CB1 receptors on peripheral nociceptors, the sensory neurons that transmit pain signals.[1][2] This activation inhibits the release of neurotransmitters involved in pain signaling. By being peripherally restricted, this compound does not cross the blood-brain barrier, thus avoiding the psychoactive and other CNS side effects commonly associated with cannabinoid compounds that act centrally.[4]
Traditional Opioids: Central and Peripheral Mu-Opioid Receptor Agonism
Traditional opioids, such as morphine, primarily act on mu-opioid receptors (MORs) in the central nervous system to produce analgesia.[5][6] They also have effects on peripheral MORs. Activation of these receptors leads to a cascade of intracellular events that inhibit neuronal activity and the transmission of pain signals.[5][6] However, this central mechanism is also responsible for their significant side effects, including respiratory depression, sedation, and dependence.[5]
Comparative Efficacy and Side Effects
While direct head-to-head studies comparing the analgesic efficacy of this compound and traditional opioids in a bone cancer pain model are limited, the available data allows for a comparative assessment of their overall therapeutic profiles. A study on a similar CB1 agonist, ACPA, showed comparable analgesic efficacy to morphine in a murine tumor pain model.[7]
| Feature | This compound | Traditional Opioids (e.g., Morphine) |
| Analgesic Efficacy | Significantly alleviates spontaneous pain behaviors (flinching and guarding) in a murine model of CIBP.[1][3] | Gold standard for moderate to severe CIBP, providing dose-dependent pain relief.[8][9] |
| Bone Integrity | Does not exacerbate cancer-induced bone loss in a murine model of CIBP.[1][3] | Chronic use can enhance bone degradation and increase the risk of spontaneous fractures in murine models.[8][10] This may be mediated through the Toll-like receptor 4 (TLR4), leading to increased osteoclast activity.[10] |
| CNS Side Effects | At therapeutic doses, does not induce catalepsy or hypothermia. Mild sedation may be observed at supra-therapeutic doses.[1][3] | Common side effects include sedation, respiratory depression, dizziness, and risk of tolerance, dependence, and addiction.[5] |
| Gastrointestinal Side Effects | Not reported as a significant side effect in preclinical CIBP studies. | Constipation is a very common and often dose-limiting side effect. |
Experimental Protocols
Murine Model of Cancer-Induced Bone Pain
The data presented is primarily derived from a widely used syngeneic murine model of CIBP.
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Cell Line: Murine mammary tumor cells (66.1) or sarcoma cells are used.[1][8]
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Induction of Bone Cancer: A suspension of cancer cells is injected into the intramedullary space of the femur of mice (e.g., BALB/c or C3H/HeJ strains).[1][8][9] Control animals receive an injection of cell-free media.
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Pain Behavior Assessment: Spontaneous pain is quantified by observing and recording the number of flinching behaviors and the time spent guarding the affected limb over a set period.[1][8]
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Bone Loss Assessment: Bone integrity is evaluated using radiographic imaging (e.g., X-ray) and scored based on the extent of bone degradation.[1][8]
-
Assessment of CNS Side Effects: A battery of tests is used, including the open field test for general locomotor activity, the rotarod test for motor coordination, and the ring immobility test for catalepsy.[1] Rectal temperature is measured to assess hypothermia.[1]
-
Drug Administration: this compound or opioids are administered via intraperitoneal (i.p.) injection or through osmotic minipumps for sustained delivery.[1][8]
Signaling Pathways
Conclusion
This compound represents a novel therapeutic strategy for the management of cancer-induced bone pain. Its peripheral mechanism of action allows for significant pain relief without the adverse CNS effects and, critically, without the detrimental impact on bone health seen with traditional opioids. While opioids remain a cornerstone of CIBP management, their long-term use is complicated by a side effect profile that can diminish quality of life and potentially worsen bone-related complications. The development of peripherally restricted CB1 agonists like this compound offers a promising avenue for more targeted and safer analgesia in this patient population. Further clinical investigation is warranted to translate these preclinical findings into therapeutic applications.
References
- 1. A peripherally restricted cannabinoid 1 receptor agonist as a novel analgesic in cancer-induced bone pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peripherally restricted cannabinoid 1 receptor agonist as a novel analgesic in cancer-induced bone pain. | Cancer Center [cancercenter.arizona.edu]
- 3. Peripherally restricted cannabinoid 1 receptor agonist as a novel analgesic in cancer-induced bone pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic peripherally-restricted cannabinoid suppresses chemotherapy-induced peripheral neuropathy pain symptoms by CB1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. CB1 and CB2 receptor agonists promote analgesia through synergy in a murine model of tumor pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morphine treatment accelerates sarcoma-induced bone pain, bone loss, and spontaneous fracture in a murine model of bone cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Models of Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study shows how morphine may contribute to bone loss and cancer-induced bone pain | University of Arizona News [news.arizona.edu]
A Comparative Analysis of PrNMI's Analgesic Properties for Researchers and Drug Development Professionals
An in-depth guide to the peripherally restricted cannabinoid 1 receptor agonist, PrNMI, objectively comparing its analgesic performance against traditional and alternative pain management therapies. This document provides a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Abstract
Pain management remains a significant challenge in modern medicine, with current analgesic options often hampered by dose-limiting side effects and the potential for addiction. 4-{2-[−(1E)-1[(4-propylnaphthalen-1-yl)methylidene]-1H-inden-3-yl]ethyl} morpholine (this compound) is a novel, peripherally restricted cannabinoid 1 receptor (CB1R) agonist that has demonstrated significant analgesic efficacy in preclinical models of chronic pain, including cancer-induced bone pain (CIBP) and chemotherapy-induced peripheral neuropathy (CIPN). By selectively targeting peripheral CB1Rs, this compound offers the potential for potent pain relief without the central nervous system (CNS) side effects commonly associated with both opioid analgesics and centrally acting cannabinoid agonists. This guide provides a detailed comparison of this compound with other analgesics, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as a next-generation analgesic.
Comparative Analysis of Analgesic Efficacy
The analgesic properties of this compound have been evaluated in multiple preclinical models, demonstrating its potential as a potent pain reliever. This section compares the efficacy of this compound with standard-of-care opioids and other cannabinoid receptor agonists.
Performance in Cancer-Induced Bone Pain (CIBP)
In a syngeneic murine model of CIBP, both acute and sustained administration of this compound significantly alleviated spontaneous pain behaviors, such as flinching and guarding[1]. The analgesic effect of this compound is mediated by peripheral CB1 receptors, as it was reversed by a systemically administered CB1R antagonist (SR141716) but not by spinal injection of the same antagonist[1][2].
Table 1: Comparison of this compound and Opioids in Cancer-Induced Bone Pain
| Feature | This compound | Opioids (e.g., Morphine) |
| Mechanism of Action | Peripherally restricted CB1 Receptor Agonist[1] | Central and Peripheral Opioid Receptor Agonist[3] |
| Analgesic Efficacy | Significant reduction in spontaneous pain behaviors (flinching and guarding)[1]. | Gold standard for moderate to severe pain, but efficacy can be limited by side effects[2]. |
| Central Side Effects | Minimal CNS side effects (no catalepsy or hypothermia at therapeutic doses)[1][2]. | Significant CNS side effects including sedation, respiratory depression, and euphoria[3][4]. |
| Effect on Bone | Does not exacerbate cancer-induced bone loss[1][2]. | Chronic use can enhance bone degradation[2]. |
| Tolerance | Evidence suggests a lack of appreciable tolerance with repeated administration in some models[5]. | Significant tolerance develops with chronic use, requiring dose escalation[6]. |
Performance in Chemotherapy-Induced Peripheral Neuropathy (CIPN)
This compound has also shown significant efficacy in a rat model of cisplatin-induced peripheral neuropathy. It dose-dependently suppressed both mechanical and cold allodynia[3][5].
Table 2: Efficacy of this compound in a Rat Model of Cisplatin-Induced Peripheral Neuropathy
| Pain Modality | ED₅₀ (mg/kg, intraperitoneal) | Reference |
| Mechanical Allodynia | 0.49 ± 0.06 | [3] |
| Cold Allodynia | 0.15 ± 0.07 | [3] |
ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the key experimental protocols used to assess the analgesic properties of this compound.
Cancer-Induced Bone Pain (CIBP) Model
Objective: To evaluate the analgesic efficacy of this compound on spontaneous pain behaviors in a murine model of CIBP.
Animal Model: Syngeneic murine model of CIBP is established by intramedullary implantation of cancer cells (e.g., 66.1 murine breast cancer cells) into the femur of immunocompetent mice (e.g., BALB/c)[1].
Procedure:
-
Tumor Cell Implantation: An arthrotomy is performed on anesthetized mice, and a predetermined number of cancer cells are injected into the intramedullary space of the femur. Control animals may receive an injection of media alone[1].
-
Behavioral Assessment: Spontaneous pain behaviors, such as flinching (lifting and shaking of the paw) and guarding (holding the paw in a protected position), are quantified at baseline and at specified time points post-implantation (e.g., days 7, 10, and 14)[1].
-
Drug Administration: this compound or vehicle is administered (e.g., intraperitoneally) at specified doses and time points.
-
Data Analysis: The frequency or duration of flinching and guarding behaviors are recorded and compared between treatment groups and baseline measurements.
Cisplatin-Induced Peripheral Neuropathy (CIPN) Model
Objective: To assess the effect of this compound on mechanical and cold allodynia in a rat model of CIPN.
Animal Model: Adult male and female rats (e.g., Sprague-Dawley) are used. Neuropathy is induced by the administration of cisplatin[5].
Procedure:
-
Induction of Neuropathy: Cisplatin is administered to the rats (e.g., 3 mg/kg, i.p., once weekly for a specified number of weeks) to induce peripheral neuropathy[5].
-
Assessment of Mechanical Allodynia: Mechanical sensitivity is measured using von Frey filaments. The withdrawal threshold of the hind paw to the application of calibrated filaments is determined. A decrease in the withdrawal threshold indicates mechanical allodynia[5].
-
Assessment of Cold Allodynia: Cold sensitivity is assessed by applying a drop of acetone to the plantar surface of the hind paw. The frequency or duration of paw withdrawal responses is measured. An increased response to acetone indicates cold allodynia[5].
-
Drug Administration: this compound or vehicle is administered (e.g., intraperitoneally or orally) at various doses.
-
Data Analysis: Changes in mechanical withdrawal thresholds and cold allodynia responses are compared between pre-drug and post-drug measurements and between different treatment groups.
Visualizing Mechanisms and Workflows
Diagrams are provided to visually represent the signaling pathway of this compound, a typical experimental workflow for analgesic testing, and a logical comparison with other analgesics.
Caption: this compound's peripheral CB1R signaling pathway.
References
- 1. Therapeutic Targeting of Peripheral Cannabinoid Receptors in Inflammatory and Neuropathic Pain States - Translational Pain Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. researchgate.net [researchgate.net]
- 4. A peripherally restricted cannabinoid 1 receptor agonist as a novel analgesic in cancer-induced bone pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Rat Model of Cisplatin-induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological assessment of the rat formalin test utilizing the clinically used analgesic drugs gabapentin, lamotrigine, morphine, duloxetine, tramadol and ibuprofen: influence of low and high formalin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PrNMI and Non-Selective Cannabinoids for Researchers
An objective guide for scientists and drug development professionals on the performance of the peripherally restricted cannabinoid 1 receptor agonist, PrNMI, versus traditional non-selective cannabinoids, supported by experimental data and detailed protocols.
This guide provides a comprehensive comparison of 4-{2-[−(1E)-1[(4-propylnaphthalen-1-yl)methylidene]-1H-inden-3-yl]ethyl} morpholine (this compound) and non-selective cannabinoids. This compound is a novel peripherally restricted cannabinoid 1 (CB1) receptor agonist designed to minimize the central nervous system (CNS) side effects associated with traditional cannabinoid therapies. Non-selective cannabinoids, such as THC, CP 55,940, and WIN 55,212-2, activate both CB1 and CB2 receptors throughout the body, leading to a broad range of physiological and psychoactive effects. This comparison aims to provide researchers and drug developers with the necessary data and methodologies to evaluate the potential of peripherally restricted cannabinoids in their research.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities (Ki) and functional activities (EC50) of this compound and several non-selective cannabinoids for human CB1 and CB2 receptors. This data is compiled from various preclinical studies. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.
| Compound | Receptor | Binding Affinity (Ki) [nM] | Functional Activity (EC50) [nM] | Reference(s) |
| This compound | hCB1 | 1.18 | 182 | [1] |
| hCB2 | - | - | ||
| CP 55,940 | hCB1 | 0.6 - 5.0 | 0.2 | |
| hCB2 | 0.7 - 2.6 | 0.3 | ||
| WIN 55,212-2 | hCB1 | 62.3 | 374 | [2][3] |
| hCB2 | 3.3 | 260 | [2][3] | |
| Anandamide (AEA) | hCB1 | ~70 | - | [4] |
| hCB2 | >1000 | - | [5] | |
| 2-Arachidonoylglycerol (2-AG) | hCB1 | ~10,000 | - | [4] |
| hCB2 | - | - |
Table 1: Comparative Binding Affinities and Functional Activities. This table highlights the high affinity and functional activity of this compound for the CB1 receptor, while non-selective cannabinoids show affinity for both CB1 and CB2 receptors.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below to allow for replication and further investigation.
Radioligand Binding Assay Protocol
This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from cannabinoid receptors by a test compound.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
Radioligand: [3H]CP 55,940.
-
Test compounds (this compound and non-selective cannabinoids).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Glass fiber filters (GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Thaw the receptor membrane preparations on ice.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the test compound at various concentrations, and 50 µL of [3H]CP 55,940 (final concentration ~1 nM).
-
Add 100 µL of the membrane preparation to each well.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through GF/C filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM WIN 55,212-2).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The Ki values are calculated from the IC50 values (the concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.[6]
cAMP Functional Assay Protocol
This protocol is used to determine the functional activity (EC50) of a compound by measuring its effect on cyclic adenosine monophosphate (cAMP) levels.
Objective: To measure the inhibition of forskolin-stimulated cAMP production by cannabinoid receptor agonists.
Materials:
-
CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Test compounds (this compound and non-selective cannabinoids).
-
Forskolin.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer).
-
Cell culture medium.
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
Procedure:
-
Seed the cells in a 384-well white opaque plate and incubate overnight.
-
The next day, remove the culture medium and add 5 µL of the test compound at various concentrations.
-
Add 5 µL of forskolin (final concentration ~3 µM) to all wells except the basal control.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 10 µL of the cAMP detection reagents from the kit.
-
Incubate for 60 minutes at room temperature.
-
Measure the TR-FRET signal using a plate reader.
-
The amount of cAMP produced is inversely proportional to the TR-FRET signal.
-
Calculate the EC50 values from the dose-response curves.[7][8]
In Vivo Cannabinoid Tetrad Test Protocol
This battery of tests is used to assess the CNS effects of cannabinoids in rodents.
Objective: To evaluate the induction of hypomotility, catalepsy, hypothermia, and analgesia.[9]
Procedure:
-
Hypomotility (Open Field Test): Place the animal in the center of an open field apparatus and record its locomotor activity (e.g., line crossings, distance traveled) for a defined period (e.g., 10 minutes).
-
Catalepsy (Bar Test): Place the animal's forepaws on a horizontal bar raised approximately 3-5 cm from the surface. Measure the time the animal remains immobile in this position.
-
Hypothermia (Rectal Temperature): Measure the animal's core body temperature using a rectal probe.
-
Analgesia (Tail-flick or Hot Plate Test):
-
Tail-flick: Apply a focused beam of heat to the animal's tail and measure the latency to flick the tail away.
-
Hot Plate: Place the animal on a heated surface (e.g., 52-55°C) and measure the latency to a nociceptive response (e.g., licking a hind paw or jumping).
-
-
Administer the test compound (e.g., this compound or a non-selective cannabinoid) and repeat the tests at specific time points post-administration (e.g., 30, 60, 90, 120 minutes).[10][11]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways of this compound and a typical non-selective cannabinoid.
Caption: this compound's peripherally restricted signaling pathway.
Caption: Signaling of a non-selective cannabinoid in peripheral and central systems.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel cannabinoid compound.
Caption: Preclinical workflow for cannabinoid compound evaluation.
Conclusion
This compound demonstrates high affinity and functional activity for the peripheral CB1 receptor, with a pharmacological profile designed to mitigate the CNS-mediated side effects commonly associated with non-selective cannabinoids.[12] The provided data and protocols offer a framework for researchers to further investigate the therapeutic potential of peripherally restricted cannabinoids. Non-selective cannabinoids, while effective in certain contexts, present a broader spectrum of activity due to their interaction with both CB1 and CB2 receptors in both the central and peripheral nervous systems, which can lead to undesirable psychoactive effects.[9][13] The choice between a peripherally restricted and a non-selective cannabinoid will ultimately depend on the specific therapeutic target and the desired clinical outcome. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative advantages of each class of compounds.
References
- 1. This compound |CAS:1541244-33-0 Probechem Biochemicals [probechem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. m.youtube.com [m.youtube.com]
- 5. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. marshall.edu [marshall.edu]
- 9. Tetrad test - Wikipedia [en.wikipedia.org]
- 10. Cannabinoid-Induced Tetrad in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cannabinoid tetrad effects of oral Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD) in male and female rats: sex, dose-effects and time course evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peripherally restricted cannabinoid 1 receptor agonist as a novel analgesic in cancer-induced bone pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Assessing the Safety Profile of PrNMI Against Other Analgesics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for potent analgesics with minimal side effects is a cornerstone of pain management research. PrNMI, a peripherally restricted cannabinoid 1 receptor (CB1R) agonist, has emerged as a promising candidate, offering the potential for significant pain relief without the central nervous system (CNS) side effects that limit the clinical utility of other cannabinoid-based therapies. This guide provides an objective comparison of the safety profile of this compound against two major classes of analgesics: opioids and non-steroidal anti-inflammatory drugs (NSAIDs), supported by preclinical experimental data.
Mechanism of Action: A Comparative Overview
The therapeutic and adverse effects of analgesics are intrinsically linked to their mechanisms of action.
-
This compound: As a peripherally restricted CB1R agonist, this compound selectively activates CB1 receptors located on peripheral nerve endings. This activation inhibits the release of pro-inflammatory and pain-signaling molecules, thereby reducing pain sensation at its source without affecting the CNS.
-
Opioids (e.g., Morphine, Fentanyl): Opioids exert their potent analgesic effects by binding to and activating opioid receptors (primarily μ-opioid receptors) in the CNS. This activation blocks pain signals from being transmitted to the brain. However, the widespread distribution of opioid receptors throughout the brain also leads to a host of undesirable side effects.
-
NSAIDs (e.g., Ibuprofen, Diclofenac): NSAIDs work by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins. Prostaglandins are key mediators of inflammation and pain. While effective, the non-selective inhibition of COX enzymes can lead to significant gastrointestinal and cardiovascular side effects.
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways of each analgesic class.
Caption: this compound's peripheral CB1R activation leads to pain relief.
Caption: Opioid binding to CNS receptors blocks pain but causes side effects.
Caption: NSAIDs reduce pain by inhibiting prostaglandin production.
Quantitative Safety Profile Comparison
The following table summarizes key preclinical safety data for this compound and representative opioids and NSAIDs. A direct comparison of the lethal dose (LD50) for this compound is not available in the reviewed literature; however, studies consistently report a significantly wider therapeutic window for its analgesic effects versus CNS side effects.
| Compound/Class | Analgesic ED50 (mg/kg, rodent) | LD50 (mg/kg, rodent, route) | Key Preclinical Adverse Effects | Therapeutic Index (LD50/ED50) |
| This compound | 0.15 - 0.6 (rat, i.p. & oral)[1] | Not Reported | CNS side effects (hypothermia, catalepsy) only at supra-therapeutic doses (>1.0 mg/kg)[2][3] | High (Qualitative) |
| Opioids | ||||
| Morphine | 3.0 - 6.0 (rat, s.c.)[4] | 212 - 882 (mouse, strain dependent)[5] | Respiratory depression, sedation, constipation, hyperlocomotion, tolerance, dependence.[6][7][8] | ~35 - 294 |
| Fentanyl | 0.0115 - 0.094 (mouse, s.c.)[9] | 0.879 (rat, i.p.), 62 (mouse, s.c.)[10][11] | Profound respiratory depression, bradycardia, sedation, muscle rigidity.[10][12] | ~77 - 5434 (highly variable) |
| NSAIDs | ||||
| Ibuprofen | ~50 - 100 (mouse, i.p.)[13] | 636 (rat, oral)[14] | Gastrointestinal ulceration and bleeding, renal toxicity, cardiovascular events.[15][16][17] | ~6 - 13 |
| Diclofenac | 7.2 (rat, i.p.)[18] | ~90 (rat, i.p.)[19] | Gastrointestinal toxicity, hepatotoxicity, renal toxicity.[14][20][21] | ~12.5 |
Note: ED50 and LD50 values can vary significantly based on species, strain, route of administration, and specific experimental conditions. The therapeutic index is an approximation based on the available data.
Preclinical Assessment of Adverse Effects: Key Experiments
The safety profile of analgesics is rigorously evaluated in preclinical models using a battery of behavioral and physiological tests.
CNS Side Effect Assessment
These tests are crucial for evaluating the CNS-related adverse effects commonly associated with centrally acting analgesics like opioids and non-restricted cannabinoids.
Caption: Workflow for assessing CNS side effects in preclinical models.
Experimental Protocols:
-
Rotarod Test: This test assesses motor coordination and balance. Rodents are placed on a rotating rod that gradually accelerates. The latency to fall from the rod is measured. A decrease in performance suggests motor impairment.[15][20][22][23][24]
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Procedure: Mice are placed on the rod, which accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set time (e.g., 300 seconds). The time until the mouse falls off is recorded. Multiple trials are typically conducted.
-
-
Open Field Test: This test is used to evaluate general locomotor activity and anxiety-like behavior. A rodent is placed in an open, novel arena, and its movements are tracked. Reduced movement can indicate sedation.[25][26][27][28]
-
Apparatus: A square or circular arena with walls, often equipped with automated tracking software.
-
Procedure: The animal is placed in the center or a corner of the arena and allowed to explore freely for a defined period (e.g., 5-10 minutes). Parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency are measured.
-
-
Hot Plate Test: While primarily a test for analgesia, an increased latency to respond can also indicate sedation or motor impairment.[16][18][26][29][30]
-
Apparatus: A metal plate that is maintained at a constant noxious temperature (e.g., 52-55°C).
-
Procedure: The animal is placed on the hot plate, and the time taken to exhibit a pain response (e.g., paw licking, jumping) is recorded.
-
-
Rectal Temperature Measurement: This is a direct measure of drug-induced hypothermia, a common side effect of centrally acting cannabinoids and opioids.[2]
-
Apparatus: A digital thermometer with a rodent rectal probe.
-
Procedure: Baseline temperature is measured before drug administration, and then at specified time points after administration.
-
Other Key Safety Assessments
-
Opioid-Induced Respiratory Depression: This is a critical safety concern for opioids. Preclinical models often involve whole-body plethysmography to measure respiratory rate and volume in conscious animals after opioid administration.[1][10][22][23][24][31]
-
NSAID-Induced Gastrointestinal Toxicity: The gastrointestinal damage caused by NSAIDs is assessed in animal models through macroscopic and microscopic examination of the gastric and intestinal mucosa for ulcers, bleeding, and inflammation following drug administration.[16][20][29][32][33][34]
Summary of Safety Profiles
-
This compound: The primary safety advantage of this compound lies in its peripheral restriction. Preclinical studies consistently demonstrate that at doses effective for analgesia, this compound does not induce the CNS side effects commonly seen with other cannabinoids, such as motor incoordination, catalepsy, and significant sedation.[9][35] These effects are only observed at doses substantially higher than those required for pain relief, indicating a wide therapeutic window.[2][3]
-
Opioids: While highly effective analgesics, opioids have a narrow therapeutic index, and their use is severely limited by a high incidence of dose-limiting side effects. Respiratory depression is the most serious acute adverse effect and a primary cause of overdose fatalities. Other significant side effects include sedation, constipation, nausea, and the development of tolerance and dependence with chronic use.[6][7][8]
-
NSAIDs: The main safety concerns with NSAIDs are related to their effects on the gastrointestinal tract and cardiovascular system. Inhibition of COX-1 in the gastric mucosa can lead to ulcers and bleeding.[16][32][33] Both non-selective and COX-2 selective NSAIDs have been associated with an increased risk of cardiovascular events.[15] Renal toxicity can also occur, particularly with long-term use.[17]
Conclusion
Based on the available preclinical data, this compound presents a significantly improved safety profile compared to traditional analgesics like opioids and NSAIDs. Its peripheral mechanism of action effectively decouples its analgesic efficacy from the centrally mediated side effects that plague other potent pain relievers. This makes this compound a highly promising candidate for further development, with the potential to offer a safer alternative for the management of various pain conditions. Further clinical studies are warranted to confirm these preclinical findings in humans.
References
- 1. Neuronal mechanisms underlying opioid-induced respiratory depression: our current understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Toxicology Studies | Comparative Biosciences, inc [compbio.com]
- 3. wjpsronline.com [wjpsronline.com]
- 4. Fentanyl-induced hyperalgesia and analgesic tolerance in male rats: common underlying mechanisms and prevention by a polyamine deficient diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased morphine analgesia and reduced side effects in mice lacking the tac1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling the Effects of Repetitive Morphine Administration on Motor Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sex and Strain Differences in Analgesic and Hyperlocomotor Effects of Morphine and μ-Opioid Receptor Expression in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Peripherally Restricted Cannabinoid Receptor 1, Cannabinoid Receptor 2, and Endocannabinoid-Degrading Enzymes for the Treatment of Neuropathic Pain Including Neuropathic Orofacial Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Neurorespiratory Toxicity Induced by Fentanyl Analogs—Lessons from Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic-pharmacodynamic modeling of diclofenac in normal and Freund's complete adjuvant-induced arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Divergent profiles of fentanyl withdrawal and associated pain in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Equivalent intraperitoneal doses of ibuprofen supplemented in drinking water or in diet: a behavioral and biochemical assay using antinociceptive and thromboxane inhibitory dose–response curves in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carvacrol exerts nephroprotective effect in rat model of diclofenac-induced renal injury through regulation of oxidative stress and suppression of inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. clinexprheumatol.org [clinexprheumatol.org]
- 16. nwpii.com [nwpii.com]
- 17. aub.edu.lb [aub.edu.lb]
- 18. api.upums.ac.in [api.upums.ac.in]
- 19. Frontiers | NSAID-Associated Small Intestinal Injury: An Overview From Animal Model Development to Pathogenesis, Treatment, and Prevention [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Opioid-Induced Respiratory Depression | Moron-Concepcion Lab | Washington University in St. Louis [moronconcepcionlab.wustl.edu]
- 22. Development of a Translational Model to Assess the Impact of Opioid Overdose and Naloxone Dosing on Respiratory Depression and Cardiac Arrest (Journal Article) | OSTI.GOV [osti.gov]
- 23. researchgate.net [researchgate.net]
- 24. transpharmation.com [transpharmation.com]
- 25. researchgate.net [researchgate.net]
- 26. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 27. research-support.uq.edu.au [research-support.uq.edu.au]
- 28. Collection - Comparative Model Studies of Gastric Toxicity of Nonsteroidal Anti-Inflammatory Drugs - Langmuir - Figshare [acs.figshare.com]
- 29. Carveol mitigates the development of the morphine anti-nociceptive tolerance, physical dependence, and conditioned place preference in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Multi-Level Regulation of Opioid-Induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Assessment of non-steroidal anti-inflammatory drug (NSAID) damage in the human gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Gastrointestinal toxicity of non-steroidal anti-inflammatory drugs: the effect of nimesulide compared with naproxen on the human gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Pharmacogenomics of NSAID-Induced Upper Gastrointestinal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Synthetic peripherally-restricted cannabinoid suppresses chemotherapy-induced peripheral neuropathy pain symptoms by CB1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Analgesic and anti-inflammatory effects of diclofenac and ketoprofen patches in two different rat models of acute inflammation - Journal of King Saud University - Science [jksus.org]
Replicating Published Findings on the Effects of PrNMI: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the peripherally restricted cannabinoid 1 receptor (CB1R) agonist, PrNMI (4-{2-[-(1E)-1[(4-propylnaphthalen-1-yl)methylidene]-1H-inden-3-yl]ethyl}morpholine), with alternative analgesics based on published preclinical data. The information is intended to assist researchers in evaluating and potentially replicating findings related to this compound's therapeutic potential in chronic pain models.
Executive Summary
Published research demonstrates that this compound potently alleviates pain symptoms in rodent models of Chemotherapy-Induced Peripheral Neuropathy (CIPN) and Cancer-Induced Bone Pain (CIBP). Its primary mechanism of action is the activation of peripheral CB1 receptors, which provides a therapeutic advantage by minimizing the central nervous system (CNS) side effects commonly associated with centrally-acting cannabinoids and opioids.[1][2][3] This guide synthesizes the quantitative data on its efficacy compared to other compounds and provides the detailed experimental methodologies necessary for study replication.
Data Presentation: Performance Comparison
The following tables summarize the quantitative efficacy of this compound and comparator compounds in validated animal models of neuropathic and cancer pain.
Table 1: Efficacy in Cisplatin-Induced Peripheral Neuropathy (Rat Model)
| Compound | Target/Class | Administration | Endpoint | Efficacy (ED₅₀) | CNS Side Effects Reported | Reference |
| This compound | Peripheral CB1R Agonist | Intraperitoneal | Mechanical Allodynia | 0.49 ± 0.06 mg/kg | No | [4] |
| This compound | Peripheral CB1R Agonist | Intraperitoneal | Cold Allodynia | 0.15 ± 0.07 mg/kg | No | [4] |
| This compound | Peripheral CB1R Agonist | Oral | Mechanical Allodynia | ~0.60 mg/kg | No | [4] |
| This compound | Peripheral CB1R Agonist | Oral | Cold Allodynia | ~0.47 mg/kg | No | [4] |
| WIN 55,212-2 | Non-selective CB1/CB2 Agonist | Intraperitoneal | Mechanical Allodynia | Effective at 3 mg/kg | Yes (at higher doses) | [5] |
Note: Data for this compound and WIN 55,212-2 are from separate studies and represent different experimental paradigms. Direct comparison should be made with caution.
Table 2: Efficacy in Cancer-Induced Bone Pain (Mouse Model)
| Compound | Target/Class | Administration | Endpoint | Efficacy | Adverse Effects Noted | Reference |
| This compound | Peripheral CB1R Agonist | Intraperitoneal | Spontaneous Pain (Flinching/Guarding) | Significant alleviation | Mild sedation at supra-therapeutic doses; no catalepsy or hypothermia at analgesic doses. | [3][6] |
| Morphine | µ-Opioid Receptor Agonist | Oral / Systemic | Spontaneous & Movement-evoked Pain | Effective, but requires high doses (~10x inflammatory pain dose) | May accelerate bone loss and enhance pain with chronic use.[7][8] | [9][10][11] |
Note: Opioids are the standard of care for CIBP but are associated with significant side effects, including the potential to exacerbate bone degradation.[3][7] this compound has been shown to alleviate pain without exacerbating bone loss in the preclinical model.[3][6]
Experimental Protocols
Detailed methodologies are provided for the key animal models used to evaluate this compound's efficacy.
Protocol 1: Cisplatin-Induced Peripheral Neuropathy (CIPN) in Rats
This protocol outlines the induction and assessment of neuropathic pain following cisplatin administration, as described in studies evaluating this compound.[4]
1. Subjects:
-
Adult male and female Sprague-Dawley rats (200–225 g).
-
Animals are housed under a 12h light/dark cycle with ad libitum access to food and water.
2. Induction of Neuropathy:
-
Cisplatin is dissolved in sterile 0.9% NaCl solution to a concentration of 1 mg/mL.
-
Rats receive an intraperitoneal (i.p.) injection of cisplatin at a dose of 3 mg/kg once per week for 4-5 weeks.[4]
-
To mitigate nephrotoxicity, rats are pre-injected subcutaneously with 2 mL of 4% NaHCO₃ in sterile saline.
3. Behavioral Testing (Allodynia Assessment):
-
All testing is performed by investigators blinded to the treatment groups.
-
Mechanical Allodynia:
-
Rats are acclimated in plastic cages on a metal mesh floor.
-
Paw withdrawal thresholds are determined by applying pressure to the plantar surface of the hind paw using a digital von Frey anesthesiometer. A decrease in the force required to elicit withdrawal indicates mechanical allodynia.
-
-
Cold Allodynia:
-
The frequency of paw withdrawal is measured for one minute following the application of a drop of acetone to the plantar surface of the hind paw. An increase in withdrawal frequency indicates cold allodynia.
-
4. Drug Administration:
-
This compound or comparator compounds are administered via the specified route (e.g., intraperitoneal, oral) at various doses to determine their effect on withdrawal thresholds.
-
Behavioral assessments are conducted at multiple time points post-administration.
Protocol 2: Cancer-Induced Bone Pain (CIBP) in Mice
This protocol describes the model of bone pain induced by tumor cell implantation into the femur.[12][13][14]
1. Subjects:
-
Adult female BALB/c mice are typically used for syngeneic models with murine breast cancer cells.[12][15]
2. Tumor Cell Implantation:
-
Murine breast cancer cells (e.g., 66.1 cell line) or sarcoma cells (e.g., NCTC 2472) are cultured and prepared for injection.[13][14]
-
Mice are anesthetized. A small incision is made over the knee joint to expose the femur.
-
A hole is drilled through the patellar groove into the intramedullary cavity of the femur.
-
A suspension of cancer cells (e.g., 1 x 10⁵ cells in 10 µL) is injected into the medullary cavity.[13]
-
The injection hole is sealed with bone wax or dental amalgam to prevent leakage and confine the tumor.[13][14]
3. Behavioral Testing (Pain Assessment):
-
Spontaneous Pain:
-
The number of flinches and the time spent guarding the affected limb are counted over a set period (e.g., 2-5 minutes). An increase in these behaviors indicates spontaneous pain.
-
-
Movement-Evoked Pain:
-
Limb use during forced ambulation (e.g., on a rotarod) is assessed. A reluctance to use the affected limb indicates movement-evoked pain.[10]
-
-
Tactile Allodynia:
-
Paw withdrawal thresholds in response to von Frey filaments are measured as described in the CIPN protocol.[12]
-
4. Drug Administration and Assessment:
-
This compound or comparator compounds are administered systemically.
-
Behavioral assessments are conducted at baseline (before surgery) and at multiple time points post-inoculation (e.g., days 7, 10, 14) to track pain development and the analgesic effects of the administered drugs.
Visualizations: Pathways and Workflows
Rationale for Peripherally Restricted CB1R Agonists
The development of peripherally restricted agonists like this compound is a strategic approach to separate the therapeutic analgesic effects of CB1R activation from its unwanted CNS-mediated side effects.
Caption: Logical diagram illustrating the therapeutic strategy of this compound.
CB1 Receptor Signaling Pathway
This compound exerts its effects by activating the CB1 receptor, a G-protein coupled receptor (GPCR). This activation initiates a signaling cascade that ultimately reduces neuronal excitability and nociceptive signaling.
Caption: Simplified signaling cascade following this compound binding to the CB1 receptor.
Experimental Workflow for Preclinical Efficacy Testing
This workflow diagram outlines the typical sequence of events for testing a novel compound like this compound in a preclinical pain model.
Caption: General experimental workflow for evaluating this compound's analgesic effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Peripherally Selective Cannabinoid 1 Receptor (CB1R) Agonists for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A peripherally restricted cannabinoid 1 receptor agonist as a novel analgesic in cancer-induced bone pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic peripherally-restricted cannabinoid suppresses chemotherapy-induced peripheral neuropathy pain symptoms by CB1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tolerance to WIN55,212-2 is delayed in desensitization-resistant S426A/S430A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peripherally restricted cannabinoid 1 receptor agonist as a novel analgesic in cancer-induced bone pain. | The Department of Pharmacology [pharmacology.arizona.edu]
- 7. Study shows how morphine may contribute to bone loss and cancer-induced bone pain | University of Arizona News [news.arizona.edu]
- 8. Morphine treatment accelerates sarcoma-induced bone pain, bone loss, and spontaneous fracture in a murine model of bone cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Bone cancer pain model in mice: evaluation of pain behavior, bone destruction and morphine sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analgesic effects of nonsteroidal antiinflammatory drugs, acetaminophen, and morphine in a mouse model of bone cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal Models for the Study of Bone Derived Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Mouse Model of Cancer Induced Bone Pain: From Pain to Movement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of Animal Models in Understanding Cancer-induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cancer-induced Bone Pain Impairs Burrowing Behaviour in Mouse and Rat | In Vivo [iv.iiarjournals.org]
Peripherally Restricted Cannabinoid Agonist PrNMI Shows Promise in Preclinical Pain Models, Offering a Potential Alternative to Conventional Analgesics
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparison of the novel peripherally restricted cannabinoid agonist, PrNMI, against standard-of-care analgesics in various animal models of pain. This guide provides an objective analysis of this compound's efficacy, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action, positioning it as a potentially safer and effective alternative for managing chronic pain conditions such as chemotherapy-induced peripheral neuropathy (CIPN) and cancer-induced bone pain (CIBP).
This compound, a peripherally restricted cannabinoid 1 (CB1) receptor agonist, has demonstrated significant analgesic effects in preclinical studies without the central nervous system side effects commonly associated with traditional cannabinoid-based therapies. Its mechanism of action is centered on the activation of CB1 receptors located on peripheral nociceptors, the primary sensory neurons responsible for transmitting pain signals.
Efficacy of this compound in Animal Models of Neuropathic and Cancer Pain
Recent studies have highlighted the potent anti-allodynic and anti-hyperalgesic properties of this compound in rodent models of debilitating pain conditions.
Chemotherapy-Induced Peripheral Neuropathy (CIPN)
In a rat model of cisplatin-induced peripheral neuropathy, systemic administration of this compound dose-dependently suppressed both mechanical and cold allodynia.[1][2] The effective dose (ED₅₀) for suppressing mechanical allodynia was 0.49 mg/kg, while for cold allodynia, it was even lower at 0.15 mg/kg, showcasing its high potency.[1][3] Notably, daily treatment for two weeks did not lead to the development of tolerance, a significant advantage over opioid-based analgesics.[1]
Cancer-Induced Bone Pain (CIBP)
In a murine model of CIBP, both single and repeated administrations of this compound significantly alleviated spontaneous pain behaviors, including flinching and guarding.[4] The analgesic effects were mediated by peripheral CB1 receptors, as they were blocked by a systemically administered CB1 antagonist but not by a spinally administered one.[4] Importantly, repeated this compound administration did not exacerbate cancer-induced bone loss, a concern with long-term opioid use.
Comparative Performance Against Standard Analgesics
While direct head-to-head comparative studies with quantitative data are emerging, existing evidence and data from similar experimental models allow for an objective assessment of this compound's potential advantages over opioids and non-steroidal anti-inflammatory drugs (NSAIDs).
Opioids (e.g., Morphine): Opioids are potent analgesics but their use is hampered by significant side effects, including respiratory depression, sedation, tolerance, and opioid-induced hyperalgesia.[5][6] Furthermore, chronic morphine administration has been shown to potentially increase bone loss in models of CIBP.[7] Peripherally restricted CB1 agonists like this compound, by avoiding central targets, offer the prospect of effective pain relief without these debilitating side effects. A study exploring the interaction between a peripherally restricted cannabinoid agonist and a mu-opioid agonist demonstrated a synergistic effect in attenuating neuropathic pain, suggesting that combination therapies could allow for lower doses of opioids, thereby reducing their adverse effects.[1][8][9]
NSAIDs (e.g., Ibuprofen, Naproxen): NSAIDs are effective for inflammatory pain but often show limited efficacy in neuropathic pain states.[10] Their long-term use is associated with gastrointestinal and cardiovascular risks. While NSAIDs can be effective in some models of cancer pain, particularly those with an inflammatory component, their utility in purely neuropathic conditions like CIPN is less established.[7][11][12][13][14] this compound's demonstrated efficacy in a neuropathic pain model suggests it may address a critical unmet need where NSAIDs fall short.
Data Summary
| Animal Model | Pain Type | This compound Efficacy | Comparator Efficacy (in similar models) | Key Advantages of this compound |
| Rat Model of Cisplatin-Induced Peripheral Neuropathy | Neuropathic | Dose-dependent suppression of mechanical and cold allodynia (ED₅₀: 0.49 mg/kg and 0.15 mg/kg, respectively)[1][3] | Opioids (Morphine): Efficacious but with significant CNS side effects and potential for tolerance and hyperalgesia.[5][6] Gabapentinoids: Show some efficacy but results can be inconsistent.[15] | Lack of CNS side effects, no tolerance development with repeated dosing.[1] |
| Mouse Model of Cancer-Induced Bone Pain | Nociceptive & Neuropathic | Significant alleviation of spontaneous pain behaviors (flinching, guarding).[4] | Opioids (Morphine): Effective but may exacerbate bone loss.[7] NSAIDs: May provide relief, particularly if there is an inflammatory component, but have GI and CV risks.[11][13][14] | Does not exacerbate bone loss, peripherally restricted action avoids central side effects.[4] |
Experimental Protocols
Chemotherapy-Induced Peripheral Neuropathy (CIPN) in Rats
Induction of Neuropathy:
-
Adult male Sprague-Dawley rats are used.
-
Cisplatin is administered intraperitoneally at a dose of 2 mg/kg once a day for four consecutive days.[2]
-
This regimen induces mechanical and cold allodynia that develops over several days and persists for weeks.
Assessment of Mechanical Allodynia (Von Frey Test):
-
Rats are placed in individual plastic chambers on an elevated mesh floor and allowed to acclimate.
-
A series of calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the hind paw.
-
The 50% paw withdrawal threshold is determined using the up-down method, which represents the force at which the animal withdraws its paw in response to the stimulus in 50% of the applications.[1][2]
Cancer-Induced Bone Pain (CIBP) in Mice
Induction of Bone Pain:
-
Murine osteolytic sarcoma cells (e.g., NCTC 2472) are injected into the intramedullary space of the femur of adult male C3H/HeJ mice.
-
The injection site is sealed with dental amalgam to confine the tumor cells within the bone.
-
Pain behaviors typically develop and progress over a period of 3 weeks.
Assessment of Spontaneous Pain (Limb Use):
-
Mice are observed in a transparent cylinder, and the use of the tumor-bearing limb is scored.
-
A scoring system is used, for example: 4 = normal use, 3 = slight limping, 2 = clear limping, 1 = partial non-use, 0 = complete non-use of the affected limb.
-
Guarding and flinching behaviors are also recorded as indicators of spontaneous pain.
Signaling Pathways and Experimental Workflows
The analgesic effect of this compound is initiated by its binding to and activation of the CB1 receptor on the peripheral terminals of nociceptive neurons. This activation triggers a cascade of intracellular events that ultimately reduce the excitability of the neuron and decrease the transmission of pain signals to the central nervous system.
Caption: Signaling pathway of this compound in a peripheral nociceptor.
Caption: Experimental workflows for CIPN and CIBP animal models.
Conclusion
This compound demonstrates significant potential as a novel analgesic for chronic pain, particularly in neuropathic and cancer-related pain states. Its peripherally restricted mechanism of action offers a distinct advantage over currently available treatments by minimizing central nervous system side effects. The data presented in this guide underscore the need for further clinical investigation of this compound as a promising therapeutic agent that could improve the quality of life for patients suffering from debilitating chronic pain.
References
- 1. Peripherally restricted cannabinoid and mu-opioid receptor agonists synergistically attenuate neuropathic mechanical hy… [ouci.dntb.gov.ua]
- 2. Synthetic peripherally-restricted cannabinoid suppresses chemotherapy-induced peripheral neuropathy pain symptoms by CB1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peripherally restricted cannabinoid 1 receptor agonist as a novel analgesic in cancer-induced bone pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mu-Opioid Receptor (MOR) Dependence of Pain in Chemotherapy-Induced Peripheral Neuropathy [ouci.dntb.gov.ua]
- 6. Mu-Opioid Receptor (MOR) Dependence of Pain in Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Peripherally-restricted cannabinoid and mu-opioid receptor agonists synergistically attenuate neuropathic mechanical hypersensitivity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Efficacy of Therapeutics for Chronic Cancer Pain: A Bayesian Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Non-steroidal anti-inflammatory drugs (NSAIDs) in cancer pain: A database analysis to determine recruitment feasibility for a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oral nonsteroidal anti-inflammatory drugs (NSAIDs) for cancer pain in adults | Cochrane [cochrane.org]
- 15. Frontiers | Treatment for chemotherapy-induced peripheral neuropathy: A systematic review of randomized control trials [frontiersin.org]
A Comparative Analysis of PrNMI and CB2 Receptor Agonists in Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Therapeutic Strategies
The landscape of neuropathic pain management is continually evolving, with a growing focus on targeted therapies that can provide effective analgesia while minimizing adverse effects. Among the promising avenues of research are peripherally restricted cannabinoid receptor 1 (CB1R) agonists and selective cannabinoid receptor 2 (CB2R) agonists. This guide provides a detailed comparison of PrNMI, a peripherally restricted CB1R agonist, and selective CB2R agonists, focusing on their distinct mechanisms of action, preclinical efficacy in a key neuropathic pain model, and underlying signaling pathways.
At a Glance: this compound vs. CB2 Receptor Agonists
| Feature | This compound | Selective CB2 Receptor Agonists |
| Primary Target | Peripherally Restricted Cannabinoid Receptor 1 (CB1R) | Cannabinoid Receptor 2 (CB2R) |
| Mechanism of Analgesia | Activation of CB1 receptors on peripheral nociceptors, reducing neuronal excitability. | Primarily modulation of immune cell function and reduction of neuroinflammation. |
| Central Nervous System (CNS) Side Effects | Minimal to none, due to peripheral restriction. | Generally absent, as CB2 receptors are primarily expressed in the periphery and on immune cells. |
| Therapeutic Potential | Neuropathic pain, Cancer-induced bone pain. | Neuropathic pain, Inflammatory pain, and a wide range of inflammatory and neurodegenerative diseases. |
Preclinical Efficacy in Cisplatin-Induced Peripheral Neuropathy (CIPN)
To provide a direct comparison of their analgesic potential, we have summarized quantitative data from preclinical studies in a rat model of cisplatin-induced peripheral neuropathy (CIPN), a common and debilitating side effect of chemotherapy.
Table 1: Comparative Efficacy in a Rat Model of Cisplatin-Induced Peripheral Neuropathy
| Compound | Primary Target | Efficacy in Mechanical Allodynia (von Frey Test) | Efficacy in Cold Allodynia (Acetone Test) | Administration Route | Reference |
| This compound | CB1R (peripheral) | ED₅₀: 0.49 mg/kg[1] | ED₅₀: 0.15 mg/kg[1] | Intraperitoneal (i.p.) | Mulpuri et al., 2018 |
| JWH133 | CB2R | Effective at 1 mg/kg (reversal of allodynia)[2][3] | Not explicitly reported in this study | Intraperitoneal (i.p.) | Vera et al., 2013 |
| AM1710 | CB2R | Dose-dependent suppression (0.1, 1, or 5 mg/kg)[4] | Dose-dependent suppression (0.1, 1, or 5 mg/kg)[4] | Intraperitoneal (i.p.) | Rahn et al., 2012 |
Note: A direct head-to-head study with full dose-response curves for both this compound and a selective CB2 agonist in the same CIPN model is not yet available in the published literature. The data presented is compiled from separate studies using similar models and methodologies.
Receptor Binding Affinity and Selectivity
The distinct pharmacological profiles of this compound and selective CB2R agonists are rooted in their differential affinities for the CB1 and CB2 receptors.
Table 2: Receptor Binding Affinities (Ki values)
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Selectivity (CB1/CB2) |
| This compound | Full agonist at CB1R, partial agonist at CB2R (specific Ki values not publicly available) | - | Primarily CB1R active |
| JWH133 | 677[1][5] | 3.4[1][3][5][6] | ~200-fold for CB2R |
| AM1241 | 580[7] | 7.1[7] | ~82-fold for CB2R |
| COR167 | 1200[8] | 6.3[8] | ~190-fold for CB2R |
Signaling Pathways
The analgesic effects of this compound and CB2 receptor agonists are mediated by distinct downstream signaling cascades following receptor activation.
This compound: Peripheral CB1 Receptor Activation
This compound exerts its analgesic effects by activating CB1 receptors located on the peripheral terminals of nociceptive (pain-sensing) neurons. This activation leads to the inhibition of neuronal excitability and a reduction in the transmission of pain signals.
Caption: this compound signaling via peripheral CB1 receptors.
CB2 Receptor Agonist Signaling
CB2 receptor agonists primarily act on immune cells, such as microglia and macrophages, as well as on peripheral sensory neurons. Their activation initiates a cascade of anti-inflammatory and neuromodulatory effects.
Caption: CB2 receptor agonist anti-inflammatory signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cisplatin-Induced Peripheral Neuropathy (CIPN) in Rats
This model is used to mimic the painful neuropathy experienced by patients undergoing cisplatin chemotherapy.
Caption: Workflow for CIPN induction and testing.
Protocol Details:
-
Animal Model: Adult male or female Sprague-Dawley rats are typically used.[9] Animals are housed in a controlled environment with ad libitum access to food and water.
-
Cisplatin Administration: Cisplatin is dissolved in sterile saline and administered via intraperitoneal (i.p.) injection. A common dosing regimen is 3 mg/kg once weekly for four weeks to induce a stable neuropathic state.[1]
-
Behavioral Assessments:
-
Mechanical Allodynia (von Frey Test): Rats are placed on an elevated mesh floor and allowed to acclimate. Calibrated von Frey filaments are applied to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited. The force required for withdrawal is recorded as the paw withdrawal threshold. A decrease in this threshold indicates mechanical allodynia.[9]
-
Cold Allodynia (Acetone Test): A drop of acetone is applied to the plantar surface of the hind paw. The frequency or duration of paw withdrawal, licking, or flinching is measured over a set period (e.g., 1 minute). An increased response compared to baseline indicates cold allodynia.[9]
-
-
Drug Administration and Testing: Once neuropathy is established (typically after the final cisplatin injection), baseline behavioral measurements are taken. The test compound (this compound or a CB2 receptor agonist) or vehicle is then administered. Behavioral assessments are repeated at various time points after drug administration to determine the compound's efficacy and duration of action.[1][2]
Conclusion
Both this compound and selective CB2 receptor agonists demonstrate significant promise in preclinical models of neuropathic pain. This compound offers a targeted approach by activating peripheral CB1 receptors, thereby avoiding the central side effects associated with non-selective cannabinoid agonists. Its efficacy in both mechanical and cold allodynia in the CIPN model is well-documented.
Selective CB2 receptor agonists represent a distinct therapeutic strategy, primarily leveraging their anti-inflammatory and immunomodulatory properties. The data for JWH133 and AM1710 in the CIPN model, while not as quantitatively detailed with ED₅₀ values in all aspects as for this compound, clearly indicates their potential to alleviate mechanical allodynia.
The choice between these two approaches may depend on the specific underlying pathology of the neuropathic pain state. For conditions with a significant neuroinflammatory component, CB2 receptor agonists may be particularly beneficial. In contrast, conditions characterized primarily by neuronal hyperexcitability might be more responsive to peripherally restricted CB1R agonists like this compound. Further head-to-head comparative studies are warranted to delineate the relative potencies and full therapeutic potential of these two promising classes of analgesics.
References
- 1. Synthetic peripherally-restricted cannabinoid suppresses chemotherapy-induced peripheral neuropathy pain symptoms by CB1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of cannabinoid-induced relief of neuropathic pain in a rat model of cisplatin-induced neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. burjcdigital.urjc.es [burjcdigital.urjc.es]
- 4. The maintenance of cisplatin- and paclitaxel-induced mechanical and cold allodynia is suppressed by cannabinoid CB2 receptor activation and independent of CXCR4 signaling in models of chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peripherally restricted cannabinoid 1 receptor agonist as a novel analgesic in cancer-induced bone pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Therapy for Cisplatin-Induced Allodynia and Dysfunctional and Emotional Impairments in Male and Female Mice [mdpi.com]
- 9. A New Rat Model of Cisplatin-induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of PrNMI
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of PrNMI is paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound (CAS 1541244-33-0), a peripherally restricted cannabinoid 1 receptor (CB1R) agonist used in research. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.
This compound Safety and Hazard Information
A thorough understanding of the hazards associated with this compound is the first step in its safe handling and disposal. The following table summarizes the key safety information derived from the Safety Data Sheet (SDS).
| Hazard Category | GHS Classification | Hazard Statement |
| Acute Toxicity | Oral (Category 4) | H302: Harmful if swallowed. |
| Aquatic Toxicity | Acute (Category 1) | H400: Very toxic to aquatic life. |
| Aquatic Toxicity | Chronic (Category 1) | H410: Very toxic to aquatic life with long lasting effects. |
Experimental Protocol: Step-by-Step Disposal of this compound
The following protocol outlines the mandatory steps for the safe disposal of this compound. This procedure is designed to be followed meticulously to prevent contamination and ensure compliance with safety regulations.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
2. Waste Segregation and Collection:
-
Solid this compound Waste:
-
Collect all solid this compound waste, including unused or expired compounds and contaminated materials (e.g., weighing paper, pipette tips, and contaminated gloves), in a designated, clearly labeled, and sealed hazardous waste container.
-
The container must be compatible with the chemical and properly labeled as "Hazardous Waste" with the full chemical name: "this compound (4-{2-[-(1E)-1[(4-propylnaphthalen-1-yl)methylidene]-1H-inden-3-yl]ethyl}morpholine)".
-
-
This compound Solutions:
-
Do not dispose of this compound solutions down the drain.[1]
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
The container should be robust and leak-proof.
-
-
Empty this compound Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous liquid waste.
-
After thorough rinsing and drying, the container can be disposed of as regular laboratory glass or plastic waste, provided all labels are defaced.
-
3. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1]
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
4. Final Disposal:
-
The final and most critical step is to "Dispose of contents/container to an approved waste disposal plant."[1]
-
This must be carried out by a licensed and certified hazardous waste management company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound hazardous waste.
-
Do not attempt to incinerate or treat the waste yourself unless you are specifically trained and equipped to do so.
This compound Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure, from initial handling to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and building trust in their laboratory practices.
References
Safeguarding Researchers: A Comprehensive Guide to Handling PrNMI
For Immediate Use by Laboratory Personnel
This document provides crucial safety and logistical information for the handling and disposal of PrNMI (4-{2-[-(1E)-1[(4-propylnaphthalen-1-yl)methylidene]-1H-inden-3-yl]ethyl}morpholine), a potent, peripherally restricted cannabinoid 1 (CB1) receptor agonist. Given its classification as a potent novel mechanistic inhibitor, stringent safety protocols are paramount to ensure the well-being of researchers and prevent environmental contamination. Adherence to these procedural guidelines is mandatory for all personnel involved in the lifecycle of this compound within the laboratory setting.
Operational Plan: From Receipt to Disposal
The handling of this compound necessitates a controlled and systematic approach to minimize exposure risk. The following step-by-step protocol outlines the essential procedures for safe handling.
1. Pre-Handling Preparation:
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Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, a glove box, or an isolator, to contain any airborne particles.
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Safety Data Sheet (SDS) Review: While a specific SDS for this compound is not publicly available, researchers should review the SDS of structurally similar potent compounds to understand potential hazards.
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Emergency Preparedness: Ensure an emergency plan is in place for accidental spills or exposure. This includes having a spill kit readily accessible and personnel trained in its use.
2. Weighing and Aliquoting:
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Containment: Weighing of solid this compound should be performed within a containment device, such as a ventilated balance enclosure or a glove box, to prevent the generation of airborne dust.
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Non-Sparking Tools: Use non-sparking spatulas and tools to handle the solid compound.
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Aliquot Preparation: Prepare aliquots of the compound to minimize the need for repeated handling of the bulk material.
3. Dissolution and Use in Experiments:
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Solvent Handling: When dissolving this compound, add the solvent slowly to the solid to prevent splashing.
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Closed Systems: Whenever possible, use a closed system for reactions and experiments to minimize the risk of exposure.
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Clear Labeling: All containers with this compound, in solid or solution form, must be clearly labeled with the compound name, concentration, date, and appropriate hazard warnings.
4. Post-Experiment Procedures:
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound. The appropriate decontamination solution will depend on the solvent used and should be determined in consultation with your institution's safety office.
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PPE Removal: Remove personal protective equipment in the designated area, following the proper doffing procedure to avoid self-contamination.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Task | Required Personal Protective Equipment |
| Weighing and Handling Solid this compound | - Disposable, solid-front lab coat with tight cuffs- Double gloves (nitrile or other chemically resistant material)- ANSI-approved safety glasses with side shields and a face shield- NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates |
| Handling this compound in Solution | - Disposable, solid-front lab coat with tight cuffs- Double gloves (nitrile or other chemically resistant material)- ANSI-approved safety glasses with side shields |
| Cleaning and Decontamination | - Disposable, solid-front lab coat with tight cuffs- Heavy-duty, chemically resistant gloves- ANSI-approved safety goggles- Face shield |
Waste Disposal Plan
The disposal of this compound and all contaminated materials must be handled as hazardous waste.
1. Waste Segregation:
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Solid Waste: All solid waste, including contaminated PPE (gloves, lab coats), weighing papers, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents must be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams.
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Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container for hazardous waste.
2. Waste Inactivation (if applicable and approved):
-
For some compounds, chemical inactivation prior to disposal may be an option. Consult with your institution's environmental health and safety (EHS) office to determine if an approved inactivation protocol exists for this compound or similar compounds.
3. Final Disposal:
-
All hazardous waste containers must be sealed and stored in a designated satellite accumulation area.
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Arrange for pickup and disposal by a licensed hazardous waste contractor, following all institutional and regulatory guidelines.
Experimental Workflow and Safety Protocol
Caption: Workflow for the safe handling and disposal of this compound.
This comprehensive guide is intended to provide a framework for the safe handling of this compound. Researchers are reminded that they are responsible for complying with all institutional and regulatory requirements. Always consult with your institution's Environmental Health and Safety office for specific guidance and to ensure that your laboratory practices are in full compliance with established safety standards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
